3-Bromo-p-terphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(4-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKJPQMYYSMPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571597 | |
| Record name | 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-87-4 | |
| Record name | 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(4-phenylphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-p-terphenyl: Structure, Properties, and Applications
Introduction: Positioning 3-Bromo-p-terphenyl in Modern Chemistry
In the landscape of advanced organic materials and complex molecular synthesis, the terphenyl scaffold serves as a fundamental and rigid building block. Its three interconnected phenyl rings provide a robust, planar, and conjugated system that is foundational to the development of materials with tailored electronic and photophysical properties. The strategic functionalization of this core structure opens avenues for creating novel molecules with enhanced capabilities. This guide focuses on a key derivative, this compound (also known as 3-Bromo-1,1':4',1''-terphenyl), a molecule of significant interest for researchers, materials scientists, and professionals in drug development.
The introduction of a bromine atom at the 3-position of the terminal phenyl ring is not a trivial modification. This specific placement breaks the symmetry of the parent p-terphenyl molecule, influencing its electronic structure, solubility, and reactivity. The bromine atom acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the precise construction of more complex, extended π-conjugated systems. This capability makes this compound a valuable intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), organic semiconductors, and potentially as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a detailed synthesis protocol, and its current and potential applications, offering a technical resource for scientists working at the forefront of chemical innovation.
Molecular Structure and Identification
The precise arrangement of atoms in this compound dictates its chemical behavior and physical characteristics. Understanding its structure is the first step toward harnessing its potential.
Systematic Nomenclature and Identifiers:
-
Common Name: this compound
-
IUPAC Name: 3-Bromo-1,1':4',1''-terphenyl
-
CAS Number: 1762-87-4
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Molecular Formula: C₁₈H₁₃Br
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SMILES: c1ccc(cc1)c2ccc(cc2)c3cccc(c3)Br
The structure consists of a central benzene ring connected at its 1 and 4 positions to two other phenyl rings. The bromine atom is substituted at the meta-position (C3) of one of the terminal phenyl rings.
Caption: Molecular structure of this compound.
Chemical and Physical Properties
The physicochemical properties of this compound are essential for its handling, purification, and application in various chemical processes.
| Property | Value |
| Molecular Weight | 309.2 g/mol |
| Appearance | White to almost white powder or crystal[1] |
| Melting Point | 152.0 to 156.0 °C[1] |
| Boiling Point (Predicted) | 433.2 ± 14.0 °C |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ |
| Purity | >97.0% (GC)[1] |
Spectroscopic Data Analysis
While comprehensive, experimentally verified spectral data for this compound is not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the unsubstituted terminal phenyl ring and the central phenyl ring would likely appear as multiplets in the aromatic region (approx. 7.3-7.8 ppm). The protons on the brominated ring would show distinct splitting patterns, with the proton ortho to the bromine atom likely shifted downfield.
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¹³C NMR Spectroscopy: The carbon NMR would display 18 distinct signals for each carbon atom due to the lack of symmetry. The carbon atom attached to the bromine would be significantly shifted to a lower field (approx. 122 ppm). The other aromatic carbons would appear in the typical range of 127-142 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for aromatic rings above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum. A vapor phase IR spectrum is available for reference[2].
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ at m/z 308 and 310, respectively, in an approximate 1:1 ratio.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of unsymmetrical terphenyls like this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method offers high yields and tolerance to a wide range of functional groups. The following protocol outlines a representative synthesis.
Reaction Scheme:
The synthesis involves a Suzuki coupling between 4-biphenylboronic acid and 1-bromo-3-iodobenzene. The palladium catalyst will selectively couple at the more reactive C-I bond, leaving the C-Br bond intact.
Caption: Workflow for the Suzuki coupling synthesis of this compound.
Experimental Protocol:
Causality: The choice of 1-bromo-3-iodobenzene is critical. The carbon-iodine bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for a selective reaction at the iodine position, preserving the bromine for subsequent functionalization if needed.
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Preparation of the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodobenzene (1.0 equivalent), 4-biphenylboronic acid (1.1 equivalents), and potassium carbonate (3.0 equivalents).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. The biphasic solvent system is standard for Suzuki couplings, with the aqueous phase containing the base. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equivalents) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy to verify the structure and by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess its percentage purity. The melting point should also be measured and compared to the literature value.
Reactivity and Applications
The utility of this compound stems from its unique structural and electronic properties.
Reactivity:
The bromine atom at the 3-position makes this molecule an excellent substrate for further cross-coupling reactions. This allows for the synthesis of more complex, unsymmetrical terphenyl derivatives where the third substituent can be strategically added. The position of the bromine atom, being meta to the biphenyl linkage, will have a different electronic influence on the reactivity compared to its 4-bromo isomer, potentially affecting the properties of polymers or larger molecules derived from it[3].
Applications in Organic Electronics:
Terphenyl-based molecules are widely used in the field of organic electronics due to their rigidity and high thermal stability[4]. This compound serves as a key building block for:
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Organic Light-Emitting Diodes (OLEDs): It can be used to synthesize host materials or emitters for OLED devices[5]. The terphenyl core provides a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. The bromo-functionalization allows for the attachment of other functional groups to tune the emission color, charge transport properties, and overall device performance[4].
-
Organic Field-Effect Transistors (OFETs): The extended π-conjugation of terphenyl derivatives is beneficial for charge transport, making them suitable for use as the active semiconductor layer in OFETs.
Potential in Drug Development:
The terphenyl scaffold is also being explored in medicinal chemistry as a rigid framework for mimicking alpha-helical peptide structures, which are important in many protein-protein interactions. While specific applications of this compound in drug development are not widely documented, its ability to be functionalized makes it a candidate for creating libraries of compounds for screening against various biological targets.
Safety and Handling
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Recommendations:
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Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically important molecule that bridges the gap between a simple aromatic scaffold and complex, high-performance organic materials. Its key feature—the versatile bromine handle on an asymmetric terphenyl backbone—provides chemists with a powerful tool for molecular engineering. While the full experimental characterization is still emerging in the public domain, its role as a precursor in the synthesis of materials for OLEDs and other electronic applications is clear. The detailed synthesis protocol provided herein, based on the reliable Suzuki-Miyaura coupling, offers a practical pathway for its preparation in a laboratory setting. As the demand for advanced materials with precisely tuned properties continues to grow, the importance of well-defined intermediates like this compound will undoubtedly increase, making it a key compound for future innovations in science and technology.
References
-
SpectraBase. This compound - Optional[Vapor Phase IR]. [Link]
-
Taylor & Francis Online. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. [Link]
-
RASĀYAN Journal of Chemistry. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. [Link]
-
Organic Syntheses. 1,1':2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-. [Link]
-
MDPI. (2016). Ethyl 4,4''-Dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate. [Link]
-
ResearchGate. (2018). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. [Link]
-
ResearchGate. (2021). ¹H NMR and ¹³C NMR data of compounds 3-4. [Link]
-
ResearchGate. (2013). Synthesis of Terphenyls. [Link]
-
PubChemLite. 3-bromo-m-terphenyl (C18H13Br). [Link]
-
PubChem. 3-Bromo-m-terphenyl. [Link]
-
NIST WebBook. 3-Bromo-1-phenyl-1-propene. [Link]
-
Taylor & Francis Online. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. [Link]
-
Royal Society of Chemistry. (2002). Synthesis and mesomorphic properties of laterally fluorinated alkyl 4”- alkylterphenyl-4-yl carbonate liquid crystals. [Link]
-
Jurnal Pendidikan Kimia. (2018). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. [Link]
-
ResearchGate. The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). [Link]
-
ResearchGate. FTIR spectra of synthesized terphenyls. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ACS Publications. (2022). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. [Link]
-
Journal of Materials and Environmental Science. (2020). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications: Design and electro-optic. [Link]
-
ACS Publications. (2011). Pyrene-Based Materials for Organic Electronics. [Link]
-
PubChem. 4-Bromo-p-terphenyl. [Link]
-
ResearchGate. IR spectrum of p-terphenyl below and above the phase transition pressure. [Link]
-
Royal Society of Chemistry. (1939). Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenyls. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind High-Performance Organic Electronics: A Focus on Intermediates. [Link]
-
NIH National Center for Biotechnology Information. (2023). Electrochemical Synthesis of Dimeric λ3-Bromane: Platform for Hypervalent Bromine(III) Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Organic Electronic Materials: The Foundation of Next-Generation Devices. [Link]
Sources
- 1. 3-Bromo-1,1':4',1''-terphenyl | 1762-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-p-terphenyl: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-p-terphenyl, a key building block in advanced materials and a scaffold of interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical identifiers, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and significant applications of this versatile molecule.
Core Identification and Physicochemical Profile
This compound, a brominated aromatic hydrocarbon, is distinguished by its rigid terphenyl backbone. This structure imparts unique electronic and thermal properties, making it a valuable precursor in organic synthesis.
Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. The key identifiers for this compound are summarized below for clarity and accurate documentation in research and development.
| Identifier | Value | Source |
| CAS Number | 1762-87-4 | [1][2][3] |
| IUPAC Name | 3-Bromo-1,1':4',1''-terphenyl | [2][4] |
| Synonyms | This compound, 1-bromo-3-(4-phenylphenyl)benzene | [3][4][5] |
| Molecular Formula | C18H13Br | [1][2][3] |
| Molecular Weight | 309.2 g/mol | [2][4] |
| InChI Key | JJKJPQMYYSMPBE-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, reaction optimization, and application. The table below presents key experimentally determined and predicted properties.
| Property | Value | Source |
| Appearance | White to off-white powder/crystals | [5] |
| Melting Point | 152.0 to 156.0 °C | [5] |
| Boiling Point | 433.2 ± 14.0 °C (Predicted) | [2][7] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [7] |
| Purity | >97.0% (GC) | [5] |
Synthesis of this compound: A Validated Protocol
The synthesis of unsymmetrical bi- and terphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This method offers high yields and functional group tolerance. Below is a detailed, self-validating protocol for the synthesis of this compound, adapted from established methodologies for similar compounds.[2][3][9]
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, a phenylboronic acid) with an organohalide (a dibrominated benzene) in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The strategic use of a substrate with halogens of differing reactivity (e.g., iodine and bromine) can allow for selective, sequential couplings.[2][9]
Experimental Protocol
Reaction: 1,3-Dibromobenzene with 4-Phenylphenylboronic Acid
Materials:
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1,3-Dibromobenzene
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4-Phenylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)2)
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Triphenylphosphine (PPh3)
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Potassium carbonate (K2CO3)
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Toluene
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Ethanol
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Deionized water
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Anhydrous magnesium sulfate (MgSO4)
Equipment:
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Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 1,3-dibromobenzene (1.0 eq), 4-phenylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst system consisting of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Data |
| 1H NMR | Aromatic protons will appear in the range of δ 7.2-7.8 ppm. The splitting patterns will be complex due to the unsymmetrical substitution. |
| 13C NMR | Aromatic carbons will resonate in the range of δ 120-145 ppm. The carbon attached to the bromine atom will be shifted downfield. |
| FTIR (cm-1) | C-H stretching (aromatic) ~3100-3000, C=C stretching (aromatic) ~1600-1450, C-Br stretching ~600-500. |
| Mass Spec (m/z) | Molecular ion peak [M]+ at ~308 and [M+2]+ at ~310 with approximately equal intensity, characteristic of a monobrominated compound. |
Applications in Research and Development
The unique structure of this compound makes it a valuable component in both materials science and medicinal chemistry.
Organic Electronics and OLEDs
Terphenyl derivatives are widely used in the development of organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge-transporting properties.[10] The bromine atom in this compound serves as a reactive handle for further functionalization, allowing for the fine-tuning of electronic properties. It can be incorporated into host materials or as a building block for emissive materials, contributing to improved device efficiency and longevity.[10] The rigid terphenyl core provides a stable framework, while the bromine allows for the introduction of other functional groups to modulate the HOMO/LUMO energy levels for optimized charge injection and transport.
Caption: Basic structure of an OLED device.
Drug Development and Medicinal Chemistry
The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design.[7][11] Bromine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[11] The terphenyl scaffold itself can act as a rigid core to present functional groups in a specific spatial orientation for interaction with protein binding sites. While this compound is primarily a building block, its derivatives have been investigated for a range of biological activities, including as potential anticancer agents.[12][13] The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance drug-receptor binding.[7]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[14]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant interest due to its versatile applications in both materials science and as a scaffold in medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its accessible incorporation into more complex molecular architectures. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and developers aiming to leverage its unique characteristics in their work.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 3-4. Retrieved from [Link]
-
Organic Syntheses. (2005). PREPARATION OF HEXAKIS(4-BROMOPHENYL)BENZENE (HBB). Retrieved from [Link]
- Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives.
-
Taylor & Francis Online. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Retrieved from [Link]
-
ResearchGate. (2025). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]
-
Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Bromo-1-phenyl-1-propene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]
-
PubChem. (n.d.). 5'-Bromo-1,1':3',1''-terphenyl. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). CAS:3282-24-4 | 2-Bromo-1,1':4',1''-terphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of synthesized terphenyls. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. chemimpex.com [chemimpex.com]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
- 12. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-p-terphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 3-Bromo-p-terphenyls
The p-terphenyl scaffold, a privileged structural motif in medicinal chemistry and materials science, offers a unique combination of rigidity, aromaticity, and synthetic versatility.[1][2] The introduction of a bromine atom at the 3-position of the central phenyl ring unlocks a pivotal gateway for further functionalization, enabling the precise construction of complex molecular architectures with tailored electronic and biological properties.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to 3-bromo-p-terphenyl derivatives, with a focus on the underlying mechanistic principles and practical experimental considerations.
I. Strategic Approaches to the Core Scaffold: A Tale of Two Bonds
The synthesis of unsymmetrical p-terphenyls, such as the 3-bromo derivatives, hinges on the sequential and controlled formation of two new carbon-carbon bonds to a central aromatic ring. The two predominant strategies to achieve this are the Suzuki-Miyaura cross-coupling reaction and Grignard reagent-based methods.[5][6] The choice between these powerful methodologies is often dictated by the availability of starting materials, functional group tolerance, and desired scale of the synthesis.
A. The Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Powerhouse
The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for the formation of aryl-aryl bonds.[7] Its high functional group tolerance and generally mild reaction conditions make it a favored approach in both academic and industrial settings.[8] The synthesis of a this compound derivative via this route typically involves a sequential coupling strategy.
Core Concept: The strategy relies on a dihalogenated benzene derivative where the two halogen atoms exhibit different reactivities towards palladium-catalyzed coupling. This allows for a stepwise introduction of the two flanking aryl groups. A common and effective starting material is 1,3-dibromo-benzene or its derivatives.
Reaction Workflow Visualization:
Caption: Sequential Suzuki-Miyaura coupling for this compound synthesis.
Mechanistic Insight: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, facilitated by a base, to generate a diorganopalladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[9]
This protocol outlines a general procedure for the synthesis of a this compound derivative using a sequential Suzuki-Miyaura coupling approach, adapted from established methodologies.[10][11]
Step 1: Synthesis of 3-Bromo-biphenyl
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 equiv), the first arylboronic acid (1.1 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-bromo-biphenyl.
Step 2: Synthesis of the this compound Derivative
-
Reaction Setup: In a similar manner to Step 1, charge a dry Schlenk flask with the purified 3-bromo-biphenyl (1.0 equiv), the second arylboronic acid (1.1 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).
-
Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst.
-
Reaction Execution: Heat the mixture to reflux and monitor its progress.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the desired this compound derivative.
| Parameter | Typical Conditions | Rationale/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd/C | Choice depends on substrate reactivity and desired reaction conditions. Ligand-free systems with Pd/C can be advantageous for greener chemistry.[10][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. The choice of base can influence reaction rates and yields. |
| Solvent | Toluene/Water, Dioxane/Water, DMF | A mixed solvent system is often used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling for Terphenyl Synthesis
B. Grignard Reagent-Based Approaches: A Classic with Modern Relevance
The use of Grignard reagents provides a powerful alternative for the synthesis of terphenyls.[12][13] This method involves the reaction of an aryl Grignard reagent with a dihaloarene.
Core Concept: A dihaloarene is reacted with an excess of an aryl Grignard reagent. The reaction proceeds through a sequence of Grignard exchange and aryne formation/trapping steps.
Reaction Workflow Visualization:
Caption: Grignard-based synthesis of a terphenyl derivative.
This protocol is a generalized procedure based on established methods for terphenyl synthesis using Grignard reagents.
-
Grignard Reagent Preparation: Prepare the aryl Grignard reagent by reacting the corresponding aryl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction Setup: In a separate flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place the 1,3-dihaloarene (e.g., 1,3-dibromobenzene) dissolved in anhydrous THF.
-
Reaction Execution: Add the prepared Grignard reagent (in excess, typically 3-4 equivalents) dropwise to the solution of the dihaloarene at room temperature. The reaction is often exothermic. After the addition is complete, the mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Parameter | Typical Conditions | Rationale/Considerations |
| Grignard Reagent | Phenylmagnesium bromide, substituted arylmagnesium halides | The choice of Grignard reagent determines the flanking aryl groups of the terphenyl product. |
| Dihaloarene | 1,3-Dibromobenzene, 1-bromo-3-chlorobenzene | The nature of the halogens can influence the reaction rate and selectivity. |
| Solvent | Anhydrous Diethyl Ether, THF | Ethereal solvents are essential for the formation and stability of Grignard reagents. The solvent must be scrupulously dry. |
| Stoichiometry | Excess Grignard reagent | An excess of the Grignard reagent is necessary to drive the reaction to completion, involving multiple reaction steps. |
Table 2: Key Parameters for Grignard-based Terphenyl Synthesis
II. The Role of 3-Bromo-p-terphenyls in Drug Discovery and Materials Science
The this compound scaffold is a valuable intermediate in the synthesis of a wide range of functional molecules.
-
Medicinal Chemistry: The bromine atom serves as a handle for introducing various pharmacophores through further cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Terphenyl-based molecules have been investigated as potential inhibitors of protein-protein interactions and other biological targets.[14]
-
Materials Science: The rigid terphenyl core is an excellent building block for organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The bromine atom allows for the synthesis of extended π-conjugated systems with specific electronic and photophysical properties.[4]
III. Conclusion: A Versatile Scaffold for Innovation
The synthesis of this compound derivatives is a key enabling technology in both medicinal chemistry and materials science. The choice of synthetic route, primarily between the robust Suzuki-Miyaura cross-coupling and the classic Grignard-based methods, depends on the specific target molecule and available resources. A thorough understanding of the underlying reaction mechanisms and careful optimization of experimental parameters are crucial for the successful synthesis of these valuable compounds.
References
- Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.
-
Request PDF. (2025, August 6). Synthesis of Terphenyls. Retrieved from [Link]
-
Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 36(2), 566-570. Retrieved from [Link]
- Patsnap. (n.d.). Method for synthesizing 4,4'-dibromo p-terphenyl.
-
PubChem. (n.d.). 3-Bromo-m-terphenyl. Retrieved from [Link]
-
Li, Y., et al. (2020). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 104(15), 6439-6453. Retrieved from [Link]
-
ResearchGate. (2020, July 13). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Terphenyl ligand stabilized lead(II) derivatives of simple organic groups: Characterization of Pb(R)C6H3-2,6-Trip(2) (R = Me, t-Bu, or Ph; Trip = C6H2-2,4,6-i-Pr-3), {Pb(mu-Br)C6H3-2,6-Trip(2)}(2), py center dot Pb(Br)C6H3-2,6-Trip(2) (py = pyridine), and the bridged plumbylyne complex [{W(CO)(4)}(2)(mu-Br)(mu-PbC6H3-2,6-Trip(2))]. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Semantic Scholar. (2009, September 8). Synthesis of Terphenyls. Retrieved from [Link]
-
ScholarWorks @ UVM. (n.d.). THE GRIGNARD REACTION APPLIED TO THE TERPENE SERIES. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Retrieved from [Link]
-
PubMed. (2000). Grignard-mediated synthesis and preliminary biological evaluation of novel 3-substituted farnesyl diphosphate analogues. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of 4-Bromo-p-terphenyl (CAS 1762-84-1). Retrieved from [Link]
-
ACS Publications. (2021, July 27). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Retrieved from [Link]
-
YouTube. (2013, January 11). An Introduction to Palladium Catalyzed Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. Retrieved from [Link]
-
PubMed. (2014, September 15). Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. Retrieved from [Link]
Sources
- 1. Synthesis of Terphenyls | Semantic Scholar [semanticscholar.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. GT Digital Repository [repository.gatech.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of Brominated p-Terphenyl Isomers
Introduction: The Significance of Brominated p-Terphenyls in Modern Research and Development
Brominated p-terphenyls represent a pivotal class of halogenated aromatic hydrocarbons, commanding significant attention across diverse scientific disciplines, including materials science, organic electronics, and drug development. The inherent rigidity and planarity of the p-terphenyl backbone, combined with the tunable electronic and steric effects imparted by bromine substitution, give rise to a rich landscape of isomers with distinct physical and chemical properties. These properties are not mere academic curiosities; they are critical determinants of a molecule's performance in advanced applications.
For instance, in the realm of organic light-emitting diodes (OLEDs), the specific substitution pattern of bromine on the p-terphenyl core can influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby affecting charge transport and emission characteristics.[1] Similarly, in drug discovery, the lipophilicity and metabolic stability of a potential therapeutic agent can be finely modulated through the strategic placement of bromine atoms.
This technical guide provides a comprehensive exploration of the physical properties of various brominated p-terphenyl isomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to understand, characterize, and leverage these fascinating molecules in their respective fields. We will delve into the key physical parameters, the experimental techniques used for their determination, and the underlying structure-property relationships that govern their behavior.
I. Core Physical Properties of Selected Brominated p-Terphenyl Isomers
The physical properties of brominated p-terphenyls are intrinsically linked to the number and position of the bromine substituents on the terphenyl scaffold. These substitutions influence intermolecular forces, molecular symmetry, and packing efficiency in the solid state, leading to variations in melting point, boiling point, and solubility.
A. Melting Point and Boiling Point
The melting point of a crystalline solid is a direct reflection of the strength of its crystal lattice. For brominated p-terphenyls, factors such as molecular symmetry, the ability to pack efficiently, and the presence of intermolecular interactions like halogen bonding play a crucial role. Symmetrical isomers, such as 4,4''-dibromo-p-terphenyl, tend to have higher melting points due to their ability to form well-ordered, stable crystal lattices.[2][3] Conversely, ortho-substitution can introduce steric hindrance, disrupting planarity and leading to less efficient packing and consequently lower melting points.[1]
Boiling points are primarily influenced by molecular weight and intermolecular van der Waals forces. As the number of bromine atoms increases, the molecular weight and polarizability rise, generally leading to an increase in the boiling point. However, for many high molecular weight compounds like these, experimental determination of boiling points can be challenging due to thermal decomposition at elevated temperatures. Therefore, predicted values are often reported.
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-p-terphenyl | 1-bromo-4-(4-phenylphenyl)benzene | ~232[4] | 441.9 ± 14.0 (Predicted) |
| 2-Bromo-p-terphenyl | 1-bromo-2-(4-phenylphenyl)benzene | Data not readily available | Data not readily available |
| 3-Bromo-m-terphenyl | 1-bromo-3-(3-phenylphenyl)benzene | Data not readily available | Data not readily available |
| 4,4''-Dibromo-p-terphenyl | 1,4-bis(4-bromophenyl)benzene | 307-313[3], 315[5] | 481.7 ± 25.0 (Predicted)[6] |
| 3,3''-Dibromo-m-terphenyl | 1,3-bis(3-bromophenyl)benzene | ~250-253[7] | ~420[7] |
B. Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of brominated p-terphenyls. As largely nonpolar aromatic hydrocarbons, they exhibit good solubility in nonpolar organic solvents such as toluene, benzene, and chloroform, and moderate solubility in moderately polar solvents like dichloromethane. Their solubility in polar solvents, particularly water, is expected to be very low due to the hydrophobic nature of the large aromatic system.
Quantitative solubility data for these compounds is scarce in the literature. However, the shake-flask method, a well-established and reliable technique, can be employed for its determination. The choice of solvent is critical for any application, influencing reaction kinetics, purification efficiency, and the formation of crystalline materials.
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aromatic (e.g., Toluene, Benzene) | High | Similar nonpolar characteristics and favorable π-π stacking interactions. |
| Halogenated (e.g., Dichloromethane, Chloroform) | Moderate to High | The presence of halogen atoms on both solute and solvent can lead to favorable dipole-dipole interactions. |
| Ethers (e.g., Tetrahydrofuran, Diethyl Ether) | Moderate | Ethers possess some polarity but can still solvate the large hydrocarbon structure. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Low to Moderate | The polarity of these solvents is generally too high for effective dissolution of the nonpolar terphenyl backbone. |
| Polar Protic (e.g., Methanol, Ethanol, Water) | Very Low | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to solvate the nonpolar solute. |
C. Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding structure-property relationships. For instance, the crystal structure of 2-bromo-p-terphenyl reveals significant twisting of the phenyl rings relative to each other due to steric hindrance from the ortho-bromine atom.[1] The dihedral angles between the central and outer phenyl rings are a key parameter, influencing the extent of π-conjugation and, consequently, the electronic and photophysical properties. Intermolecular interactions, such as C-H···π and Br···Br contacts, also play a crucial role in stabilizing the crystal packing.[1]
II. Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is paramount for the reliable application of brominated p-terphenyls. This section details the standard experimental protocols for measuring key physical parameters.
A. Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is the preferred method for determining the melting point and enthalpy of fusion of crystalline organic compounds.
-
Sample Preparation: Accurately weigh 2-10 mg of the brominated p-terphenyl isomer into a Tzero hermetic aluminum pan.[9] It is crucial that the sample is dry to prevent interference from solvent evaporation.
-
Encapsulation: Place the corresponding lid on the pan and seal it using a sample press. This ensures a closed system and prevents sublimation during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the appropriate positions within the DSC cell.
-
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidation.[9]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature at least 20°C above the completion of the melting transition.[10]
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.
B. Determination of Solubility by the Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7]
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid brominated p-terphenyl isomer to a known volume of the desired solvent in a sealed vial. A visible excess of the solid should remain to ensure saturation.[7]
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, centrifuge the sample to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid including any solid particles, it is advisable to filter the aliquot through a syringe filter (e.g., 0.45 µm).
-
Quantification: Determine the concentration of the dissolved brominated p-terphenyl in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A pre-established calibration curve is necessary for accurate quantification.
Sources
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. 4,4''-Dibromo-p-terphenyl CAS#: 17788-94-2 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. tainstruments.com [tainstruments.com]
Spectroscopic data for 3-Bromo-p-terphenyl (NMR, IR, Mass Spec)
An In-depth Technical Guide
This document provides a detailed spectroscopic analysis of 3-Bromo-p-terphenyl, a key intermediate in organic synthesis and materials science. As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This guide moves beyond a simple recitation of data, delving into the causality behind the spectroscopic features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.
Molecular Identity and Structure
This compound is a polycyclic aromatic hydrocarbon where a bromine atom is substituted on one of the central phenyl rings of the p-terphenyl backbone. This substitution breaks the molecule's symmetry, leading to a more complex spectroscopic signature compared to its parent compound.
Key Identifiers:
-
Molecular Formula: C₁₈H₁₃Br[1]
-
Molecular Weight: 309.21 g/mol [1]
-
Exact Mass: 308.020063 g/mol [1]
-
CAS Number: 1762-87-4[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.
¹H NMR Analysis
Proton NMR provides information on the chemical environment, connectivity, and number of different types of protons. The asymmetry of this compound means all 13 aromatic protons are chemically non-equivalent, which is expected to result in a complex spectrum.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.
-
Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (≥400 MHz is recommended) to achieve optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Temperature: 298 K.
-
Sweep Width: A spectral width of approximately 12-15 ppm is standard for ¹H NMR.
-
Number of Scans: 16 to 64 scans, depending on sample concentration, to ensure a good signal-to-noise ratio.
-
Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used to reference the spectrum.
-
While a definitive experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the parent p-terphenyl structure and known substituent effects. The entire spectrum is expected to appear in the aromatic region (δ 7.0-8.0 ppm).
| Predicted Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |
| Protons on terminal phenyl rings | 7.3 - 7.7 | Multiplets | Similar to unsubstituted p-terphenyl, but with slight differentiation due to the bromine's influence.[2] |
| Protons on the central, brominated ring | 7.5 - 7.9 | Multiplets | Protons ortho to the bromine atom will be shifted downfield. Complex splitting patterns (doublet of doublets, etc.) are expected due to varied coupling constants. |
The causality for this pattern lies in the electronic effects of the substituents. The terminal phenyl groups exert an anisotropic effect on the central ring, while the electron-withdrawing bromine atom deshields adjacent protons, shifting their signals to a higher frequency (downfield).
¹³C NMR Analysis
Carbon NMR is invaluable for confirming the number of unique carbon atoms and identifying the carbon directly attached to the bromine substituent. Due to the molecule's asymmetry, 18 distinct signals are expected.
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (~20-50 mg) are often beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.
-
Instrument Setup: A ≥100 MHz spectrometer (corresponding to a 400 MHz ¹H frequency) is required.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.
-
Sweep Width: A spectral width of ~220-250 ppm is standard.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 to 4096) is necessary.
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) serves as the internal reference.
-
The spectrum will show signals exclusively in the aromatic region (δ 120-145 ppm).
| Predicted Carbon Environment | Expected Chemical Shift (ppm) | Key Insights |
| C-Br (ipso-carbon) | 120 - 125 | The direct attachment to bromine causes a characteristic upfield shift compared to other substituted carbons due to the "heavy atom effect". |
| Unsubstituted CH (Aromatic) | 125 - 130 | A cluster of signals corresponding to the 13 protonated aromatic carbons. |
| Quaternary Carbons (C-C) | 138 - 142 | Carbons at the junctions between the phenyl rings will appear downfield and typically have lower intensity due to longer relaxation times. |
The identification of the C-Br signal around 122 ppm is a key diagnostic feature for confirming the structure.[3]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.
-
Methodology: The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to the traditional KBr pellet method.
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Processing: The resulting spectrum is typically presented as Transmittance (%) versus Wavenumber (cm⁻¹).
The IR spectrum provides a unique fingerprint for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of aromatic rings.[4] |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Multiple sharp bands are characteristic of the phenyl backbone.[4] |
| Below 1000 | C-Br Stretch | A strong absorption in the fingerprint region, confirming the presence of the carbon-bromine bond. The exact position can vary. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can give clues about the substitution pattern on the aromatic rings. |
Data derived from a similar compound's vapor-phase IR spectrum.[1]
Caption: Workflow for the spectroscopic characterization of this compound.
Mass Spectrometry (MS)
MS is the definitive technique for determining the molecular weight of a compound. For halogenated compounds like this compound, it provides an unmistakable signature due to isotopic patterns.
-
Ionization Method: Electron Ionization (EI) is a common and effective method for this type of robust aromatic compound.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal, as it provides separation and subsequent mass analysis.
-
GC Conditions: A suitable capillary column (e.g., DB-5) with a temperature ramp (e.g., 100°C to 280°C) will ensure the compound elutes as a sharp peak.
-
MS Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 50 to 400.
The most critical feature in the mass spectrum of this compound is the molecular ion region.
| m/z Value | Identity | Significance |
| 308 | [M]⁺ | The molecular ion peak corresponding to the molecule containing the ⁷⁹Br isotope. |
| 310 | [M+2]⁺ | The molecular ion peak corresponding to the molecule containing the ⁸¹Br isotope. |
| 229 | [M-Br]⁺ | A major fragment resulting from the loss of the bromine atom. |
| 152 | [Biphenyl]⁺ fragment | Further fragmentation can lead to smaller, stable aromatic ions. |
The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1. This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.[5]
Caption: Primary fragmentation pathway of this compound in EI-MS.
Summary and Conclusion
The structural identity and purity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach.
-
NMR Spectroscopy elucidates the precise carbon-hydrogen framework and confirms the substitution pattern.
-
IR Spectroscopy validates the presence of key functional groups, notably the aromatic system and the C-Br bond.
-
Mass Spectrometry provides the definitive molecular weight and, crucially, the characteristic 1:1 isotopic pattern for the [M]⁺ and [M+2]⁺ ions, which serves as irrefutable evidence for a monobrominated compound.
Together, these techniques form a self-validating system, providing researchers with the high-confidence data required for advancing their work in synthesis and materials development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for: Organobismuth(III) compounds as catalysts for the hydroboration of carbonyls. Retrieved from The Royal Society of Chemistry. [Link: https://www.rsc.
- Zhang, G. et al. (2021). 1 H NMR and 13 C NMR data of compounds 3-4. ResearchGate. [Link: https://www.researchgate.
- SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. [Link: https://spectrabase.com/spectrum/83weyr7AHwF]
- Jayachandran, V. et al. (2020). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. European Journal of Molecular & Clinical Medicine. [Link: https://ejmcm.com/article_3716_d2c54cf609f3e4e933454a503de05844.pdf]
- PubChemLite. (n.d.). 3-bromo-m-terphenyl (C18H13Br). Université du Luxembourg. [Link: https://pubchemlite.org/compound/21536913]
- National Center for Biotechnology Information. (n.d.). 3-Bromo-m-terphenyl. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/21536913]
- National Center for Biotechnology Information. (n.d.). 4-Bromo-p-terphenyl. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/11012297]
- Bergknut, M. et al. (2008). Molecular characterization of brominated persistent pollutants using extended X-ray absorption fine structure (EXAFS) spectroscopy. ResearchGate. [Link: https://www.researchgate.net/publication/23164746_Molecular_characterization_of_brominated_persistent_pollutants_using_extended_X-ray_absorption_fine_structure_EXAFS_spectroscopy]
- ChemicalBook. (n.d.). p-Terphenyl(92-94-4) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/92-94-4_1HNMR.htm]
- ChemicalBook. (n.d.). 3-Bromophenol(591-20-8) 1H NMR. [Link: https://www.chemicalbook.com/Spectrum/591-20-8_1HNMR.htm]
- NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4392249&Type=IR-SPEC&Index=1#IR-SPEC]
- NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4392249&Type=MASS&Index=1#MASS]
- SpectraBase. (n.d.). 3-Bromopropyl phenyl ether. Wiley-VCH GmbH. [Link: https://spectrabase.com/spectrum/B0nh9AYjfEW]
- NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591208&Type=IR-SPEC&Index=1]
- ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. [Link: https://www.researchgate.net/figure/The-mass-spectrum-of-3-bromo-2-hydroxypropyl-phenyl-ether-peak-9-in-Figure-1_fig8_237198183]
- Haglund, P. et al. (2001). Characterisation of five technical mixtures of brominated flame retardants. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/11762744/]
- Damsten, M. et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.1c02148]
- Antonov, L. et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link: https://www.mdpi.com/1422-8599/2020/4/M1169]
- University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. [Link: https://www.pugetsound.edu/files/resources/6735_irspec.pdf]
- ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane(637-59-2) MS spectrum. [Link: https://www.chemicalbook.com/spectrum/637-59-2_MS.htm]
- El-Sayed, N. et al. (2016). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4812239/]
- ResearchGate. (n.d.). Molecular structure and other information of the target brominated flame retardants. [Link: https://www.researchgate.
Sources
Health and safety information for 3-Bromo-p-terphenyl
An In-Depth Technical Guide to the Health and Safety of 3-Bromo-p-terphenyl
This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 1762-87-4), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and toxicological literature on related aromatic compounds to foster a proactive safety culture. Given that the toxicological properties of this specific compound have not been exhaustively investigated, a precautionary approach is paramount.[1]
Chemical Identification and Physical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior in a laboratory setting and inform appropriate handling and storage procedures.
| Property | Value | Source |
| CAS Number | 1762-87-4 | [2] |
| Molecular Formula | C₁₈H₁₃Br | [1][2][3] |
| Molecular Weight | 309.20 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 90-95 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. | [5][6] |
Toxicological Profile and Hazard Identification
While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) classifications provided by suppliers, combined with data from the broader class of brominated flame retardants (BFRs), allow for a presumptive hazard profile.
2.1 GHS Hazard Classification
Aggregated GHS information points to the following primary hazards.[3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
2.2 Broader Context: Brominated Aromatic Compounds
This compound belongs to the class of brominated aromatic compounds, many of which are used as flame retardants. This class of chemicals has been the subject of extensive toxicological review.
-
Endocrine Disruption: Many BFRs are known or suspected endocrine disruptors, capable of interfering with thyroid hormone homeostasis.[7][8][9][10]
-
Neurotoxicity: Developmental neurotoxicity is a critical effect noted for some polybrominated diphenyl ethers (PBDEs), a related class of BFRs.[7][11]
-
Carcinogenicity: While some BFRs have shown carcinogenic effects in animal studies at high doses, the data is not uniform across the class.[11] The International Agency for Research on Cancer (IARC) has not classified many of these compounds for their carcinogenicity to humans.[11]
Causality Statement: The absence of comprehensive toxicological data for this compound necessitates a risk management strategy based on the hazards of analogous compounds. The potential for endocrine disruption and other long-term health effects, as seen with other BFRs, justifies the implementation of stringent engineering controls and personal protective equipment to minimize all routes of exposure.
Hierarchy of Controls: A Systematic Approach to Risk Mitigation
The most effective method for managing laboratory hazards follows the "Hierarchy of Controls." This framework prioritizes the most effective control measures down to the least effective, which should be used in combination.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substituting with a less hazardous alternative should be considered if chemically viable.
-
Engineering Controls: The primary method for controlling exposure to powdered solids is through engineering solutions. All handling of this compound powder must be conducted within a certified chemical fume hood to contain airborne particulates.[12]
-
Administrative Controls: These are workplace policies that reduce exposure risk. This includes developing Standard Operating Procedures (SOPs), designating specific areas for handling the compound, and providing thorough training to all personnel.[13]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE protocol is mandatory for all work involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be ANSI Z87.1 compliant and provide a complete seal.[12] A face shield should be worn over goggles during procedures with a high risk of splashing.[14][15] |
| Hands | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended for incidental contact.[13] For extended handling, consult the manufacturer's resistance guide.[12][14] Gloves must be inspected before use and changed immediately upon contamination.[1][13] |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex® or 100% cotton) must be worn and fully buttoned to protect skin and clothing.[12] |
| Respiratory | Respirator | For weighing and handling powders, a NIOSH-approved N95 dust mask is the minimum requirement. For higher-level protection or in the absence of adequate engineering controls, an air-purifying respirator with appropriate particulate cartridges (N100, R100, or P100) should be used.[1][16] |
Experimental Workflow: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing contamination.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. boronmolecular.com [boronmolecular.com]
- 3. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 9. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. americanchemistry.com [americanchemistry.com]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Terphenyl [cdc.gov]
An In-depth Technical Guide to the Solubility of 3-Bromo-p-terphenyl in Common Organic Solvents
For researchers, scientists, and professionals in drug development and materials science, understanding the solubility of a compound is a critical first step in its application. This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-p-terphenyl (CAS No. 1762-87-4), a member of the terphenyl family of aromatic hydrocarbons.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational principles, predictive analysis, and robust experimental protocols necessary to determine its solubility in your laboratory.
Introduction to this compound: A Molecule of Interest
This compound belongs to a class of compounds known as terphenyls, which consist of a central benzene ring substituted with two phenyl groups.[2] The "para" designation indicates that the two phenyl groups are attached at the 1 and 4 positions of the central ring. The bromine atom introduces a degree of reactivity, making it a valuable intermediate in organic synthesis, particularly for advanced materials in the electronics sector.[3]
Key Physicochemical Properties (Inferred from Isomers and Related Compounds):
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₁₈H₁₃Br | Based on chemical structure[1][4] |
| Molecular Weight | 309.2 g/mol | Calculated from molecular formula[4] |
| Appearance | White to off-white powder/crystal | Typical for aromatic hydrocarbons[3] |
| Melting Point | Expected to be high (e.g., >100 °C) | Aromatic compounds have high melting points due to their rigid structures. For example, 4-Bromo-p-terphenyl has a melting point of 232°C.[3][5] |
| Polarity | Non-polar | The large, non-polar terphenyl backbone dominates the molecule's character. |
The Principle of "Like Dissolves Like": A Predictive Framework
The solubility of a substance is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[6] Given that this compound is a large, predominantly non-polar molecule, we can predict its solubility behavior in a range of common organic solvents.
Predicted Solubility of this compound:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-polar | Toluene, Hexane, Diethyl Ether | High | The non-polar nature of these solvents will readily accommodate the large, non-polar terphenyl structure. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have a moderate polarity and can often dissolve a wide range of compounds. |
| Polar Protic | Ethanol, Methanol | Low | The hydrogen-bonding capabilities of these solvents make them less compatible with the non-polar solute. |
| Highly Polar | Water | Insoluble | The extreme polarity of water and its strong hydrogen-bonding network will not favorably interact with the non-polar this compound.[7] |
This predictive framework is a crucial starting point for any experimental work, allowing for the selection of appropriate solvents for testing and for the design of subsequent experiments such as reactions or purifications.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a reliable method for determining the solubility of this compound in a chosen solvent. This procedure can be adapted for both qualitative and quantitative measurements.
Materials and Equipment
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, tetrahydrofuran, ethanol, methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)
-
Glass vials with screw caps
-
Pipettes and other standard laboratory glassware
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
This compound and its isomers are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][9][10] Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
Consult the Safety Data Sheet (SDS) for each solvent before use.[8][10][11][12]
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Experimental workflow for the quantitative determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is necessary to ensure a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Cap the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures that the solvent is fully saturated with the solute.
-
-
Separation of Undissolved Solid:
-
Remove the vial from the shaker and allow any undissolved solid to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.45 µm PTFE syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately determine the volume of the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once all the solvent has been removed, weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution
-
Interpreting the Results: A Guide for the Researcher
The quantitative solubility data obtained from the above protocol will allow you to make informed decisions in your research. For example:
-
Reaction Chemistry: Choosing a solvent in which your reactants are highly soluble can improve reaction rates and yields.
-
Purification: In recrystallization, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation: For drug development, understanding solubility in various media is crucial for predicting bioavailability.
Conclusion
References
-
PubChem. (n.d.). 3-Bromo-m-terphenyl. National Center for Biotechnology Information. Retrieved from a URL which is not available.[9][13]
-
CHEM 331L. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from a URL which is not available.[14]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a URL which is not available.[15]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from a URL which is not available.[6]
-
University of New South Wales. (2023, August 31). Solubility of Organic Compounds. Retrieved from a URL which is not available.
-
Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from a URL which is not available.[16]
-
ChemicalBook. (n.d.). 3-broMo-1,1':4',1''-terphenyl CAS#: 1762-87-4. Retrieved from a URL which is not available.[17]
-
PubChemLite. (n.d.). 3-bromo-m-terphenyl (C18H13Br). Retrieved from a URL which is not available.[13]
-
PubChem. (n.d.). 4-Bromo-p-terphenyl. National Center for Biotechnology Information. Retrieved from a URL which is not available.[4]
-
Boron Molecular. (n.d.). This compound. Retrieved from a URL which is not available.[1]
-
Fisher Scientific. (2010, June 7). Safety Data Sheet - p-Terphenyl. Retrieved from a URL which is not available.[8]
-
TCI Chemicals. (2025, March 24). Safety Data Sheet - 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. Retrieved from a URL which is not available.
-
Tokyo Chemical Industry. (n.d.). 3-Bromo-5'-phenyl-1,1':3',1''-terphenyl. Retrieved from a URL which is not available.
-
Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives. Retrieved from a URL which is not available.[18]
-
Fluorochem. (2024, December 19). Safety Data Sheet - 4-Bromo-4'-(4-bromophenyl)-3',5',6'-triphenyl-1,1':2',1''-terphenyl. Retrieved from a URL which is not available.[10]
-
ChemicalBook. (2018, December 7). MSDS of 4-Bromo-p-terphenyl. Retrieved from a URL which is not available.[11]
-
ChemicalBook. (2025, August 30). 4-BROMO-P-TERPHENYL - Safety Data Sheet. Retrieved from a URL which is not available.[12]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of 4-Bromo-p-terphenyl (CAS 1762-84-1). Retrieved from a URL which is not available.[3]
-
Wikipedia. (n.d.). Terphenyl. Retrieved from a URL which is not available.[2]
-
Chemsrc. (2025, August 26). 4-Bromo-p-terphenyl | CAS#:1762-84-1. Retrieved from a URL which is not available.
-
CAMEO Chemicals - NOAA. (n.d.). P-TERPHENYL. Retrieved from a URL which is not available.[7]
-
Sigma-Aldrich. (n.d.). 4-Bromo-1,1′:3′,1′′-terphenyl 97%. Retrieved from a URL which is not available.
-
Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? r/chemhelp. Retrieved from a URL which is not available.[19]
-
NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. NIST Chemistry WebBook. Retrieved from a URL which is not available.[20]
-
ChemicalBook. (n.d.). 1762-84-1(4-BROMO-P-TERPHENYL) Product Description. Retrieved from a URL which is not available.[5]
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. Terphenyl - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1762-84-1 CAS MSDS (4-BROMO-P-TERPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. capotchem.cn [capotchem.cn]
- 12. 4-BROMO-P-TERPHENYL - Safety Data Sheet [chemicalbook.com]
- 13. PubChemLite - 3-bromo-m-terphenyl (C18H13Br) [pubchemlite.lcsb.uni.lu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. scribd.com [scribd.com]
- 17. 3-broMo-1,1':4',1''-terphenyl CAS#: 1762-87-4 [chemicalbook.com]
- 18. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
- 20. 3-Bromo-1-phenyl-1-propene [webbook.nist.gov]
The Expanding Therapeutic Potential of p-Terphenyls: A Technical Guide to Natural Sources and Synthetic Analogues
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
Introduction: The p-Terphenyl Scaffold - A Privileged Structure in Drug Discovery
The p-terphenyl moiety, a deceptively simple linear arrangement of three phenyl rings, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] This aromatic backbone, while seemingly unassuming, provides a rigid and tunable platform for the design of molecules with a remarkable breadth of biological activities. From potent cytotoxic agents against cancer cell lines to promising enzyme inhibitors, the therapeutic potential of p-terphenyls is both significant and continually expanding.[2]
Naturally occurring p-terphenyls are predominantly secondary metabolites of fungi and lichens, where they play diverse ecological roles.[3][4] The discovery of these natural products has not only provided a rich source of novel bioactive compounds but has also inspired the synthetic exploration of this chemical space. Medicinal chemists have successfully developed a vast array of synthetic analogues, leveraging modern organic chemistry to fine-tune the pharmacological properties of the p-terphenyl core.[1][5]
This in-depth technical guide provides a comprehensive overview of the natural sources of p-terphenyls and the synthetic strategies employed to create their analogues. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile class of compounds. We will delve into the key natural producers, detail established isolation and synthetic protocols, and explore the diverse biological activities that make p-terphenyls a compelling area of ongoing research.
Part 1: Natural Sources of p-Terphenyls - A Fungal and Lichen Treasure Trove
The vast majority of naturally occurring p-terphenyls have been isolated from various species of fungi and lichens.[3] These organisms produce a diverse array of p-terphenyl derivatives, often featuring hydroxylation, methoxylation, and prenylation patterns that contribute to their biological activity.[6][7]
Fungal Producers of p-Terphenyls
Fungi, particularly from the Aspergillus and Penicillium genera, are prolific producers of p-terphenyls.[8][9] Marine-derived fungi have also been identified as a rich source of novel p-terphenyl structures.[9][10]
Table 1: Selected Naturally Occurring p-Terphenyls from Fungal Sources
| Compound Name | Producing Organism(s) | Key Biological Activities | Reference(s) |
| Terphenyllin | Aspergillus candidus | Cytotoxic, α-Glucosidase Inhibitory | [9] |
| 3-Hydroxyterphenyllin | Aspergillus candidus | Cytotoxic, Antioxidant | [2] |
| Prenylterphenyllin | Aspergillus candidus | Cytotoxic | [5] |
| Atromentin | Paxillus atrotomentosus | Anticoagulant, Antibacterial | [11] |
| Leucomentins | Paxillus atrotomentosus | Esterase Inhibitory | [6] |
| Talaroterphenyls | Talaromyces sp. | Phosphodiesterase 4 (PDE4) Inhibitory, Anti-inflammatory | [10] |
Lichens: A Symbiotic Source of Bioactive p-Terphenyls
Lichens, the symbiotic association of a fungus and an alga or cyanobacterium, are another significant source of unique p-terphenyl compounds.[4] The harsh environments in which many lichens thrive may contribute to the production of these specialized secondary metabolites.
Table 2: Selected Naturally Occurring p-Terphenyls from Lichen Sources
| Compound Name | Producing Organism(s) | Key Biological Activities | Reference(s) |
| 2-hydroxy-3,5-dimethoxy-p-terphenyl | Stereocaulon alpinum | Cytotoxic | [4] |
| 2-hydroxy-3,6-dimethoxy-p-terphenyl | Stereocaulon alpinum | Cytotoxic, Anti-inflammatory | [4] |
| 2,3,5,6-tetramethoxy-p-terphenyl | Stereocaulon alpinum | Not reported | [4] |
Part 2: Synthetic Analogues of p-Terphenyls - Rational Design and Chemical Synthesis
The structural simplicity and biological relevance of the p-terphenyl scaffold have made it an attractive target for synthetic chemists. The ability to systematically modify the substitution patterns on the three phenyl rings allows for the exploration of structure-activity relationships (SAR) and the optimization of desired pharmacological properties.[12]
The Suzuki-Miyaura Cross-Coupling: A Cornerstone of p-Terphenyl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most widely employed and versatile method for the synthesis of p-terphenyls.[1][5][13] This reaction involves the coupling of an aryl boronic acid with an aryl halide, providing a powerful tool for the construction of the aryl-aryl bonds that form the p-terphenyl backbone.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction for p-terphenyl synthesis.
A key advantage of the Suzuki-Miyaura reaction is its functional group tolerance, allowing for the synthesis of a wide range of substituted p-terphenyls.[14] By employing a double Suzuki-Miyaura coupling with a di-halogenated central ring, symmetrical p-terphenyls can be efficiently prepared.[15] Furthermore, sequential cross-coupling reactions enable the synthesis of unsymmetrical analogues, providing even greater control over the final molecular architecture.[14]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the isolation of a naturally occurring p-terphenyl and the synthesis of a p-terphenyl analogue, as well as protocols for evaluating their biological activities.
Protocol 1: Isolation of Prenylterphenyllin from Aspergillus candidus
This protocol is adapted from established procedures for the isolation of p-terphenyls from fungal cultures.[4][7]
1. Fungal Fermentation: a. Prepare a solid rice medium in 1 L Erlenmeyer flasks by autoclaving a mixture of 100 g of rice and 120 mL of distilled water.[7] b. Inoculate each flask with a seed culture of Aspergillus candidus.[7] c. Incubate the flasks under static conditions at 28°C for 30-60 days.[7]
2. Extraction: a. After the incubation period, break up the solid fermented rice medium. b. Extract the entire culture three times with an equal volume of ethyl acetate (EtOAc) with sonication.[7] c. Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.[7]
3. Chromatographic Purification: a. Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. b. Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the target compound. c. Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water mobile phase to obtain pure prenylterphenyllin.
Caption: Workflow for the isolation and purification of prenylterphenyllin.
Protocol 2: Synthesis of a p-Terphenyl Analogue via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of a p-terphenyl derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][16]
1. Reaction Setup: a. To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[16] b. Add a palladium catalyst, such as Pd/C (10 mol%).[1] c. Add the solvent (e.g., acetonitrile or a water/ethanol mixture).[1][16]
2. Reaction Execution: a. Stir the reaction mixture at an elevated temperature (e.g., 50-80°C) for the required time (typically 1.5-8 hours), monitoring the progress by TLC.[1][16]
3. Workup and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. If a heterogeneous catalyst was used, remove it by filtration. c. Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or chloroform).[16] d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain the desired p-terphenyl analogue.
Protocol 3: Evaluation of Biological Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural products.[6][17]
1. Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]
2. Compound Treatment: a. Treat the cells with various concentrations of the p-terphenyl compound and incubate for a specified period (e.g., 48-72 hours).[16][17]
3. MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Measurement: a. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[3][5]
1. Reaction Setup: a. Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).[5] b. In a 96-well plate, add various concentrations of the p-terphenyl compound.[3] c. Add the DPPH solution to each well to initiate the reaction.[5]
2. Incubation and Absorbance Measurement: a. Incubate the plate in the dark for 30 minutes.[5] b. Measure the absorbance at 517 nm.[5]
3. Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[3]
This assay is used to determine the ability of a compound to inhibit the α-glucosidase enzyme, which is a target for the management of type 2 diabetes.[9][11]
1. Reaction Setup: a. In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the p-terphenyl compound for a short period (e.g., 5 minutes) at 37°C.[11]
2. Substrate Addition and Incubation: a. Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.[11] b. Incubate the mixture at 37°C for a defined time (e.g., 20 minutes).[11]
3. Reaction Termination and Absorbance Measurement: a. Stop the reaction by adding a solution of sodium carbonate.[11] b. Measure the absorbance of the product (p-nitrophenol) at 405 nm.[11]
4. Data Analysis: a. Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
Conclusion and Future Perspectives
The p-terphenyl scaffold represents a rich and underexplored territory for the discovery and development of new therapeutic agents. Nature, through the intricate biosynthetic machinery of fungi and lichens, continues to provide a fascinating array of bioactive p-terphenyls. Concurrently, the power of modern synthetic chemistry enables the rational design and construction of novel analogues with tailored pharmacological profiles.
The convergence of natural product discovery and synthetic innovation holds immense promise for the future of p-terphenyl research. The detailed protocols and methodologies presented in this guide are intended to empower researchers to explore this exciting chemical space. As our understanding of the biological targets and mechanisms of action of p-terphenyls deepens, we can anticipate the emergence of new drug candidates with the potential to address a range of unmet medical needs. The journey from fungal metabolite to clinical therapeutic is a challenging one, but for the versatile p-terphenyl, it is a journey filled with exciting possibilities.
References
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]
-
Journal of King Saud University - Science. (2020). Extraction and purification of an antimicrobial bioactive element from lichen associated Streptomyces olivaceus LEP7 against wound inhabiting microbial pathogens. Journal of King Saud University - Science, 32(1), 649-656. [Link]
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Scribd. (n.d.). DPPH Assay Procedure Guide. Scribd. [Link]
-
ResearchGate. (2025). Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches. ResearchGate. [Link]
-
PubMed Central. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]
-
PubMed Central. (2021). Discovery and excavation of lichen bioactive natural products. PubMed Central. [Link]
-
ResearchGate. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate. [Link]
-
Taylor & Francis Online. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online. [Link]
-
ResearchGate. (2025). EXTRACTION, PURIFICATION AND EVALUATION OF ANTIOXIDANT POTENTIAL OF LICHEN BIOACTIVE COMPOUNDS. ResearchGate. [Link]
-
Taylor & Francis. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Taylor & Francis. [Link]
-
ResearchGate. (n.d.). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d). ResearchGate. [Link]
-
ScienceOpen. (2025). Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches. ScienceOpen. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PubMed Central. [Link]
-
CORE. (2013). Isolation and Characterization of New p‑Terphenyls with Antifungal, Antibacterial, and Antioxidant Activities from Halophilic Actinomycete Nocardiopsis gilva YIM 90087. CORE. [Link]
-
PubMed. (2013). Isolation and characterization of new p-Terphenyls with antifungal, antibacterial, and antioxidant activities from halophilic actinomycete Nocardiopsis gilva YIM 90087. PubMed. [Link]
-
Journal of Applied Pharmaceutical Science. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Applied Pharmaceutical Science, 7(07), 142-149. [Link]
-
ResearchGate. (2025). Isolation and Characterization of New p-Terphenyls with Antifungal, Antibacterial, and Antioxidant Activities from Halophilic Actinomycete Nocardiopsis gilva YIM 90087. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Hydroxy-Substituted p -Terphenyls and some Larger Oligophenylenes via Palladium on Charcoal Catalyzed Suzuki-Miyaura Reaction. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. scribd.com [scribd.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. japsonline.com [japsonline.com]
Theoretical Analysis of 3-Bromo-p-terphenyl: Elucidating its Electronic Structure and Properties through Computational Chemistry
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3-Bromo-p-terphenyl, a halogenated aromatic hydrocarbon with potential applications in materials science and as a synthetic intermediate. In the absence of extensive experimental data on this specific molecule, we establish a robust computational protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This document serves as a guide for researchers, scientists, and drug development professionals, detailing the causality behind methodological choices and interpreting the predicted electronic properties. We explore the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated electronic absorption spectra. The findings collectively illuminate how bromine substitution impacts the electronic landscape of the p-terphenyl backbone, influencing its stability, reactivity, and optical properties.
Introduction: The Significance of Substituted Terphenyls
Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring connected to two phenyl groups.[1] The para-substituted isomer, p-terphenyl, forms a rigid, conjugated backbone that is a fundamental building block in organic electronics, liquid crystals, and scintillating materials.[2][3] The introduction of substituents onto this core structure is a key strategy for tuning its physicochemical properties.
Halogenation, in particular, offers a powerful means to modulate electronic characteristics. The bromine atom in this compound is expected to exert a significant influence through a combination of inductive electron withdrawal and mesomeric effects from its lone pairs. Understanding these electronic perturbations is critical for designing novel molecules with tailored properties for applications ranging from organic light-emitting diodes (OLEDs) to specialized pharmaceutical scaffolds.[4]
This guide outlines a first-principles computational approach to characterize this compound, providing predictive insights into its behavior at a molecular level.
Theoretical and Computational Methodology
The selection of an appropriate theoretical model is paramount for obtaining reliable results that correlate well with experimental reality. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.[5]
Rationale for Method Selection
-
Density Functional Theory (DFT): We employ DFT for ground-state geometry optimization and electronic structure calculations. Its efficacy in describing electron correlation at a manageable computational expense makes it the method of choice.
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven track record in providing accurate geometries and electronic properties for a wide range of organic systems.[6][7] To ensure a robust description of the electronic distribution, especially around the diffuse lone pairs of the bromine atom and the delocalized π-systems, we utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately modeling non-covalent interactions and the behavior of electrons far from the nuclei, while polarization functions (d,p) account for the non-spherical nature of electron density in a molecular environment.
-
Time-Dependent DFT (TD-DFT): To investigate the excited-state properties and predict the UV-Vis absorption spectrum, TD-DFT is the logical extension of our ground-state DFT calculations. It is a widely used and reliable method for calculating vertical excitation energies and oscillator strengths.[8][9]
Computational Workflow Protocol
The following step-by-step protocol outlines the computational investigation:
-
Initial Structure Construction: The this compound molecule is built using a standard molecular editor.
-
Ground-State Geometry Optimization: The initial structure is optimized without constraints using DFT at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. Thermodynamic properties are also derived from this step.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated and plotted onto the molecule's electron density surface to visualize charge distribution.
-
Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to analyze intramolecular charge transfer (ICT), hyperconjugative interactions, and charge delocalization.[7]
-
-
Excited-State Calculations:
-
Using the optimized ground-state geometry, the first 10 singlet-singlet vertical electronic transitions are calculated using TD-DFT at the B3LYP/6-311++G(d,p) level.
-
The resulting excitation energies (λ) and oscillator strengths (f) are used to simulate the theoretical UV-Vis absorption spectrum.
-
Workflow Diagram
Caption: HOMO-LUMO energy levels and primary electronic transition.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the charge distribution.
-
Negative Regions (Red/Yellow): These regions, indicating high electron density, are expected to be concentrated around the bromine atom due to its high electronegativity and lone pairs. This site is susceptible to electrophilic attack.
-
Positive Regions (Blue): The hydrogen atoms of the phenyl rings will represent areas of positive potential.
-
Neutral Regions (Green): The π-faces of the aromatic rings will show intermediate potential, though they are electron-rich and can engage in π-stacking interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the delocalization of electron density. For this compound, significant interactions are expected between the lone pair (LP) orbitals of the bromine atom and the antibonding π* orbitals of the adjacent phenyl ring (LP(Br) → π*(C-C)). This delocalization contributes to the molecule's overall stability and confirms the participation of the bromine atom in the conjugated system. [7]
Theoretical UV-Vis Absorption Spectrum
The TD-DFT calculations predict the electronic absorption properties. The primary absorption band in p-terphenyls corresponds to a π → π* transition. Due to the bromine substitution lowering the HOMO-LUMO gap, the maximum absorption wavelength (λ_max) for this compound is predicted to be red-shifted (bathochromic shift) compared to the parent p-terphenyl. This main transition will likely possess a high oscillator strength (f > 1), indicating a high probability and thus a strong absorption band.
| Transition | Predicted λ_max | Oscillator Strength (f) | Assignment |
| S₀ → S₁ | ~ 290-310 nm | > 1.0 | HOMO → LUMO (π → π*) |
Conclusion and Future Directions
This theoretical guide establishes a robust computational framework for elucidating the electronic structure of this compound. Our analysis, based on DFT and TD-DFT, predicts that the bromine substituent plays a crucial role in modulating the molecule's properties. It slightly decreases the HOMO-LUMO gap, red-shifts the primary optical absorption, and creates a localized region of negative electrostatic potential, marking a site for potential intermolecular interactions or chemical reactions.
These computational insights provide a valuable foundation for further research. Experimental validation through UV-Vis spectroscopy and X-ray crystallography would be instrumental in corroborating these theoretical predictions. Furthermore, this computational protocol can be extended to screen a wider library of substituted p-terphenyls, accelerating the discovery of new materials with optimized electronic and optical properties for advanced applications.
References
-
Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9146522/] [10]2. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes | Organometallics. [Available at: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00156] [11]3. Structural and Electronic Studies of Substituted m -Terphenyl Group 12 Complexes. [Available at: https://www.researchgate.net/publication/360875711_Structural_and_Electronic_Studies_of_Substituted_m_-Terphenyl_Group_12_Complexes] [12]4. p-Terphenyl derivatives and their physical properties. [Available at: https://www.researchgate.net/figure/p-Terphenyl-derivativesa-nd-their-physical-properties-a_tbl1_351980630] [2]5. Synthesis of Terphenyls | Request PDF. [Available at: https://www.researchgate.net/publication/281148810_Synthesis_of_Terphenyls] [13]6. Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations. [Available at: https://www.researchgate.net/publication/383637402_Electronic_Structure_and_Reactivity_Insights_into_a_Brom-Phenyl_Derivative_via_DFT_Calculations] [5]7. Vibrational Properties of p-Terphenyl. - Semantic Scholar. [Available at: https://www.semanticscholar.org/paper/Vibrational-Properties-of-p-Terphenyl.-Honda-Furukawa/f18d533d3957802830f06a4b3737b5186b51c518] [3]8. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4931651/] [14]9. Terphenyl - Wikipedia. [Available at: https://en.wikipedia.org/wiki/Terphenyl] [1]10. The preparation of bromo-p- terphenyl derivatives - Google Patents. [Available at: https://patents.google.com/patent/GB2041915A/en] [15]11. Theoretical Calculation of Thermodynamic Properties of Polybrominated Diphenyl Ethers | Request PDF. [Available at: https://www.researchgate.net/publication/225345719_Theoretical_Calculation_of_Thermodynamic_Properties_of_Polybrominated_Diphenyl_Ethers] [16]12. Mallory-Type Reactivity of 1,2-Dihydroazaborinines: 6π-Electrocyclization--[10][13]H Shift Cascade toward BN-Doped Polycyclic Frameworks. [Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.5c03417] [17]13. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442221/] [18]14. Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. [Available at: https://arxiv.org/abs/2005.02923] [6]15. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. [Available at: https://pubmed.ncbi.nlm.nih.gov/24835947/] [7]16. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Available at: https://www.mdpi.com/2673-411X/5/3/36] [19]17. Multireference Ab Initio Investigation on Ground and Low-Lying Excited States: Systematic Evaluation of J–J Mixing in a Eu3+ Luminescent Complex. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8393529/] [20]18. Structural diversity and biological activity of natural p-terphenyls. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7098939/] [4]19. Recent developments in the analysis of brominated flame retardants and brominated natural compounds. [Available at: https://pubmed.ncbi.nlm.nih.gov/17336025/] [21]20. (PDF) ChemInform Abstract: The Calculations of Excited-State Properties with Time-Dependent Density Functional Theory. [Available at: https://www.researchgate.net/publication/232221677_ChemInform_Abstract_The_Calculations_of_Excited-State_Properties_with_Time-Dependent_Density_Functional_Theory] [8]21. Performance of common density functionals for excited states of tetraphenyldibenzoperiflanthene. [Available at: https://chemrxiv.org/engage/chemrxiv/article-details/638760057876e5d3ad553073] [9]22. Theoretical Studies on the Photophysical Properties of the Ag(I) Complex for Thermally Activated Delayed Fluorescence Based on TD-DFT and Path Integral Dynamic Approaches. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948281/]
Sources
- 1. Terphenyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Vibrational Properties of p-Terphenyl. | Semantic Scholar [semanticscholar.org]
- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Multireference Ab Initio Investigation on Ground and Low-Lying Excited States: Systematic Evaluation of J–J Mixing in a Eu3+ Luminescent Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol and Application Notes for the Suzuki-Miyaura Coupling of 3-Bromo-p-terphenyl with Arylboronic Acids
An Application Guide for Researchers
This guide provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-p-terphenyl and various arylboronic acids. The synthesis of substituted quaterphenyls is of significant interest in materials science and drug development, and this protocol offers a robust method for their creation. The information presented here is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanism, a step-by-step experimental procedure, and troubleshooting advice.
The Scientific Rationale: Mechanism and Component Roles
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] Its power lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[3]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2][4] This is often the rate-determining step of the reaction.[2] The reactivity of the halide partner follows the trend I > OTf > Br >> Cl.[1]
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[4][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final quaterphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
Key Components and Their Functions:
-
Palladium Catalyst: A source of Pd(0) is required to initiate the cycle. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5]
-
Ligand: Phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties to facilitate the reaction steps.[1][7] For sterically hindered substrates, bulky, electron-rich ligands like SPhos or JohnPhos are often necessary to achieve good yields.[8][9][10]
-
Base: An inorganic base is essential for activating the boronic acid.[5][6] The choice of base can significantly affect the reaction outcome.[6] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most common.[1][6]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous phase for the base.[1][7] The use of water is a key advantage of the Suzuki coupling.[1]
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required depending on the specific substrate.
Materials and Equipment:
-
Reagents: this compound, Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane), Degassed water.
-
Equipment: Round-bottom flask or reaction tube, reflux condenser, magnetic stirrer and stir bar, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard glassware for workup, silica gel for column chromatography.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv). Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 organic to aqueous.[4] The solution should be thoroughly deoxygenated by bubbling inert gas through it for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature.[4] Add water to dissolve the inorganic salts and extract the mixture with an organic solvent such as ethyl acetate (EtOAc) three times.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired quaterphenyl product.[4]
Reaction Parameters for Selected Arylboronic Acids
The choice of catalyst, ligand, and base is critical for success, especially with sterically hindered or electronically challenging substrates. The following table provides starting points for optimization.
| Arylboronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | Good-Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Excellent |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | Good |
| 4-Formylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | Good |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | Moderate-Good |
Data is illustrative and based on general principles of Suzuki-Miyaura couplings. Yields are highly dependent on specific reaction conditions and purity of reagents.
Troubleshooting and Field-Proven Insights
Even robust reactions like the Suzuki coupling can present challenges. Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently reactive catalyst/ligand system for the substrate.3. Poor solubility of reagents.[11] | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[12]2. For sterically hindered substrates, switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or other Buchwald-type ligands.[9][10][13]3. Try a different solvent system like DMF or increase the reaction temperature.[11] |
| Protodeborylation | Degradation of the boronic acid, especially if it is electron-deficient or sterically hindered.[7][11] | 1. Use the corresponding pinacol boronic ester, which is generally more stable.[7]2. Use a milder base like KF or CsF, which can sometimes prevent this side reaction.[5][11]3. Add the boronic acid portion-wise over the course of the reaction. |
| Homocoupling | Coupling of two boronic acid molecules, typically promoted by the presence of oxygen.[7] | 1. Rigorously deoxygenate all solvents and reagents before starting the reaction.[12]2. Ensure the palladium precatalyst is fully reduced to Pd(0) in the initial stages. |
| Dehalogenation | The starting this compound is reduced, removing the bromine atom.[7] | 1. This can sometimes be caused by certain bases or solvent impurities. Try a different base (e.g., switch from a phosphate to a carbonate).2. Ensure the boronic acid is sufficiently active to compete with the reduction pathway. |
References
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki coupling reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020, June 5). [Video]. YouTube. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Fran, J., & Nicasio, M. C. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 2(1), 31-48. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Yin, J., & Rainka, M. P. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3873–3876. [Link]
-
Use of Base Metals in Suzuki Coupling. (2025). GSK Solvent Selection Guide. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
-
Suzuki reactions promoted by different ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Shuto, Y., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters, 22(13), 5036–5040. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]
-
Wang, D., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1831-1835. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. (2020, July 13). ResearchGate. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mt.com [mt.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
Application Note: 3-Bromo-p-terphenyl as a Foundational Intermediate for Advanced OLED Materials
Abstract: This document provides a comprehensive technical guide for researchers and material scientists on the strategic use of 3-Bromo-p-terphenyl as a pivotal intermediate in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). We will delve into the rationale behind its selection, detail a robust synthetic protocol via Suzuki-Miyaura cross-coupling, outline essential purification and characterization techniques, and explore the functional roles of its derivatives in modern OLED device architectures.
Introduction: The Architectural Importance of Intermediates in OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled color vibrancy, deep blacks, and mechanical flexibility.[1] The performance of an OLED device—its efficiency, color purity, and operational lifetime—is fundamentally dictated by the molecular architecture of the organic materials used in its functional layers.[2] These layers include the Hole Injection/Transport Layers (HIL/HTL), the Emissive Layer (EML), and the Electron Transport/Injection Layers (ETL/EIL).[3][4]
OLED intermediates are the precursor chemicals that, through precise synthetic transformations, become these functional materials.[2][3] this compound (CAS: 1762-87-4) has emerged as a critical building block in this field. Its rigid p-terphenyl backbone provides excellent thermal and morphological stability, a desirable trait for long-lasting devices.[5] More importantly, the bromine atom at the 3-position serves as a highly versatile reactive "handle," enabling chemists to strategically extend the molecule's conjugation and introduce specific functionalities through powerful cross-coupling reactions.[2] This allows for the meticulous engineering of molecules tailored for roles as stable host materials, efficient blue emitters, or high-mobility charge transporters.[6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for reproducible and successful synthesis.
| Property | Value | Source |
| CAS Number | 1762-87-4 | [9] |
| Molecular Formula | C₁₈H₁₃Br | [9] |
| Molecular Weight | 309.21 g/mol | |
| Appearance | Typically a white to off-white powder or crystalline solid | [3] |
| Purity | ≥97% (OLED grade often requires ≥99.5%) | |
| Synonym | 3-Bromo-1,1':4',1''-terphenyl |
Core Application: Suzuki-Miyaura Coupling for OLED Emitter/Host Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly vital in the OLED industry.[10] It facilitates the formation of a carbon-carbon bond between an organohalide (like this compound) and an organoboron compound (typically a boronic acid or ester). This reaction is favored for its high functional group tolerance, relatively mild conditions, and the stability of the boronic acid reagents.[10][11] For OLED materials, this reaction is the primary method for creating the extended, conjugated π-systems necessary for efficient light emission and charge transport.[11][12]
Causality in Protocol Design
The following protocol describes the synthesis of a hypothetical advanced OLED host material, 3-(9,9-dimethylfluoren-2-yl)-p-terphenyl, demonstrating the power of this methodology.
-
Palladium Catalyst: A palladacycle or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(t-Bu)₃) is used. These catalysts are efficient at facilitating the oxidative addition step with the aryl bromide and subsequent reductive elimination to form the new C-C bond.[11][13]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step in the catalytic cycle.[6][12]
-
Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.[6][14] Degassing the solvents is critical to remove dissolved oxygen, which can oxidatively degrade the phosphine ligands and deactivate the palladium catalyst.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of an OLED material via Suzuki coupling.
Detailed Experimental Protocol
Reaction: Synthesis of 3-(9,9-dimethylfluoren-2-yl)-p-terphenyl
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add this compound (3.09 g, 10.0 mmol), (9,9-dimethyl-9H-fluoren-2-yl)boronic acid pinacol ester (3.34 g, 10.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).[14]
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).[6]
-
Solvent Addition: Add a degassed mixture of toluene (80 mL) and 2M aqueous K₂CO₃ solution (20 mL). The degassing can be achieved by bubbling nitrogen through the solvents for 30 minutes prior to addition.[6]
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting bromide.
-
Work-up: After completion, cool the mixture to room temperature. Add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (1x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization: Ensuring Device-Grade Quality
The purity of organic materials is non-negotiable for achieving high-performance and long-lifetime OLEDs. Impurities can act as charge traps or non-radiative recombination centers, severely degrading device efficiency and stability.[3]
-
Purification:
-
Column Chromatography: The crude product is first purified by silica gel column chromatography using a solvent system like hexane/dichloromethane to separate the desired product from unreacted starting materials and catalyst residues.[15]
-
Gradient Sublimation: For final, ultra-high purity (often >99.9%), gradient sublimation under high vacuum is the industry-standard method. This process separates molecules based on their sublimation temperatures, effectively removing trace impurities.
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure of the synthesized compound by analyzing the chemical environment of hydrogen and carbon atoms.[13][16]
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.[16]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the material, indicating its decomposition temperature, a critical parameter for the vacuum deposition process used in OLED fabrication.[11]
-
UV-visible and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the material's optical properties, such as its absorption and emission wavelengths, which are crucial for its application as an emitter or host.[12]
-
Functional Roles in OLED Device Architecture
Derivatives synthesized from this compound are versatile and can be incorporated into various layers of an OLED stack.
Caption: Simplified structure of an OLED device showing potential layers for terphenyl derivatives.
-
Blue Emitters: Achieving stable and efficient deep-blue emission is a major challenge in OLED technology.[17] The wide bandgap of the terphenyl core makes it an excellent scaffold for building blue fluorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.[18][19][20] By coupling electron-donating and electron-accepting moieties to the 3-position, the emission color and quantum efficiency can be precisely tuned.
-
Host Materials: In the emissive layer, the emitter molecules are often dispersed in a host material. The host must have a higher triplet energy than the emitter to prevent energy loss and facilitate efficient energy transfer. The high triplet energy and excellent thermal stability of terphenyl derivatives make them ideal candidates for hosting phosphorescent or TADF emitters.[8][21]
-
Hole Transport Materials (HTMs): For a material to function as an HTM, it must have appropriate energy levels (HOMO) to facilitate the injection of holes from the anode and possess good hole mobility.[22][23] By attaching hole-transporting moieties, such as triarylamines, to the this compound core, novel HTMs with high stability can be developed.[7][24]
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in OLED materials. Its robust terphenyl core provides a foundation of thermal and morphological stability, while its reactive bromine site offers a gateway for complex molecular engineering via powerful synthetic methods like the Suzuki-Miyaura coupling. This versatility allows researchers to rationally design and synthesize a vast array of high-performance materials, from highly efficient blue emitters to stable host and charge transport molecules, directly addressing the core challenges in the advancement of display and solid-state lighting technologies.
References
- Vertex AI Search. (n.d.). OLED Intermediates: The Building Blocks of Next-Gen Displays. Retrieved January 2, 2026.
- Vertex AI Search. (n.d.). Understanding OLED Intermediates: Key Molecules for Display Technology. Retrieved January 2, 2026.
- IRIS. (n.d.).
- LookChem. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
-
PubMed Central. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved January 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. Retrieved January 2, 2026, from [Link]
- Wiley Online Library. (2020). Elucidating the Roles of Hole Transport Layers in p‐i‐n Perovskite Solar Cells. Retrieved January 2, 2026.
- ACS Publications. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Retrieved January 2, 2026.
-
PubMed Central. (n.d.). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Retrieved January 2, 2026, from [Link]
- ResearchGate. (2025). Recent Development of Blue Fluorescent OLED Materials and Devices. Retrieved January 2, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki Coupling for OLED Material Synthesis: A Supplier's Perspective. Retrieved January 2, 2026.
-
ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Retrieved January 2, 2026, from [Link]
- ResearchGate. (2012).
-
MDPI. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (n.d.). Structural diversity and biological activity of natural p-terphenyls. Retrieved January 2, 2026, from [Link]
- ResearchGate. (2024). (PDF) Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. Retrieved January 2, 2026.
- ResearchGate. (2024). Understanding the Role of Organic Hole Transport Layers on Pinhole Blocking and Performance Improvement in Sb2Se3 Solar Cells. Retrieved January 2, 2026.
-
RSC Publishing. (2024). Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. Retrieved January 2, 2026, from [Link]
- ResearchGate. (2022). Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs. Retrieved January 2, 2026.
-
PubMed Central. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Retrieved January 2, 2026, from [Link]
- ResearchGate. (n.d.). A brief review of hole transporting materials commonly used in perovskite solar cells. Retrieved January 2, 2026.
- ResearchGate. (2025). (PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Retrieved January 2, 2026.
-
PubMed. (n.d.). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved January 2, 2026, from [Link]
-
RSC Publishing. (n.d.). Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells. Retrieved January 2, 2026, from [Link]
-
Boron Molecular. (n.d.). Buy this compound. Retrieved January 2, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. boronmolecular.com [boronmolecular.com]
- 10. nbinno.com [nbinno.com]
- 11. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.uniss.it [iris.uniss.it]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Synthesis of Nematic Liquid Crystals from 3-Bromo-p-terphenyl Precursors
An Application Note and Protocol for Researchers
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of liquid crystals derived from 3-bromo-p-terphenyl. The p-terphenyl core is a foundational mesogen for high-performance liquid crystal materials, prized for its rigidity and ability to induce high birefringence and thermal stability.[1][2] The strategic use of a brominated precursor allows for versatile molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This note details a representative protocol using the Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for forming carbon-carbon bonds in the synthesis of biaryl and polyaryl systems.[3][4] We will cover the synthesis of the precursor, the core coupling reaction, purification strategies, and essential characterization techniques to validate the final product's structure and mesomorphic properties.
Introduction: The Strategic Importance of p-Terphenyl Scaffolds
The rigid, rod-like structure of the p-terphenyl moiety makes it an exemplary building block, or mesogen, for inducing liquid crystallinity. Materials based on this core are known for their high clearing points and chemical stability.[5] The introduction of a bromine atom at the 3-position of the central ring serves two primary purposes:
-
Synthetic Handle: The bromine atom is an excellent leaving group for various cross-coupling reactions, providing a reliable site for molecular extension and functionalization.[6]
-
Modulation of Properties: The presence of a lateral substituent disrupts the co-facial packing of the molecules. While this can sometimes destabilize the mesophase, it is a crucial strategy for lowering the melting point and tuning the material's physical properties, such as viscosity and dielectric anisotropy.[5][7]
The Suzuki-Miyaura reaction is the method of choice for this application due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[8][9]
Overall Synthetic Strategy
The synthesis is approached in a two-stage process. First, the this compound precursor is prepared. Second, this precursor undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable arylboronic acid to yield the final liquid crystal molecule. This example targets the synthesis of 4''-alkyl-3-bromo-4-cyano-p-terphenyl, a structure designed to exhibit a nematic phase.
Caption: High-level workflow for liquid crystal synthesis.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the electrophilic bromination of p-terphenyl. The position of bromination can be influenced by reaction conditions, and purification is critical to isolate the desired 3-bromo isomer.
Materials:
-
p-Terphenyl
-
Liquid Bromine (Br₂) - Caution: Highly corrosive and toxic.
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-terphenyl (1.0 eq) in CCl₄. Protect the setup from light.
-
Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.1 eq) in CCl₄. Add this solution dropwise to the stirred p-terphenyl solution at room temperature over 1 hour.[10]
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. The red-brown color of bromine should disappear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid will be a mixture of isomers. The desired this compound must be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like methanol or ethanol to yield the pure product.[11][12]
Protocol 2: Suzuki-Miyaura Cross-Coupling for Liquid Crystal Synthesis
This protocol details the coupling of this compound with 4-propylphenylboronic acid as a representative example.
Materials:
-
This compound (1.0 eq)
-
4-Propylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
Inert Atmosphere: Assemble a three-necked flask with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet. It is crucial to maintain an inert atmosphere to prevent the degradation of the palladium catalyst.[13]
-
Reagent Addition: To the flask, add this compound (1.0 eq), 4-propylphenylboronic acid (1.2 eq), and the palladium catalyst [Pd(PPh₃)₄] (0.02 eq).
-
Solvent and Base: Add toluene and a 2M aqueous solution of potassium carbonate. The biphasic mixture should be stirred vigorously.
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 85-90°C and maintain vigorous stirring. The reaction typically proceeds to completion within 12-24 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting this compound spot.[14]
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and dilute with deionized water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure liquid crystal. Final purification is achieved by recrystallization from ethanol or isopropanol.[13]
Caption: Detailed workflow for the Suzuki-Miyaura coupling stage.
Characterization Methods
Structural Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound. The disappearance of signals corresponding to the boronic acid and the shifts in the aromatic proton signals confirm the successful coupling.
-
Mass Spectrometry (MS): Provides the molecular weight of the final product, confirming its identity.
Mesomorphic Property Analysis
-
Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperatures and associated enthalpy changes.[5] A sample is heated and cooled at a controlled rate (e.g., 10 °C/min), and the heat flow is measured. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions (e.g., Crystal → Nematic, Nematic → Isotropic).[15]
-
Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase.[7] The sample is placed on a hot stage between two crossed polarizers. As the temperature is changed, the appearance of characteristic optical textures (e.g., Schlieren or marbled textures for nematic phases) confirms the presence and type of mesophase.
Data Presentation
Quantitative data from the synthesis and characterization should be clearly tabulated for analysis and reporting.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Value/Compound | Rationale |
| Aryl Halide | This compound | The core precursor for the liquid crystal. |
| Boronic Acid | 4-Propylphenylboronic acid | Provides the terminal alkyl chain to promote mesomorphism. |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | A common and effective catalyst for Suzuki couplings.[8] |
| Base | K₂CO₃ (2M aq.) | Activates the boronic acid for transmetalation.[9] |
| Solvent | Toluene | An effective solvent for dissolving the organic reactants. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Yield (Post-Purification) | 75-85% (Typical) | Represents a good yield for this type of coupling reaction. |
Table 2: Example Phase Transition Data from DSC (Heating Cycle, 10 °C/min)
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) | Phase Assignment |
| Melting | 85.2 | 88.5 | 80.4 | Crystal (Cr) → Nematic (N) |
| Clearing | 150.1 | 151.3 | 1.2 | Nematic (N) → Isotropic (I) |
Conclusion
The use of this compound as a precursor offers a versatile and reliable pathway to a wide range of novel liquid crystal materials. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of these target molecules. Proper purification and thorough characterization using techniques such as DSC and POM are essential to confirm the successful synthesis and to understand the mesomorphic behavior of the new materials. The protocols and insights provided in this note serve as a foundational guide for researchers developing next-generation liquid crystal technologies.
References
-
Liu, P., He, C., Booth, C. J., & Griffin, A. C. (n.d.). Synthesis and Characterization of Liquid Crystal Trimers Based on Laterally Attached Terphenyls. Taylor & Francis Online. Retrieved from [Link]
-
Various Authors. (2025). Synthesis and characterization of reactive liquid crystals and polymers based on terphenyl derivatives. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Liquid Crystals Lab. Retrieved from [Link]
-
Various Authors. (2025). Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. ResearchGate. Retrieved from [Link]
-
Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder. Retrieved from [Link]
-
Deptuch, A., et al. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.
-
Unknown Author. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals. Retrieved from [Link]
-
Van Hecke, G. R., et al. (n.d.). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education. Retrieved from [Link]
-
Various Authors. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SANS study of partially fluorinated terphenyl liquid crystals under spatial confinement. Retrieved from [Link]
-
Appa, R. M., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 4,4'-dibromo p-terphenyl. Retrieved from [Link]
- Google Patents. (n.d.). EP0360043A1 - p-Terphenyl derivatives and liquid crystalline compositions.
-
Various Authors. (2025). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2025). P-12.5: Synthesis of Quaterphenyl Liquid Crystalline Isothiocyanates by Successive Alternating Cross‐linking. ResearchGate. Retrieved from [Link]
-
Unknown Author. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. VBN. Retrieved from [Link]
-
Urban, S., et al. (2024). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). EP0360042A1 - p-Terphenyl derivatives and liquid crystalline compositions.
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Various Authors. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of P-Terphenyl in Modern Liquid Crystal Technology. Retrieved from [Link]
-
Various Authors. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Retrieved from [Link]
-
Various Authors. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. NIH. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. Retrieved from [Link]
-
Various Authors. (n.d.). Growth of Pentacene-Doped p-Terphenyl Crystals Using SSVBT and Doping Effects in p-Terphenyl Molecular Crystals. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 12. Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-p-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-p-terphenyl. The p-terphenyl scaffold is a privileged structural motif in materials science, particularly for organic light-emitting diodes (OLEDs), and serves as a crucial building block in the synthesis of complex pharmaceutical agents.[1][2][3] This document offers an in-depth exploration of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, tailored specifically for the functionalization of the sterically hindered this compound substrate. Beyond mere procedural outlines, this guide elucidates the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and reaction conditions to empower researchers to troubleshoot and adapt these protocols for their specific synthetic challenges.
Introduction: The Significance of this compound in Modern Synthesis
The rigid, conjugated framework of p-terphenyl endows it with unique photophysical properties, making it a cornerstone in the development of advanced organic electronic materials.[1] Furthermore, its structural rigidity provides a scaffold for the precise spatial orientation of functional groups, a critical aspect in the design of targeted therapeutics. This compound serves as a versatile precursor, allowing for the introduction of a wide array of chemical moieties at the 3-position through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance under relatively mild conditions.[4]
This guide is structured to provide both a theoretical foundation and practical, field-proven protocols for the successful execution of these transformations on the sterically demanding this compound substrate.
The Catalytic Cycle: A Unifying Mechanistic Framework
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, initiated by the active Pd(0) species. Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Sources
Synthesis of Unsymmetrically Substituted p-Terphenyls: A Detailed Guide for Researchers
Introduction: The Significance of Unsymmetrical p-Terphenyls
The p-terphenyl scaffold, a linear arrangement of three benzene rings, is a privileged core structure in both materials science and medicinal chemistry. While symmetrically substituted derivatives have been extensively studied, their unsymmetrically substituted counterparts offer a higher degree of tunability in their physicochemical properties. This precise control over molecular architecture is critical for the development of advanced organic light-emitting diodes (OLEDs), liquid crystals, and fluorescent probes.[1] In the realm of natural products, various p-terphenyl derivatives exhibit significant biological activities, including antiproliferative and phosphodiesterase inhibitory effects, making their synthesis a key focus for drug discovery programs.[2][3][4]
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of unsymmetrically substituted p-terphenyls, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will also briefly explore the Negishi cross-coupling as a viable alternative. The protocols and explanations provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to successfully synthesize these valuable compounds.
Strategic Approaches to Unsymmetrical p-Terphenyl Synthesis
The key to synthesizing unsymmetrically substituted p-terphenyls lies in the sequential and controlled introduction of different aryl groups onto a central benzene ring. This is most effectively achieved through modern cross-coupling methodologies.
The Power of Palladium: Suzuki-Miyaura and Negishi Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis due to their high efficiency, functional group tolerance, and predictable reactivity.[5]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[6] Its advantages include the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.
-
Negishi Coupling: This method utilizes an organozinc reagent in place of an organoboron species.[7][8] Organozinc compounds are more reactive than their boronic acid counterparts, which can be advantageous for less reactive coupling partners.[8] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[8][9]
A common and effective strategy for unsymmetrical p-terphenyl synthesis involves a di-halogenated benzene as the central building block. By carefully selecting a substrate with halogens of differing reactivity (e.g., iodine and bromine), a stepwise, regioselective coupling can be achieved. Alternatively, controlling the reaction conditions can allow for selective mono-arylation of a di-bromo-benzene, followed by a second coupling with a different boronic acid.[10][11][12]
Visualizing the Synthetic Pathway: A Sequential Suzuki Coupling Approach
The following diagram illustrates the general workflow for the synthesis of an unsymmetrically substituted p-terphenyl using a sequential Suzuki-Miyaura coupling strategy.
Caption: Workflow for Sequential Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Synthesis of an Unsymmetrical p-Terphenyl via Sequential Suzuki-Miyaura Coupling
This protocol provides a step-by-step method for the synthesis of an unsymmetrically substituted p-terphenyl, starting from 1,4-dibromo-2-nitrobenzene. The presence of the nitro group allows for regioselective mono-arylation.[10][12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,4-Dibromo-2-nitrobenzene | ≥98% | Commercially Available |
| Arylboronic Acid 1 | ≥97% | Commercially Available |
| Arylboronic Acid 2 | ≥97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Deionized Water | ||
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Round-bottom flasks | ||
| Magnetic stirrer and stir bars | ||
| Reflux condenser | ||
| Inert atmosphere setup (Nitrogen or Argon) | ||
| Thin Layer Chromatography (TLC) plates | ||
| Rotary evaporator | ||
| Column chromatography setup |
Step 1: First Suzuki-Miyaura Coupling (Mono-arylation)
Rationale: This initial coupling is performed under conditions that favor a single substitution, taking advantage of the differential reactivity of the two bromine atoms in the starting material.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-dibromo-2-nitrobenzene (1.0 mmol), arylboronic acid 1 (1.1 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene (10 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The starting material should be consumed, and a new, less polar spot corresponding to the mono-arylated product should appear.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification (Intermediate): Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Second Suzuki-Miyaura Coupling
Rationale: The purified mono-arylated intermediate is now subjected to a second Suzuki coupling with a different arylboronic acid to complete the synthesis of the unsymmetrical p-terphenyl.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the purified mono-arylated intermediate (1.0 mmol) and arylboronic acid 2 (1.2 mmol) in a suitable solvent such as 1,4-dioxane (15 mL).
-
Reagent Addition: Add potassium carbonate (2.5 mmol), triphenylphosphine (0.08 mmol), and palladium(II) acetate (0.02 mmol).
-
Inert Atmosphere: De-gas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-12 hours, or until the starting material is consumed as indicated by TLC.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure, unsymmetrically substituted p-terphenyl.[14]
Characterization of the Final Product
The identity and purity of the synthesized unsymmetrical p-terphenyl should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of both aryl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.[15]
Alternative Approach: The Negishi Cross-Coupling
For substrates that are unreactive under Suzuki-Miyaura conditions, the Negishi coupling offers a more potent alternative.[7] The general strategy remains the same: a sequential coupling on a di-halogenated central ring.
Key Considerations for Negishi Coupling:
-
Organozinc Reagent Preparation: Arylzinc reagents are typically prepared in situ from the corresponding aryl halide (bromide or iodide) by reaction with activated zinc metal or by transmetalation from an organolithium or Grignard reagent.
-
Anhydrous Conditions: Organozinc reagents are highly sensitive to moisture and air, necessitating the use of anhydrous solvents and strict inert atmosphere techniques.[8][9]
-
Catalyst Systems: Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from Pd(dba)₂ and a suitable phosphine ligand, are commonly employed.[8] Nickel catalysts can also be effective.[8][16]
The catalytic cycle for the Negishi coupling is illustrated below.
Caption: Catalytic Cycle of the Negishi Cross-Coupling.
Conclusion
The sequential Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of unsymmetrically substituted p-terphenyls. By carefully controlling the reaction conditions and utilizing di-halogenated starting materials, researchers can selectively introduce different aryl groups to create a diverse range of compounds. For more challenging substrates, the Negishi coupling provides a powerful alternative. The protocols and strategies outlined in this guide offer a solid foundation for the successful synthesis and purification of these important molecules, paving the way for further advancements in materials science and drug discovery.
References
-
Taylor & Francis Online. (2019, October 18). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Retrieved from [Link][10][11][12][17]
-
Sandiego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link][14]
-
MDPI. (2020). Antiproliferative p-terphenyl derivatives isolated from the fungus Sarcodon scabripes. Retrieved from [Link][2]
-
ResearchGate. (2020, July 13). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. Retrieved from [Link][13]
-
Indolese, A. F., & Schynder, A. Chapter 8 Catalyzed Reactions of Aryl Halides. Retrieved from [Link][16]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link][6]
-
Organic Chemistry Portal. Negishi Coupling. Retrieved from [Link][7]
-
PubMed Central. (2022). Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1. Retrieved from [Link][3]
-
PubMed Central. (2020). Structural diversity and biological activity of natural p-terphenyls. Retrieved from [Link][4]
-
YouTube. (2022, January 29). Negishi Coupling. Retrieved from [Link][9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. labproinc.com [labproinc.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Bromo-p-terphenyl in Organic Electronics
Introduction: The Strategic Role of 3-Bromo-p-terphenyl in Advanced Organic Semiconductors
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. This compound has emerged as a pivotal precursor for the synthesis of a diverse range of organic semiconductors. Its rigid p-terphenyl core provides a robust, conjugated scaffold that is conducive to efficient charge transport. The strategic placement of the bromine atom at the 3-position offers a reactive handle for facile functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the precise tuning of the electronic and morphological properties of the resulting materials.
The derivatization of this compound enables the creation of bespoke materials for various applications within organic electronics. For instance, by introducing hole-transporting moieties like triarylamines or carbazoles, it is possible to synthesize high-performance hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs).[2][3] These materials are crucial for balancing charge injection and transport, leading to enhanced device efficiency and longevity. Similarly, functionalization can yield solution-processable semiconductors for Organic Field-Effect Transistors (OFETs), enabling the fabrication of flexible and low-cost electronic circuits.[4][5]
This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent application in the fabrication of OLEDs and OFETs. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their pursuit of next-generation organic electronic devices.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The following protocol details the synthesis from 1,3-dibromobenzene and phenylboronic acid.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Materials:
-
1,3-Dibromobenzene (99%)
-
Phenylboronic acid (98%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Potassium carbonate (K₂CO₃) (anhydrous, 99%)
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Deionized water
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 1,3-dibromobenzene (10.0 g, 42.4 mmol), phenylboronic acid (5.7 g, 46.6 mmol), and potassium carbonate (17.6 g, 127.2 mmol).
-
Solvent Addition: Add a 3:1:1 mixture of toluene (90 mL), ethanol (30 mL), and deionized water (30 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.98 g, 0.85 mmol).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford this compound as a white solid.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₈H₁₃Br |
| Molecular Weight | 309.21 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (t, J = 1.8 Hz, 1H), 7.70 – 7.65 (m, 4H), 7.62 (ddd, J = 7.9, 1.8, 1.1 Hz, 1H), 7.55 – 7.48 (m, 3H), 7.45 – 7.38 (m, 4H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 143.5, 141.2, 140.8, 139.8, 131.5, 130.3, 129.8, 129.0, 128.9, 128.3, 128.1, 127.8, 127.4, 127.3, 125.9, 123.1. |
| Mass Spectrometry (EI) | m/z 308.02 [M]⁺, 310.02 [M+2]⁺ |
Part 2: Application in Organic Light-Emitting Diodes (OLEDs)
This compound serves as a versatile building block for hole-transporting materials (HTMs) in OLEDs. Through a subsequent Suzuki-Miyaura coupling reaction, hole-transporting moieties such as diarylamines can be attached to the terphenyl core.
Protocol 2: Synthesis of a 3-(Diphenylamino)-p-terphenyl based HTM
Reaction Scheme:
Buchwald-Hartwig amination for the synthesis of a hole-transporting material.
Materials:
-
This compound (from Protocol 1)
-
Diphenylamine (99%)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (97%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (98%)
-
Sodium tert-butoxide (NaOtBu) (98%)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, combine this compound (1.0 g, 3.23 mmol), diphenylamine (0.60 g, 3.55 mmol), sodium tert-butoxide (0.43 g, 4.52 mmol), and Pd₂(dba)₃ (0.03 g, 0.032 mmol) in an oven-dried Schlenk flask.
-
Ligand and Solvent Addition: Add tri-tert-butylphosphine (0.013 g, 0.065 mmol) and anhydrous toluene (30 mL).
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with dichloromethane. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired hole-transporting material.
Protocol 3: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple OLED device using the synthesized HTM.
Device Architecture: ITO / PEDOT:PSS / HTM / Emissive Layer (e.g., Alq₃) / LiF / Al
Schematic of a multilayer OLED device architecture.
Procedure:
-
Substrate Cleaning: Sequentially clean pre-patterned indium tin oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Dissolve the synthesized 3-(diphenylamino)-p-terphenyl HTM in a suitable solvent (e.g., chlorobenzene) to form a 10 mg/mL solution. Spin-coat the HTM solution onto the PEDOT:PSS layer at 2000 rpm for 40 seconds inside the glovebox. Anneal at 90 °C for 10 minutes.
-
Emissive Layer (EML) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the emissive layer (e.g., 40 nm of tris(8-hydroxyquinolinato)aluminum, Alq₃), a lithium fluoride (LiF) electron injection layer (1 nm), and an aluminum (Al) cathode (100 nm) through a shadow mask. The deposition rate for organic layers should be 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5 Å/s.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.
Part 3: Application in Organic Field-Effect Transistors (OFETs)
Derivatives of this compound can also be engineered for use as the active semiconductor layer in OFETs. By introducing solubilizing alkyl chains and electron-donating or -accepting groups, both p-type and n-type semiconductors can be synthesized.
Protocol 4: Fabrication of a Solution-Processed OFET
This protocol outlines the fabrication of a bottom-gate, top-contact OFET.
Device Architecture: Si/SiO₂ / Semiconductor / Au (Source/Drain)
Schematic of a bottom-gate, top-contact OFET.
Procedure:
-
Substrate Preparation: Use a highly doped n-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the gate and gate dielectric, respectively. Clean the substrate by sonication in acetone and isopropanol for 15 minutes each, followed by drying with nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve the semiconductor film morphology and device performance.
-
Semiconductor Deposition: Prepare a solution of a synthesized this compound derivative (e.g., with solubilizing alkyl chains) in a high-boiling-point solvent like dichlorobenzene (5 mg/mL). Spin-coat the solution onto the OTS-treated substrate at 1500 rpm for 60 seconds inside a glovebox.
-
Annealing: Anneal the semiconductor film at a temperature optimized for the specific material (e.g., 100-150 °C) for 30 minutes to improve crystallinity and molecular ordering.
-
Electrode Deposition: Thermally evaporate 50 nm of gold (Au) through a shadow mask to define the source and drain electrodes, completing the top-contact OFET structure. The channel length and width are defined by the shadow mask.
-
Characterization: Characterize the electrical performance of the OFET in a nitrogen atmosphere using a semiconductor parameter analyzer. Extract key parameters such as field-effect mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.
Conclusion
This compound is a valuable and versatile building block in the field of organic electronics. Its straightforward synthesis and the ease of its chemical modification through established cross-coupling chemistries provide a powerful platform for the development of novel organic semiconductors. The detailed protocols provided herein for the synthesis of this compound and its application in OLEDs and OFETs offer a practical guide for researchers and scientists. By following these methodologies and understanding the underlying principles, the scientific community can further unlock the potential of p-terphenyl-based materials for next-generation electronic and optoelectronic devices.
References
- Kyung Hee University. (2013). New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Molecular Crystals and Liquid Crystals, 584(1), 69-77.
- Allard, S., Forster, M., Souharce, B., Thiem, H., & Scherf, U. (2008). Organic semiconductors for solution-processable field-effect transistors (OFETs).
- National Institutes of Health. (2024). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- Andreasson, M. (2008). Thermal evaporation of small molecules-A study of interfacial, bulk and device properties for molecular electronics. GUP.
- ACS Publications. (2005).
- National Institutes of Health. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
- Ossila.
- PrepChem.com.
- National Institutes of Health. (2024).
- Google Patents. (1980).
- National Institutes of Health. (2013). Organic Field-Effect Transistors by a Solvent Vapor Annealing Process.
- RSC Publishing. (2019).
- ResearchGate. (2015). (A) Schematic representation of the Suzuki reaction of bromobenzene....
- National Institutes of Health. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem.
- ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a.
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- ResearchGate. Synthesis of Terphenyls | Request PDF.
- ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview.
- PubMed. (2008). Organic semiconductors for solution-processable field-effect transistors (OFETs).
- MDPI. (2021).
- ResearchGate. (2014). (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
- PubMed. Organic Field-Effect Transistors by a Solvent Vapor Annealing Process.
- VacCoat. (2019).
- Eureka | Patsnap. (2018). Method for synthesizing 4,4'-dibromo p-terphenyl.
- Organic Syntheses. 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl).
- PubChemLite. 3-bromo-m-terphenyl (C18H13Br).
- RSC Publishing. (2010).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Specialty Organic Synthesis: Meeting Demands for 3-bromo-5'-phenyl-1,1':3',1''-terphenyl.
- ChemScene. Certificate of Analysis - 3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl.
- Organic Syntheses. 3-thenyl bromide.
- Organic Syntheses. 3-bromothiophene.
- ResearchGate. (2020). (PDF) Hole Transporting Materials: Development of Dopant‐Free Organic Hole Transporting Materials for Perovskite Solar Cells (Adv.
- Google Patents.
- ResearchGate. Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF.
- University of Cambridge. (2005). Device Physics of Solution-Processed Organic Field-Effect Transistors.
- National Institutes of Health. (2025).
- PubMed. (2007). Selective bromination of perylene diimides under mild conditions.
- NIST WebBook. 3-Bromo-1-phenyl-1-propene.
- ChemicalBook. p-Terphenyl(92-94-4) 1H NMR spectrum.
- MDPI. Advances in Hole Transport Materials for Layered Casting Solar Cells.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic semiconductors for solution-processable field-effect transistors (OFETs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution processed organic field-effect transistors and their application in printed logic circuits - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 3-Bromo-p-terphenyl as a Foundational Monomer for High-Performance Conjugated Polymers
Introduction: The Strategic Importance of the Terphenyl Moiety in Conjugated Systems
Conjugated polymers represent a cornerstone of modern organic electronics, enabling innovations in flexible displays, printable sensors, and large-area lighting. The performance of these materials—specifically their charge carrier mobility, thermal stability, and photophysical properties—is intrinsically linked to the chemical structure of the polymer backbone.[1][2] The p-terphenyl unit, a rigid and linear chain of three phenyl rings, is a highly sought-after building block. Its inherent rigidity minimizes conformational disorder, promoting effective π-π stacking and efficient charge transport, while the extended conjugation often leads to wide bandgap polymers that emit in the blue region of the spectrum—a critical component for full-color Organic Light-Emitting Diode (OLED) displays.[1][3][4]
3-Bromo-p-terphenyl emerges as a pivotal starting material for accessing these high-performance poly(p-terphenyl)s (PPTs). The bromine atom serves as a versatile reactive handle for modern cross-coupling polymerization techniques, allowing for precise control over the final polymer architecture. This application note provides a comprehensive guide to leveraging this compound, detailing the underlying chemistry of key polymerization methods, providing a field-proven experimental protocol, and outlining the characterization and application of the resulting polymers.
Synthetic Pathways: From Monomer to Macromolecule
The conversion of this compound into a conjugated polymer is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The choice of method dictates whether a homopolymer or a more complex copolymer is formed.
Yamamoto Coupling: The Homopolymerization Route
The Yamamoto coupling is a powerful method for the homopolymerization of aryl bromides, utilizing a zero-valent nickel complex as the promoter.[5][6][7] This reaction proceeds via a dehalogenative C-C bond formation, effectively "stitching" the monomer units together.
Causality of Experimental Choices:
-
Catalyst System: A Ni(0) complex, typically generated in situ from a stable Ni(II) precursor like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) and a ligand, is essential. The ligand, often 2,2'-bipyridine, stabilizes the nickel complex and facilitates the catalytic cycle.
-
Solvent: Anhydrous, high-boiling-point solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required to ensure solubility of the growing polymer chain and to reach the temperatures needed for efficient reaction.
-
Stoichiometry: The reaction is a condensation polymerization, but driven by a stoichiometric amount of the nickel complex, which makes it distinct from catalytic cross-couplings.
The primary advantage of Yamamoto coupling is its simplicity for creating homopolymers from a single bromo-functionalized monomer.[6]
Caption: Workflow for Yamamoto Homopolymerization.
Suzuki-Miyaura Coupling: The Versatile Copolymerization Route
The Suzuki-Miyaura coupling is arguably the most versatile tool for conjugated polymer synthesis, involving the reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8][9][10] In this context, this compound can be copolymerized with a variety of aromatic diboronic acids or esters, allowing for the precise tuning of the final polymer's electronic and physical properties.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst is the active species. It is often generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) or a stable Pd(0) source (e.g., Pd(PPh₃)₄). Phosphine ligands (e.g., PPh₃, SPhos) are crucial for stabilizing the catalyst and modulating its reactivity.[11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step of the catalytic cycle, activating the organoboron species.
-
Solvent System: A two-phase system (e.g., Toluene/Water) or a single polar aprotic solvent (e.g., DMF) can be used. The presence of water can often accelerate the reaction.
This method's tolerance for a wide range of functional groups and the commercial availability of diverse comonomers make it ideal for creating a library of materials from a single building block like this compound.[9][12]
Caption: Workflow for Suzuki Copolymerization.
Field-Proven Protocol: Yamamoto Homopolymerization of this compound
This protocol describes a reliable method for synthesizing poly(p-terphenyl) (PPT). It includes self-validating checkpoints, such as color change and precipitation, to ensure reaction progress.
3.1. Materials and Reagents
| Reagent | CAS Number | Purity | Supplier (Example) | Notes |
| This compound | 100914-19-4 | >98% | Sigma-Aldrich | Key Monomer |
| Bis(1,5-cyclooctadiene)nickel(0) | 1295-35-8 | >98% | Strem Chemicals | Ni(0) source, handle in a glovebox |
| 2,2'-Bipyridine | 366-18-7 | >99% | TCI Chemicals | Ligand |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Acros Organics | Reaction Solvent |
| Methanol (MeOH) | 67-56-1 | ACS Grade | Fisher Scientific | For precipitation |
| Toluene | 108-88-3 | ACS Grade | VWR | For Soxhlet extraction |
| Acetone | 67-64-1 | ACS Grade | VWR | For Soxhlet extraction |
| Chloroform | 67-66-3 | ACS Grade | VWR | For Soxhlet extraction & analysis |
3.2. Experimental Procedure
-
Glovebox Operations: Inside an argon- or nitrogen-filled glovebox, add bis(1,5-cyclooctadiene)nickel(0) (605 mg, 2.2 mmol) and 2,2'-bipyridine (344 mg, 2.2 mmol) to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the mixture at room temperature. A deep-red or purple solution should form, indicating the formation of the active Ni(0) complex. This is a critical validation step.
-
Monomer Addition: Add this compound (622 mg, 2.0 mmol) to the flask.
-
Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line equipped with a condenser and a bubbler. Maintain a positive pressure of inert gas.
-
Polymerization: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 24 hours. The solution will become increasingly viscous as the polymer forms.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into 300 mL of methanol with vigorous stirring. A fibrous, off-white precipitate should form immediately.
-
Initial Purification: Allow the solid to stir in methanol for 1 hour to remove residual catalyst and oligomers. Collect the crude polymer by vacuum filtration. Wash the solid sequentially with methanol and acetone.
-
Soxhlet Extraction (Critical Purification Step): Dry the crude polymer and place it in a cellulose thimble. Perform sequential Soxhlet extraction with acetone (to remove oligomers) and then with chloroform or toluene (to extract the desired polymer fraction). This step is crucial for obtaining a polymer with a narrow molecular weight distribution.
-
Final Isolation: Precipitate the polymer from the chloroform/toluene fraction into methanol. Collect the purified polymer by filtration and dry it in a vacuum oven at 60 °C overnight.
Polymer Characterization: Validating Structure and Performance
The synthesized polymer must be thoroughly characterized to confirm its identity and assess its properties. Poly(p-phenylene)s are known for their high thermal stability and blue light emission.[1][3]
| Parameter | Technique | Typical Result for Poly(p-terphenyl) | Significance |
| Structure Confirmation | ¹H NMR | Broad aromatic signals (7.0-8.0 ppm), absence of monomer signals. | Confirms polymerization and purity. |
| Molecular Weight | GPC (vs. PS) | Mₙ: 10-30 kDa; PDI: 1.5-2.5 | Determines chain length and distribution, affecting processability and film quality. |
| Thermal Stability | TGA (under N₂) | Td (5% weight loss) > 400 °C | Indicates high stability, essential for device longevity.[13][14] |
| Optical Absorption | UV-Vis (film) | λₘₐₓ ≈ 340-370 nm | Determines the optical bandgap. |
| Photoluminescence | PL (film) | λₑₘ ≈ 420-460 nm (Blue Emission) | Confirms suitability as a blue-emitting material for OLEDs.[3][4] |
Applications in Organic Electronics
The rigid structure of poly(p-terphenyl) makes it an excellent candidate for various electronic applications.
Blue Emitter in Organic Light-Emitting Diodes (OLEDs)
The wide bandgap of PPTs results in emission in the blue region of the visible spectrum.[3] Efficient and stable blue emitters are the most challenging component of full-color displays. The high thermal stability of PPTs also contributes to longer device lifetimes, as heat is generated during operation.[3]
Caption: Role of Poly(p-terphenyl) in an OLED.
Anion Exchange Membranes (AEMs)
Recent research has demonstrated that functionalized poly(p-terphenyl) backbones can serve as highly stable anion exchange membranes for fuel cells and water electrolysis.[14][15] The chemical robustness of the all-aromatic backbone provides superior durability in the harsh alkaline environments where these devices operate.[14]
Conclusion
This compound is a cornerstone monomer that provides a direct and efficient entry point into the synthesis of high-performance poly(p-terphenyl)s. Through well-established polymerization methodologies like Yamamoto and Suzuki coupling, researchers can create robust, thermally stable, and blue-emitting conjugated polymers. The protocols and characterization data presented herein serve as a validated guide for scientists and engineers aiming to develop next-generation materials for OLEDs, fuel cells, and other advanced organic electronic applications.
References
- Lu, G., Yi, C., et al. (2025). Synthesis and preparation of p-terphenyl based polymer with stable fluorescence performance. Journal of Macromolecular Science, Part A.
- Kim, Y.-H., Ahn, J.-H., et al. (2001). Synthesis and Characterization of New Poly(terphenylene vinylene) Derivative as Blue Emitting Material. Bulletin of the Korean Chemical Society.
- Wang, X., et al. (2023). Synergistic functionalization of poly(p-terphenyl isatin) anion exchange membrane with quaternary ammonium and piperidine cations for fuel cells.
- Nyak, A. S., et al. (2021).
- Dakenchem. (n.d.).
-
Liu, J.-K. (2017). Structural and biological diversity of natural p-terphenyls. Natural Product Research. [Link]
-
Bao, J., et al. (2019). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology. [Link]
-
Page, M. J., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Synthetic Communications. [Link]
-
Al-Masoudi, N. A., et al. (2022). Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research. [Link]
-
Page, M. J., et al. (2014). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Tetrahedron Letters. [Link]
-
Nyak, A. S., et al. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances. [Link]
-
Oshima, H., et al. (2021). Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system. Polymer Chemistry. [Link]
-
Zhang, K., et al. (2018). Vibrational Properties of p-Terphenyl. The Journal of Physical Chemistry C. [Link]
-
Nyak, A. S., et al. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. Semantic Scholar. [Link]
-
Lim, J., et al. (2016). Synthesis and Luminescent Properties of New Blue Polymer Light-Emitting Diodes Material, Poly(9-(3-Vinyl-phenyl)-pyrene). ResearchGate. [Link]
-
Zhang, S., et al. (2024). Twisted Poly(p-terphenyl-co-m-terphenyl)-Based Anion Exchange Membrane for Water Electrolysis. ACS Applied Materials & Interfaces. [Link]
-
Yokozawa, T., et al. (2024). Synthesis of Conjugated Polymers with Controlled Terminal Structures by Direct Arylation Polycondensation and Correlation Between Terminal Structures and Device Properties. Macromolecular Rapid Communications. [Link]
-
Kumar, A., & Singh, R. (2022). Poly (P-phenylene) S: Synthesis and applications. International Journal of Physics and Mathematics. [Link]
-
Nyak, A. S., et al. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances. [Link]
-
Page, M. J., et al. (2019). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Polyphenylbenzene as a platform to fabricated blue-emitting polymers: The effect of aggregation inhibition and application in PLED. Dyes and Pigments. [Link]
-
Beaujuge, P. M., & Fréchet, J. M. J. (2011). Synthesis of Conjugated Polymers for Organic Solar Cell Applications. Journal of the American Chemical Society. [Link]
-
Bandara, Y. M. N. D. Y., et al. (2019). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules. [Link]
-
Raftani, M., et al. (2020). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications: Design and electro-optic properties. Journal of Materials and Environmental Science. [Link]
-
Hu, R., & Tang, B. Z. (2020). Multicomponent Polymerization for π‐Conjugated Polymers. Macromolecular Rapid Communications. [Link]
-
Zhang, K., et al. (2018). Vibrational Properties of p-Terphenyl. Semantic Scholar. [Link]
-
Pace, V., et al. (2012). Synthesis of Terphenyls. ResearchGate. [Link]
Sources
- 1. physicsjournal.net [physicsjournal.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07931J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and preparation of p-terphenyl based polymer with stable fluorescence performance | Semantic Scholar [semanticscholar.org]
- 14. Synergistic functionalization of poly( p -terphenyl isatin) anion exchange membrane with quaternary ammonium and piperidine cations for fuel cells - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00077J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Functionalization of 3-Bromo-p-terphenyl at the Bromine Position: A Detailed Guide for Researchers
Introduction: The Versatility of the Terphenyl Scaffold
The p-terphenyl moiety is a privileged scaffold in materials science and medicinal chemistry, prized for its rigid, planar structure that forms the backbone of liquid crystals, organic light-emitting diodes (OLEDs), and biologically active compounds.[1][2] The ability to precisely modify this core structure is paramount for tuning its physicochemical properties. 3-Bromo-p-terphenyl serves as a key intermediate, offering a reactive handle at the bromine position for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of several powerful palladium-catalyzed cross-coupling reactions and classical organometallic transformations to functionalize this versatile building block.
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible synthetic outcomes.
Core Functionalization Strategies
The bromine atom on the this compound is readily transformed using a variety of modern synthetic methods. The choice of reaction depends on the desired final product, with each method offering unique advantages in terms of scope and functional group tolerance. The primary strategies discussed herein are:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Cyanation: For the introduction of a nitrile group.
-
-
Classical Organometallic Chemistry:
-
Lithium-Halogen Exchange: To generate a potent nucleophile for reaction with various electrophiles.
-
Grignard Reagent Formation: An alternative method to create a carbon-based nucleophile.
-
Section 1: Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl systems due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and excellent functional group tolerance.[3]
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-established sequence involving a palladium(0) active species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of a Phenyl-Substituted p-Terphenyl
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 309.20 | 1.0 | 1.0 | 309 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| Toluene | - | - | - | 8 mL |
| Ethanol (EtOH) | - | - | - | 2 mL |
| Water (H₂O) | - | - | - | 2 mL |
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (309 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add toluene (8 mL), ethanol (2 mL), and water (2 mL). Degas the resulting mixture by bubbling argon through the solution for another 10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask. The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired substituted p-terphenyl.
Section 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, providing a direct route to arylethynyl structures.[4] These motifs are crucial in materials science and as precursors for more complex molecular architectures. The reaction is co-catalyzed by palladium and copper(I).[4]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle's role is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of an Alkynyl-p-terphenyl
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 309.20 | 1.0 | 1.0 | 309 mg |
| Phenylacetylene | 102.13 | 1.1 | 1.1 | 112 mg (121 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 304 mg (420 µL) |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |
Procedure:
-
Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (309 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (10 mL) and triethylamine (420 µL, 3.0 mmol). Stir to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (e.g., hexane/ethyl acetate).
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient palladium-catalyzed method for coupling aryl halides with a wide range of primary and secondary amines.[5][6][7]
Mechanistic Rationale
This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] Key steps include the oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the active catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[9]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Protocol: Synthesis of an Arylamine-Substituted p-Terphenyl
This protocol details the coupling of this compound with morpholine.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 309.20 | 1.0 | 1.0 | 309 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg |
| XPhos | 476.65 | 0.04 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | - | 10 mL |
Procedure:
-
Setup: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol) to a flame-dried Schlenk tube. Add this compound (309 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon.
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Section 4: Palladium-Catalyzed Cyanation
The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles can be readily converted into amines, amides, carboxylic acids, and various heterocycles.[10] Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[11]
Protocol: Introduction of a Nitrile Group
This protocol uses potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic and easy-to-handle cyanide source.[12]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 309.20 | 1.0 | 1.0 | 309 mg |
| K₄[Fe(CN)₆]·3H₂O | 422.39 | 0.22 | 0.22 | 93 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 0.01 | 2.2 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.0 | 1.0 | 106 mg |
| N,N-Dimethylacetamide (DMAC), anhydrous | - | - | - | 5 mL |
Procedure:
-
Setup: To a 25 mL Schlenk flask, add this compound (309 mg, 1.0 mmol), K₄[Fe(CN)₆]·3H₂O (93 mg, 0.22 mmol), sodium carbonate (106 mg, 1.0 mmol), and Pd(OAc)₂ (2.2 mg, 0.01 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMAC (5 mL).
-
Reaction: Heat the mixture to 120-130 °C and stir for 5-12 hours. Monitor the reaction by HPLC or TLC.[10][12]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Section 5: Classical Organometallic Approaches
A. Lithium-Halogen Exchange
Treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid lithium-halogen exchange to form 3-lithio-p-terphenyl.[13] This potent nucleophile can then be trapped with a wide variety of electrophiles (e.g., CO₂, DMF, aldehydes, ketones, alkyl halides).
Critical Considerations: This reaction must be performed under strictly anhydrous and anaerobic conditions at very low temperatures (-78 °C) to prevent side reactions, such as protonation by trace water or reaction with oxygen.[13]
Protocol: Lithiation and Quenching with an Electrophile (CO₂)
Caption: Workflow for lithium-halogen exchange and electrophilic quench.
-
Setup: Add this compound (309 mg, 1.0 mmol) to a flame-dried, three-neck flask under argon.
-
Solvent & Cooling: Add anhydrous THF (10 mL) and cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Slowly add n-BuLi (1.1 eq, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise. Stir at -78 °C for 1 hour.
-
Quenching: Add an excess of crushed dry ice (solid CO₂) in small portions.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench carefully with 1 M HCl (10 mL).
-
Purification: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by crystallization or chromatography.
B. Grignard Reagent Formation
Formation of the Grignard reagent provides an alternative, less pyrophoric organometallic nucleophile.[14][15] The reaction of this compound with magnesium metal, typically initiated with a crystal of iodine or 1,2-dibromoethane, yields the corresponding Grignard reagent.
Critical Considerations: Anhydrous conditions are essential, as Grignard reagents are strong bases and will be quenched by water.[14] Ethereal solvents like THF or diethyl ether are required to stabilize the Grignard reagent.[16]
-
Setup: Place magnesium turnings (36 mg, 1.5 mmol) in a flame-dried flask under argon.
-
Initiation: Add a small crystal of iodine and gently warm the flask with a heat gun until violet vapors appear.
-
Reagent Addition: Add a solution of this compound (309 mg, 1.0 mmol) in anhydrous THF (10 mL) dropwise. The reaction should initiate, evidenced by gentle refluxing.
-
Reaction: After the addition is complete, stir at room temperature or gentle reflux for 1-2 hours until the magnesium is consumed. The resulting grey/brown solution of the Grignard reagent can be used directly for reactions with electrophiles.
Conclusion and Outlook
This compound is a highly valuable and versatile starting material. The functionalization at the bromine position through palladium-catalyzed cross-coupling reactions or classical organometallic transformations opens the door to a vast chemical space. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to synthesize novel p-terphenyl derivatives for applications ranging from advanced materials to pharmaceutical drug discovery. The choice of methodology will be dictated by the specific target molecule, but the reliability and scope of the reactions described herein make them indispensable tools in modern synthetic chemistry.
References
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Medi
- Cyanation of aromatic halides.
- Nickel-Catalyzed Cyan
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online.
- Grignard Reaction. University of California, Irvine.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for the Lithi
- 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. NINGBO INNO PHARMCHEM CO.,LTD..
- Grignard Reagent Synthesis Reaction Mechanism. YouTube.
- Structural diversity and biological activity of n
- Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Use of 3-Bromo-p-terphenyl in plastic scintillators
Application Note & Protocol
Enhancing Gamma-Ray Spectroscopy in Plastic Scintillators with 3-Bromo-p-terphenyl
Abstract
Plastic scintillators are a cornerstone of radiation detection due to their low cost, robustness, and fast timing properties.[1] However, their utility in gamma-ray spectroscopy is inherently limited by their composition of low atomic number (Z) elements, primarily carbon and hydrogen. This results in a gamma interaction cross-section dominated by Compton scattering, precluding the formation of distinct photopeaks for radionuclide identification.[1][2] A promising strategy to overcome this limitation is the incorporation of high-Z elements into the plastic matrix. This application note details the use of This compound , a high-Z organohalogen, as a primary fluorescent dopant to enhance the photoelectric effect probability in plastic scintillators. We provide the scientific rationale, detailed protocols for fabrication and characterization, and expected performance metrics for researchers seeking to develop more effective plastic scintillators for gamma-ray spectroscopy.
Introduction: The Challenge of Gamma Spectroscopy with Plastics
The fundamental process of scintillation involves the conversion of energy from incident ionizing radiation into a burst of visible light photons, which are then detected by a photosensor like a photomultiplier tube (PMT).[3][4] In organic plastic scintillators, this process is mediated by a polymer matrix (e.g., polystyrene, PVT) and one or more fluorescent dopants.
The interaction of gamma rays with matter is governed by three primary processes: the photoelectric effect, Compton scattering, and pair production. The probability of the photoelectric effect, which is crucial for full energy deposition and the formation of a photopeak in an energy spectrum, is approximately proportional to Z⁴-Z⁵. Standard plastic scintillators, with an effective Z≈6, have a negligible photoelectric cross-section for typical gamma energies, making them unsuitable for identifying isotopes by their characteristic gamma emissions.[5]
Incorporating heavy elements (high-Z) into the plastic matrix can significantly increase the probability of photoelectric absorption.[4][6] This can be achieved by dissolving organometallic compounds or, as explored here, by using a dopant that contains a heavy atom as part of its molecular structure. This compound serves this dual purpose: its p-terphenyl backbone is an efficient scintillator fluorophore[7][8], while the covalently bonded bromine atom (Z=35) acts as a high-Z interaction site.
The Role of this compound
-
Primary Fluorophore: The p-terphenyl moiety is an excellent primary dopant. Energy deposited in the polymer matrix is efficiently transferred, often via Förster Resonance Energy Transfer (FRET), to the p-terphenyl molecules, which then fluoresce in the UV-to-violet region.[7][9]
-
High-Z Loading Agent: The bromine atom increases the effective Z of the material, enhancing the probability of photoelectric interactions with incident gamma rays.
-
Potential Trade-Offs: Quenching: A critical consideration is that heavy atoms can also introduce non-radiative de-excitation pathways, a phenomenon known as "heavy-atom quenching."[10] This can reduce the overall light output (scintillation efficiency) of the material. Therefore, a balance must be struck between enhancing gamma-ray interaction and maintaining sufficient light yield for detection.[6]
Principles and Workflow
The overall process involves the synthesis of a scintillating plastic polymer doped with this compound and a secondary wavelength shifter, followed by its characterization.
Scintillation Mechanism
The diagram below illustrates the multi-stage process from radiation interaction to light detection in a plastic scintillator doped with this compound.
Caption: Energy cascade in a this compound doped plastic scintillator.
Experimental Workflow Overview
The fabrication and testing of the scintillator follow a logical progression from material preparation to final performance analysis.
Caption: High-level workflow for scintillator fabrication and characterization.
Properties: this compound vs. p-Terphenyl
The introduction of the bromine atom modifies the physical and photophysical properties of the parent p-terphenyl molecule. Understanding these changes is crucial for optimizing the scintillator formulation.
| Property | p-Terphenyl (p-TP) | This compound (3-Br-pTP) | Rationale for Significance |
| Molecular Formula | C₁₈H₁₄ | C₁₈H₁₃Br[11] | The addition of bromine significantly increases the molecular weight and introduces a high-Z element. |
| Molecular Weight | 230.30 g/mol | 309.2 g/mol [11] | Affects the weight percentage calculations for doping the polymer matrix. |
| Boiling Point | 389 °C | N/A | High boiling point ensures thermal stability during the polymerization process. |
| Fluorescence Emission | λem ≈ 343 nm | Expected to be similar to p-TP (slight red-shift) | The emission must have good spectral overlap with the absorption spectrum of the secondary wavelength shifter (POPOP). |
| Solubility | High solubility in aromatic solvents like toluene.[12] | Expected to be high in styrene/vinyltoluene. | The dopant must fully dissolve in the monomer to prevent haze or crystallization, which would scatter scintillation light. |
| Atomic Number (Z) of heaviest atom | Carbon (Z=6) | Bromine (Z=35) | The high-Z of bromine is the key to enhancing the photoelectric effect probability for gamma-ray interactions. |
Protocol 1: Fabrication of a Doped Plastic Scintillator
This protocol describes the synthesis of a 1-inch diameter cylindrical plastic scintillator based on a polystyrene matrix doped with this compound and POPOP.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example | Purity/Grade |
| Styrene Monomer | Polymer Matrix | Sigma-Aldrich | ≥99%, inhibitor-free |
| This compound | Primary Fluor (High-Z) | (Specialty Chemical Supplier) | >98% |
| POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) | Secondary Wavelength Shifter | Sigma-Aldrich | Scintillation Grade |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Polymerization Initiator | Sigma-Aldrich | 98% |
| Anhydrous Toluene | Solvent (for cleaning) | Fisher Scientific | ACS Grade |
| Silicone Mold Release Agent | Prevents adhesion to mold | (Various) | - |
| Glass Vials/Test Tubes (1-inch diameter) | Polymerization Mold | VWR | Borosilicate |
| Aluminum Oxide Polishing Suspension | For optical finishing | Buehler | 0.3 µm & 0.05 µm |
Recommended Formulation
| Component | Role | Concentration (by weight) |
| Styrene | Matrix | ~97-98% |
| This compound | Primary Fluor | 2.0% |
| POPOP | Secondary Wavelength Shifter | 0.05% |
| AIBN | Initiator | 0.02% |
Causality: The 2% concentration of 3-Br-pTP is a starting point to ensure a significant presence of bromine atoms without causing excessive quenching or solubility issues. POPOP concentration is standard for efficient wavelength shifting to match PMT sensitivity.[13]
Step-by-Step Procedure
-
Monomer Purification: If the styrene monomer contains an inhibitor (like 4-tert-butylcatechol), pass it through a column of activated basic alumina to remove it. Work in a fume hood.
-
Mold Preparation: Thoroughly clean the glass vials with toluene and dry them completely. Apply a thin, even coat of silicone mold release agent to the interior surfaces and allow it to dry.
-
Dopant Dissolution:
-
In a clean, dry beaker, weigh out the desired amount of styrene monomer (e.g., 20 g).
-
Add the calculated amounts of this compound (0.4 g for 2%) and POPOP (0.01 g for 0.05%).
-
Place the beaker on a magnetic stir plate and stir gently at room temperature until all solids are completely dissolved. This may take 1-2 hours. The solution should be perfectly clear.
-
-
Degassing:
-
Transfer the solution to the prepared glass vial.
-
Connect the vial to a vacuum line and apply a gentle vacuum. You will see bubbles of dissolved gas (primarily oxygen) forming.
-
Alternate between applying vacuum and backfilling with an inert gas (N₂ or Ar) for 3-4 cycles to thoroughly remove dissolved oxygen, which is a potent fluorescence quencher.
-
-
Initiator Addition: Briefly break the inert atmosphere to add the calculated amount of AIBN initiator (0.004 g for 0.02%) to the solution. Swirl gently to dissolve.
-
Polymerization:
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a programmable oven or a temperature-controlled water bath.
-
Execute the following thermal curing profile:
-
Ramp to 50°C and hold for 24 hours.
-
Ramp to 60°C and hold for 24 hours.
-
Ramp to 70°C and hold for 12 hours.
-
-
Rationale: This slow, staged temperature increase prevents runaway polymerization, which can cause bubbles and internal stress in the plastic.
-
-
Annealing and Cooling:
-
After the cure is complete, slowly cool the oven down to room temperature over 8-12 hours. This annealing step is critical to relieve mechanical stress and prevent cracking.
-
-
Demolding and Machining:
-
Carefully break the glass vial to extract the solid plastic cylinder. Wear safety glasses and gloves.
-
Using a slow-speed diamond saw, cut the cylinder to the desired thickness (e.g., 1 inch).
-
The cut faces will be opaque. They must be polished to an optical finish.
-
-
Optical Polishing:
-
Begin by wet-sanding the faces with progressively finer grits of sandpaper (e.g., 400, 800, 1200 grit).
-
Finish by polishing on a lapping wheel with 0.3 µm and then 0.05 µm alumina suspension until the faces are transparent and mirror-like.
-
Protocol 2: Characterization of Scintillation Properties
This protocol outlines the steps to measure the light yield and gamma-ray response of the fabricated scintillator.
Equipment
-
Photomultiplier Tube (PMT) with base and high-voltage power supply.
-
Digital Oscilloscope.
-
Multichannel Analyzer (MCA) with a preamplifier and shaping amplifier.
-
Calibrated gamma-ray sources (e.g., ¹³⁷Cs, ⁶⁰Co).
-
Reference plastic scintillator with known light yield (e.g., EJ-200).
-
Optical coupling grease.
-
Light-tight enclosure (dark box).
Light Yield Measurement (Relative to Standard)
-
Setup: Place the reference scintillator (EJ-200) on the PMT window with a thin layer of optical coupling grease. Place the assembly inside the dark box.
-
Source Placement: Position a ¹³⁷Cs source a fixed distance (e.g., 5 cm) from the scintillator.
-
Acquire Spectrum: Apply the recommended voltage to the PMT and acquire a pulse height spectrum using the MCA until a well-defined Compton edge is visible. The Compton edge for the 662 keV gamma from ¹³⁷Cs corresponds to an energy deposition of 477 keV.[8]
-
Locate Compton Edge: Record the channel number corresponding to the Compton edge (inflection point of the Compton continuum). Let this be Ch_ref.
-
Repeat with Sample: Without changing any settings (HV, gain, source position), replace the reference scintillator with your newly fabricated this compound scintillator.
-
Acquire Sample Spectrum: Acquire a spectrum and determine the channel number of its Compton edge, Ch_sample.
-
Calculate Relative Light Yield: The relative light yield (LY) is the ratio of the channel numbers: LY_relative = (Ch_sample / Ch_ref) * 100%
Gamma-Ray Spectroscopy
-
Energy Calibration: Using the calibrated ¹³⁷Cs source and the fabricated scintillator, perform an energy calibration of your MCA. The Compton edge (477 keV) and, if visible, the photopeak (662 keV) can be used as calibration points.
-
Acquire Spectra: Acquire spectra for various gamma sources (e.g., ¹³⁷Cs, ⁶⁰Co). Collect enough counts to have good statistics.
-
Analysis:
-
Compare the spectrum from the 3-Br-pTP scintillator with a spectrum from a standard plastic scintillator of the same dimensions.
-
Look for an enhanced photopeak. The key signature of successful high-Z loading is the appearance or enhancement of a full-energy photopeak that is absent or minuscule in the standard plastic.
-
Calculate the energy resolution (FWHM/Peak Centroid) for any visible photopeaks.
-
Observe the ratio of counts in the photopeak region to the counts in the Compton continuum. An increase in this ratio indicates improved spectroscopic capability.
-
Expected Results & Interpretation
| Metric | Standard Plastic Scintillator (e.g., PVT + p-TP) | This compound Scintillator | Interpretation |
| ¹³⁷Cs Spectrum | Dominated by Compton continuum; no photopeak. | Compton continuum with a discernible photopeak at 662 keV. | The presence of the photopeak directly demonstrates the enhanced photoelectric interaction due to the bromine atoms. |
| Relative Light Yield | 100% (by definition, if used as a standard) | Expected to be 50-80% of standard p-TP. | A value below 100% is expected due to heavy-atom quenching. A yield >50% is generally considered successful for a loaded scintillator.[6] |
| Energy Resolution | N/A (no photopeak) | Typically poor compared to inorganics (e.g., >15% at 662 keV). | While a photopeak may be present, the statistical nature of light collection in plastics will result in broad peaks. |
References
- Material Characterization of Plastic Scintillators for Detection and Structural Application on Small Unmanned Aerial Systems By - Digital Collections. (n.d.).
- High-Z Sensitized Plastic Scintillators: A Review - OSTI.gov. (2019, July 17).
- Heavy Elements in Plastic Scintillators - IEEE Xplore. (n.d.).
- This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
- (PDF) Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection - ResearchGate. (2017, April).
- Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection - PubMed. (2017, July 3).
- Plastic scintillators dopedwith the new terphenyl derivatives (each small square is 1cm” 1cm). - ResearchGate. (n.d.).
- Aromatic Halides - AIP Publishing. (n.d.).
- Structural tailoring of p-terphenyl scaffold: Towards advanced plastic scintillator | Request PDF - ResearchGate. (n.d.).
- Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022, June 7).
- 3-bromo-m-terphenyl (C18H13Br) - PubChemLite. (n.d.).
- (PDF) Spectral-Luminescence and Scintillation Properties of p-Terphenyl Single Crystal Grown from Melt - ResearchGate. (2025, August 9).
- DIY Plastic Scintillators – actual numbers and more experiments - Amateur Nuclear Physics. (2021, February 12).
- Fast-, Light-Cured Scintillating Plastic for 3D-Printing Applications - MDPI. (2023, March 7).
- Measurement of proton quenching factors in p-terphenyl - Cyclotron Institute - Texas A&M University. (n.d.).
- 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem - NIH. (n.d.).
- Data Sheet Polysturene-based Plastic Scintillators - Amcrys. (n.d.).
- 3-Bromo-1-phenyl-1-propene - the NIST WebBook. (n.d.).
- Properties of para-terphenyl as detector for α, β and γ radiation. - arXiv. (2013, May 2).
- Synthesis and Characterization of a Polystyrene-based Scintillator for Gamma Detection - ejournal brin. (n.d.).
- p-Terphenyl scintillation suitable, = 98.5 HPLC 92-94-4 - Sigma-Aldrich. (n.d.).
- Comparative study of neutron and gamma-ray pulse shape discrimination of anthracene, stilbene, and p-terphenyl | Request PDF - ResearchGate. (2025, August 10).
- Photoluminescence and Scintillation Properties of Ce 3+ -Doped GdBO 3 Nanoscintillator Sensors: Effect of Some Synthesis Parameters - MDPI. (n.d.).
- p-Terphenyl scintillation suitable, = 98.5 HPLC 92-94-4 - Sigma-Aldrich. (n.d.).
- Scintillation Spectrometry : Gamma-Ray Spectrum Catalogue - SciSpace. (n.d.).
- 3-gamma-ray-spectroscopy-using-nai-tl.pdf - AMETEK ORTEC. (n.d.).
- Gamma-ray and high-energy X-ray detection with large-area scintillating crystals: A hands-on review - Frontiers. (n.d.).
- Hybrid plastic scintillators aim to improve nuclear safety and medical imaging - EurekAlert!. (2024, December 19).
- Effect of codoping on scintillation and optical properties of a Ce-doped Gd3Ga3Al2O12 scintillator - ResearchGate. (2025, August 6).
- Acquiring Gamma-Ray Energy Spectrum Using a Plastic Scintillation Optical Fiber Detector. (2024, May 23).
Sources
- 1. amcrys.com [amcrys.com]
- 2. scispace.com [scispace.com]
- 3. digicoll.lib.berkeley.edu [digicoll.lib.berkeley.edu]
- 4. osti.gov [osti.gov]
- 5. Frontiers | Gamma-ray and high-energy X-ray detection with large-area scintillating crystals: A hands-on review [frontiersin.org]
- 6. Heavy Elements in Plastic Scintillators | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ejournal.brin.go.id [ejournal.brin.go.id]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-p-terphenyl
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-p-terphenyl. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies rooted in mechanistic principles to help you overcome challenges and improve your reaction yields. The coupling of sterically demanding substrates like this compound presents unique hurdles, primarily related to the efficiency of the oxidative addition and reductive elimination steps. This guide is structured to address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I am starting my optimization for the Suzuki coupling of this compound. What is a reliable starting point for catalyst, ligand, base, and solvent?
A solid starting point for a sterically hindered aryl bromide involves a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. A typical setup would be:
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) with a ligand like SPhos or XPhos. Using a pre-formed catalyst like XPhos Pd G3 can also ensure a reliable generation of the active Pd(0) species.[1][2]
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃). K₃PO₄ is often effective in anhydrous conditions, which can help if protodeborylation of your boronic acid partner is an issue.[1][3]
-
Solvent: A 9:1 mixture of Dioxane/Water or Toluene/Water is common. Dioxane and other ethers can sometimes form peroxides, so using freshly distilled or inhibitor-free solvents is crucial.[1]
-
Temperature: Start at a moderate temperature, such as 80-100 °C.[4]
Q2: My reaction isn't working at all. TLC analysis shows only my this compound starting material. What should I check first?
When there is a complete lack of conversion, the issue often lies with the generation of the active Pd(0) catalyst or the integrity of your reagents.
-
Inert Atmosphere: The catalytic cycle relies on a Pd(0) species, which is sensitive to oxygen. Ensure your reaction vessel and solvents have been thoroughly degassed using methods like argon bubbling or freeze-pump-thaw cycles. Oxygen can lead to the homocoupling of the boronic acid and catalyst deactivation.[5]
-
Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[6] This process can sometimes be inefficient. Consider using a Pd(0) source directly, like Pd(PPh₃)₄, or a modern pre-catalyst that forms the active species more reliably.
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition (protodeborylation), especially if they are electron-deficient or if the reaction conditions are too harsh.[1][7] Confirm the purity of your boronic acid. Using a more stable boronate ester, such as a pinacol ester (Bpin), can often mitigate this issue.
Q3: What are the most common side products in this reaction?
The three most common side products are:
-
Protodebromination (Dehalogenation): Your this compound is converted to p-terphenyl. This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.[7]
-
Homocoupling: Your boronic acid partner reacts with itself to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen.[5]
-
Protodeborylation: Your boronic acid is converted back to its parent arene. This hydrolysis reaction competes with the desired transmetalation step.[7]
Troubleshooting Guide: In-Depth Problem Solving
This section addresses specific experimental failures with detailed explanations and recommended actions.
Problem 1: Low Conversion & Catalyst Death
Q: My reaction starts but stalls at low conversion, and I see a black precipitate (palladium black) forming. What is happening and how can I fix it?
The formation of palladium black is a visual indicator of catalyst deactivation, where active Pd(0) species agglomerate into inactive nanoparticles.[6][8] This is a common failure mode, especially at elevated temperatures or with inefficient ligands. The steric bulk of this compound can slow down the catalytic cycle, giving the catalyst more time to decompose.
Causality & Solution Workflow:
-
Ligand Inefficiency: The ligand's primary role is to stabilize the monomeric Pd(0) center and facilitate the difficult steps of the catalytic cycle.[9] For hindered substrates, the ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition.
-
Action: Screen a panel of modern, bulky phosphine ligands. Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) are specifically designed for challenging couplings.[10][11] They create a sterically crowded coordination sphere around the palladium, which favors the final C-C bond-forming step.
-
-
Incorrect Palladium-to-Ligand Ratio: An improper ratio can leave palladium centers unsaturated and prone to aggregation.
-
Action: For Pd(OAc)₂ with monodentate phosphines like SPhos, a Pd:Ligand ratio of 1:2 to 1:2.2 is typically optimal. For pre-catalysts, this ratio is already fixed.
-
-
High Temperature: While heat can overcome activation barriers, excessively high temperatures can accelerate catalyst decomposition.
-
Action: Once you've identified a more active ligand, try lowering the reaction temperature. A more efficient catalyst system may allow the reaction to proceed at 70-80 °C instead of >100 °C.[4]
-
| Parameter | Standard Conditions | Recommended for this compound | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, or other bulky biarylphosphines[1][10] | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which are often rate-limiting for hindered substrates.[9][12] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or Cs₂CO₃ (anhydrous)[3][13] | Stronger, non-aqueous bases can accelerate transmetalation and prevent boronic acid decomposition. |
| Solvent | Toluene/H₂O | Dioxane, 2-MeTHF, or CPME (anhydrous) | Anhydrous conditions can suppress protodeborylation. 2-MeTHF is a good alternative to peroxide-forming ethers like THF and dioxane.[1] |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3/G4, SPhos Pd G3/G4[1][2] | Pre-catalysts provide a reliable and efficient route to the active L-Pd(0) species, improving reproducibility. |
Problem 2: Significant Byproduct Formation
Q: My yield is poor, and I've identified p-terphenyl (from protodebromination) as the major byproduct. How do I suppress this side reaction?
Protodebromination suggests that the Ar-Pd(II)-Br intermediate is being intercepted by a hydride source before it can transmetalate with the boronate complex.
Mechanistic Insight & Solutions:
-
Source of Hydride: The hydride can originate from solvents (like alcohols, if used as co-solvents), bases (bicarbonates can be a source), or even the boronic acid itself under certain conditions.
-
Relative Rates: This side reaction becomes significant when the rate of transmetalation is slow. The steric hindrance of this compound can slow this step considerably.
Actionable Steps:
-
Choice of Base: Avoid bases that can readily provide a hydride. Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if water is suspected to be part of the problem pathway.
-
Increase Transmetalation Rate: The key is to make the desired reaction pathway faster than the side reaction.
-
Use a higher concentration of the boronic acid (e.g., increase from 1.1 to 1.5 equivalents).
-
Switch to a more reactive boronate species. Potassium trifluoroborate salts (Ar-BF₃K) can sometimes show different reactivity profiles and are highly stable.[14]
-
Ensure the chosen base is effective at forming the active "ate" complex of the boronic acid, which is necessary for transmetalation.[14]
-
The following diagram illustrates the main Suzuki catalytic cycle and where the dehalogenation and homocoupling side reactions diverge.
Caption: The Suzuki cycle and competing side reactions.
Experimental Protocols
Protocol 1: General Screening Procedure for this compound Coupling
This protocol is designed for small-scale screening in parallel to quickly identify promising conditions.
-
Reagent Preparation:
-
In a glovebox, prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., Dioxane).
-
Prepare separate stock solutions for each boronic acid partner.
-
Prepare catalyst/ligand mixtures. For example, weigh Pd(OAc)₂ (1 mol%) and SPhos (2.2 mol%) into a vial.
-
-
Reaction Setup:
-
To an array of reaction vials equipped with stir bars, add the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the this compound stock solution (1.0 equivalent, e.g., 0.1 mmol).
-
Add the boronic acid stock solution (1.5 equivalents).
-
Add the catalyst/ligand mixture to each vial.
-
Seal the vials with Teflon-lined caps.
-
-
Execution:
-
Remove the vial array from the glovebox and place it on a pre-heated reaction block (e.g., 80 °C).
-
Stir for the designated time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Cool the reactions to room temperature.
-
Quench with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer with Na₂SO₄, filter, and concentrate.
-
Analyze the crude residue by LC-MS or ¹H NMR with an internal standard to determine conversion and yield.
-
Protocol 2: Solvent Degassing (Argon Bubbling)
Properly deoxygenated solvents are critical for reproducible results.
-
Setup: Use a Schlenk flask containing your solvent. The flask should have a sidearm for connecting to a vacuum/argon manifold.
-
Procedure:
-
Insert a long needle or glass tube through a septum, ensuring its tip is submerged below the solvent surface.
-
Connect the needle to an argon source with a bubbler to monitor the gas flow rate.
-
Insert a second, shorter "exit" needle into the septum that does not touch the solvent.
-
Bubble a steady stream of argon through the solvent for at least 30-60 minutes.
-
Once degassing is complete, remove the needles and store the solvent under a positive pressure of argon.
-
If your initial screening fails, this workflow provides a systematic path to identify the root cause.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-Bromo-p-terphenyl by Recrystallization
Welcome to the technical support center for the purification of crude 3-Bromo-p-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to empower you to overcome common challenges in obtaining high-purity this compound.
Introduction to Recrystallization of this compound
This compound is a key intermediate in the synthesis of various organic materials, including liquid crystals and active pharmaceutical ingredients. Achieving high purity is critical for the successful outcome of subsequent synthetic steps and the performance of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on differences in solubility. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases, while impurities remain in the solution.
This guide will walk you through the intricacies of selecting the right solvent system, optimizing crystallization conditions, and troubleshooting common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting a suitable solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should meet several criteria:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a large amount of this compound at or near its boiling point.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a good recovery yield upon cooling.
-
Inertness: The solvent must not react with this compound.
-
Volatility: A moderately volatile solvent is preferred as it can be easily removed from the purified crystals. Solvents with very low boiling points may not provide a sufficiently large temperature gradient for effective recrystallization.
-
Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Q2: What are some recommended starting solvents for the recrystallization of this compound?
A2: Based on the nonpolar, aromatic structure of this compound and solubility data of the parent compound, p-terphenyl, the following solvents are good starting points for screening:
-
Single-Solvent Systems: Toluene, Xylene, Anisole, and Ethyl Acetate. Alcohols like ethanol or isopropanol may also be effective, particularly at their boiling points.
-
Two-Solvent (Solvent/Anti-solvent) Systems: A common and often effective approach is to use a solvent in which this compound is highly soluble (e.g., hot Toluene, Chloroform, or Acetone) and an anti-solvent in which it is poorly soluble (e.g., Hexane, Heptane, or Methanol).
The following table provides a summary of potentially suitable solvents and their relevant properties.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Toluene | 111 | Nonpolar | Good for dissolving aromatic compounds at high temperatures. |
| Xylenes (mixed isomers) | ~140 | Nonpolar | Higher boiling point than toluene, allowing for a larger temperature range. |
| Ethanol | 78 | Polar Protic | May dissolve the compound when hot, but has lower solubility when cold. Also useful as an anti-solvent. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent that can often provide the desired solubility profile. |
| Acetone | 56 | Polar Aprotic | Good solvent for many organics, but its low boiling point may limit the temperature gradient. |
| Hexane/Heptane | 69 / 98 | Nonpolar | Likely poor solvents, making them excellent candidates for use as anti-solvents. |
Q3: My this compound is colored. How can I decolorize the recrystallization solution?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot, dissolved solution and swirl for a few minutes. The colored impurities adsorb onto the surface of the charcoal. The charcoal is then removed by hot gravity filtration before allowing the solution to cool. Be cautious not to add too much charcoal, as it can also adsorb your product, leading to a lower yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.
Cause: This occurs when the solute is insoluble in the hot solution at a temperature above its melting point. The super-saturated solution cools to a point where the solute's concentration exceeds its solubility, but the temperature is still high enough for the solute to be in a molten state.
Solutions:
-
Increase the solvent volume: Add more hot solvent to the oiled-out mixture to decrease the saturation temperature. The goal is to ensure that the solution becomes saturated at a temperature below the melting point of your compound.
-
Use a lower boiling point solvent: A solvent with a lower boiling point will ensure that the solution is never heated above the melting point of the solute.
-
Employ a two-solvent system: Dissolve the compound in a minimum amount of a good solvent (hot), and then slowly add a poor solvent (hot) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Slow down the cooling rate: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Problem 2: No Crystals Form Upon Cooling.
Cause: This is a common issue that can arise from several factors, primarily related to supersaturation or the use of an inappropriate solvent system.
Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a template for crystallization.
-
-
Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an anti-solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.
-
Cool to a lower temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or even a freezer for a short period.
Problem 3: Very Low Recovery Yield.
Cause: A low yield can be frustrating and is often due to using an excessive amount of solvent or premature crystallization during filtration.
Solutions:
-
Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the filtrate: After collecting the first crop of crystals, cool the mother liquor in an ice bath to see if a second crop of crystals will form. Be aware that the second crop may be less pure.
-
Prevent premature crystallization: During hot filtration, warm the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Check the mother liquor: To see if a significant amount of product remains in the mother liquor, take a small sample and evaporate the solvent. A large amount of residue indicates that too much solvent was used.
Experimental Workflow & Diagrams
Standard Recrystallization Protocol for this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and add more solvent dropwise until the solid dissolves. Cool the test tube to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to minimize premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Visualizing the Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Troubleshooting Decision Tree
Common side reactions in the synthesis of 3-Bromo-p-terphenyl
Welcome to the technical support center for the synthesis of 3-Bromo-p-terphenyl. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of this compound, which is most commonly achieved via Suzuki-Miyaura cross-coupling reactions.[1]
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting to synthesize this compound using a Suzuki-Miyaura coupling reaction between a dihalobenzene and an arylboronic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.
Probable Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki reaction. Its inactivity is a primary suspect.
-
Oxidation of Pd(0): The active form of the catalyst is Pd(0). If your reaction is not properly degassed, oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive for the catalytic cycle.[2]
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be sensitive to air and moisture.
-
Solution: Use fresh, high-quality ligands and handle them under an inert atmosphere.
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3]
-
Poor Solubility: The chosen base (e.g., K₂CO₃, K₃PO₄) may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture with poor reactivity.
-
Solution: Consider using a different base or a solvent system that improves its solubility. For instance, adding water as a co-solvent can sometimes enhance the efficacy of inorganic bases.[4] Grinding the base to a very fine powder can also improve reproducibility.[4]
-
Incorrect Basicity: The pKa of the base might be too low to effectively activate the boronic acid for transmetalation.
-
Solution: Experiment with stronger bases like Cs₂CO₃ or KF.[5]
-
-
Boronic Acid Decomposition: Boronic acids can be unstable under certain reaction conditions.
-
Deborylation: The boronic acid moiety can be cleaved, especially at elevated temperatures, leading to the formation of protodeborylated byproducts.[6]
-
Solution: Use a milder reaction temperature if possible. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can mitigate this issue.
-
-
Poor Substrate Reactivity: The electronic properties of your substrates can significantly influence the reaction rate.
Issue 2: Formation of Significant Homocoupling Byproducts
Question: My reaction is producing a substantial amount of biphenyl or other homocoupled products, which is making the purification of this compound difficult. How can I minimize the formation of these side products?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls from the coupling of two boronic acid molecules or two aryl halide molecules.
Probable Causes & Solutions:
-
Oxygen Contamination: As mentioned earlier, the presence of oxygen can promote the homocoupling of boronic acids, catalyzed by Pd(II) species.[2]
-
Solution: Rigorous degassing of the reaction mixture is paramount.
-
-
High Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes favor side reactions like homocoupling.
-
Solution: Optimize the catalyst loading. Often, a lower catalyst loading (e.g., 0.5-2 mol%) is sufficient and can lead to a cleaner reaction profile.
-
-
Reaction Temperature: Higher temperatures can accelerate not only the desired cross-coupling but also the decomposition of the boronic acid and subsequent homocoupling.
-
Solution: Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active even at room temperature.[3]
-
-
Choice of Base and Solvent: The reaction conditions can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Screen different combinations of bases and solvents. For instance, using milder bases like KF or employing anhydrous conditions with certain bases might suppress homocoupling.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The synthesis of this compound via the Suzuki-Miyaura reaction typically involves the palladium-catalyzed cross-coupling of a dihalobenzene (like 1,3-dibromobenzene) with a phenylboronic acid, or a bromophenylboronic acid with benzene. The catalytic cycle consists of three main steps[7]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Q2: Are there alternative methods for synthesizing this compound?
A2: Yes, while Suzuki-Miyaura coupling is prevalent, other methods exist. These include:
-
Grignard Reactions: Coupling of an appropriate Grignard reagent with an aryl halide, often catalyzed by nickel or palladium.[1] A common side reaction in Grignard reagent formation is the homocoupling of the alkyl/aryl halide to form a symmetrical byproduct (e.g., biphenyl).[8] This occurs when a radical intermediate couples with another radical instead of reacting with magnesium.
-
Stille Coupling: This involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[9]
-
Diels-Alder Reactions: A [4+2] cycloaddition can be employed to construct the central phenyl ring from open-chain precursors.[10][11]
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification of this compound typically involves a combination of techniques:
-
Extraction: After the reaction, an aqueous workup is usually performed to remove the base and other inorganic salts. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most common method for separating the desired product from starting materials, byproducts, and catalyst residues. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be used to obtain highly pure material.[10]
Q4: What are some common impurities I might see in my final product?
A4: Besides unreacted starting materials, common impurities include:
-
Homocoupled products: As discussed, these are major potential impurities.
-
Debrominated p-terphenyl: Dehalogenation is a known side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by a hydrogen atom.[2]
-
Quaterphenyl derivatives: In sequential coupling reactions, dimerization of the intermediate bromo-biaryl can lead to the formation of quaterphenyls.[12][13]
-
Catalyst residues: Traces of palladium and ligands may remain in the product.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization for your specific substrates and laboratory conditions.
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,3-dibromobenzene (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings do not always improve yield and can increase side reactions. |
| Equivalents of Boronic Acid | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Base | 2.0 - 3.0 equiv | Ensure sufficient base is present to facilitate transmetalation. |
| Reaction Temperature | 25 - 110 °C | Dependent on the reactivity of substrates and the catalyst system used. |
| Typical Yield | 70 - 95% | Highly dependent on optimization of all parameters. |
References
- Grignard Reaction. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
DasBoots. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]
-
Scheme 1. Synthesis of target terphenyl compounds (3a-i). (n.d.). ResearchGate. Retrieved from [Link]
- The preparation of bromo-p-terphenyl derivatives. (n.d.). Google Patents.
-
Synthesis of Terphenyls. (2025). ResearchGate. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]
-
Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019). Taylor & Francis Online. Retrieved from [Link]
-
A New Route to Multifunctionalized p-Terphenyls and Heteroaryl Analogues via [5C + 1C(N)] Annulation Strategy. (n.d.). pubs.acs.org. Retrieved from [Link]
-
Structural diversity and biological activity of natural p-terphenyls. (n.d.). PubMed Central. Retrieved from [Link]
-
Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
A convenient and efficient one pot synthesis of unsymmetrically substituted p -terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. (2025). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
- Method for synthesizing 4,4'-dibromo p-terphenyl. (n.d.). Patsnap.
-
(r)-3-methyl-3-phenyl-1-pentene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Impurity Removal in 3-Bromo-p-terphenyl Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of catalyst impurities, particularly palladium residues, from the synthesis of 3-Bromo-p-terphenyl. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your final compound.
Introduction: The Challenge of Catalyst Contamination
The synthesis of this compound, a crucial building block in organic electronics and pharmaceutical intermediates, often relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While highly efficient, these reactions invariably introduce palladium catalyst residues into the crude product.[1][2] These metallic impurities can interfere with downstream applications and biological assays, making their removal a critical step in the synthetic workflow.[3][4] Stringent regulatory guidelines in the pharmaceutical industry also mandate extremely low levels of residual palladium in active pharmaceutical ingredients (APIs).[5][6]
This guide is structured to help you navigate the common challenges associated with palladium removal, offering a range of techniques from basic laboratory methods to more advanced scavenging technologies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium catalyst residues from my this compound product?
A1: Residual palladium can have several detrimental effects:
-
Interference with Biological Assays: Even trace amounts of palladium can exhibit biological activity, leading to false positives or inaccurate results in screening assays.[3]
-
Catalyst for Undesired Side Reactions: The residual catalyst can promote degradation or side reactions in subsequent synthetic steps or upon storage.
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the European Agency for the Evaluation of Medicinal Products have strict limits on platinum group metal contamination, often less than 5 ppm.[5]
-
Impact on Material Properties: In materials science applications, metallic impurities can alter the electronic and photophysical properties of the final product.
Q2: What are the most common forms of palladium impurities I might encounter?
A2: Palladium impurities can exist in various forms, including:
-
Homogeneous Species: Soluble palladium complexes in different oxidation states that remain in the reaction mixture.[1]
-
Heterogeneous Species: Insoluble palladium particles, such as palladium black, which can form through catalyst agglomeration, especially at high temperatures.[7]
-
Product-Complexed Palladium: Palladium can form strong complexes with the this compound product or other organic molecules in the reaction mixture, making it difficult to remove.
Q3: I've performed a simple filtration after my reaction. Is that sufficient to remove the palladium catalyst?
A3: While a simple filtration through celite or filter paper can remove heterogeneous palladium particles, it is generally insufficient for removing soluble, homogeneous catalyst residues.[8] A multi-step purification strategy is almost always necessary to reduce palladium levels to acceptable limits.
Q4: How can I determine the level of palladium contamination in my product?
A4: Several analytical techniques are available for quantifying residual palladium:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy. It is commonly used for final quality control of APIs.[1][5]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another highly sensitive technique for elemental analysis.[1]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of palladium levels.[6]
-
Fluorimetric and Colorimetric Methods: These are emerging as faster and more cost-effective alternatives for in-process monitoring of palladium removal, though they may not be suitable for final product validation.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: My purified this compound still shows significant palladium content by ICP-MS.
| Potential Cause | Recommended Solution |
| Ineffective Initial Work-up | A thorough aqueous work-up can help remove a significant portion of the catalyst and inorganic byproducts. Consider multiple extractions. |
| Choice of Purification Method is Suboptimal | A single purification method may not be sufficient. A combination of techniques is often more effective. For example, follow an initial filtration with treatment by a scavenger or activated carbon, and then recrystallization.[9] |
| Palladium is Complexed with the Product | Strong coordination of palladium to your terphenyl product can hinder removal. In such cases, using a scavenger with a high affinity for palladium is recommended. Thiol-based silica scavengers are particularly effective.[10][11] |
Issue 2: Significant loss of my this compound product during the purification process.
| Potential Cause | Recommended Solution |
| Non-specific Adsorption to Purification Media | Activated carbon and some scavenger resins can adsorb the desired product along with the catalyst.[12] To mitigate this, use the minimum effective amount of the adsorbent and consider screening different types of scavengers for lower non-specific binding.[13] |
| Product Precipitation During Filtration | If your product has limited solubility in the filtration solvent, it may precipitate on the filter aid (e.g., celite), leading to yield loss. Ensure you are using a solvent in which your product is highly soluble for the filtration step.[8] |
| Improper Recrystallization Solvent System | An unsuitable solvent system for recrystallization can lead to poor recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] |
Issue 3: The chosen scavenger or adsorbent is not effectively removing the palladium.
| Potential Cause | Recommended Solution |
| Incorrect Scavenger for the Palladium Species | The effectiveness of a scavenger can depend on the oxidation state and coordination sphere of the palladium. It may be necessary to screen a variety of scavengers (e.g., thiol-based, amine-based, or triazine-based) to find the most effective one for your specific reaction.[9][10] |
| Insufficient Contact Time or Mixing | Ensure adequate stirring and a sufficient contact time between the crude product solution and the scavenger or adsorbent. For solid-supported scavengers, a rotating bed reactor can enhance efficiency.[15] |
| Competition from Other Species | Other components in the reaction mixture might be competing with the palladium for binding sites on the scavenger. An initial purification step, such as an aqueous wash or filtration, can help remove some of these interfering species. |
Experimental Protocols
Here are detailed, step-by-step methodologies for common and effective palladium removal techniques.
Protocol 1: Activated Carbon Treatment
Activated carbon is a cost-effective and versatile adsorbent for removing palladium.[16][17][18]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, ethyl acetate) at a concentration of 5-10% (w/v).
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product.
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (40-60 °C) for 2-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content.
Protocol 2: Silica-Based Thiol Scavenger Treatment
Functionalized silica scavengers offer high selectivity for palladium.[10]
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add a silica-based scavenger with thiol functional groups (typically 3-5 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or elevated temperature (as recommended by the scavenger manufacturer) for 4-24 hours.
-
Filtration: Filter off the scavenger resin and wash it with fresh solvent.
-
Concentration and Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for palladium content.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and can be effective in removing trapped impurities.[14][19]
-
Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene or a mixture of toluene and ethanol can be effective.[20][21]
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical efficiency of different palladium removal techniques. The actual performance may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Celite Filtration | 10-30% | Simple, fast, removes heterogeneous Pd | Ineffective for soluble Pd |
| Activated Carbon | 70-95% | Cost-effective, widely applicable[16] | Can cause product loss due to non-specific adsorption[12] |
| Silica-Based Scavengers | 90-99.5% | High selectivity, high efficiency[10][15] | Higher cost compared to activated carbon |
| Recrystallization | 50-90% | Highly effective for obtaining pure crystalline product | Can be time-consuming, requires suitable solvent system |
| Combined Methods | >99% | Highest removal efficiency | More complex workflow |
Visualizing the Workflow
A systematic approach is key to achieving high purity. The following diagram illustrates a recommended workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the synthesis, purification, and analysis of this compound.
This workflow emphasizes a multi-step purification process, incorporating in-process analysis to ensure the final product meets the required purity specifications.
References
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Palladium Detection for API Purific
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
- Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction - Chinese Journal of Pharmaceuticals.
- Industrial Winemaking Waste to Sustainable Palladium(II)
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed.
- How to remove palladium catalyst
- Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google P
- Palladium catalyst recovery using scavenger resin - SpinChem.
- Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions - Benchchem.
- Your trick to remove residual palladium : r/Chempros - Reddit.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substr
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis - Benchchem.
- The preparation of bromo-p- terphenyl derivatives - Google P
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Guideline for Elucidating C
- Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
- Recrystalliz
- (PDF)
- Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | P
- How to recrystallize phosphonium salt?
- Synthesis of Terphenyls | Semantic Scholar.
- (PDF)
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. arborassays.com [arborassays.com]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. spinchem.com [spinchem.com]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 21. Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Grignard Reaction Optimization
A Senior Application Scientist's Guide to Suppressing Wurtz-Type Coupling
Welcome to the Technical Support Center for Grignard reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with one of the most common and powerful C-C bond-forming reactions in organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the deep mechanistic understanding required to solve complex synthetic problems. Here, we will specifically address the pervasive issue of Wurtz-type coupling and provide actionable strategies to ensure the success of your Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my Grignard reaction, leading to low yields of my desired product. What is happening?
Answer: You are likely observing the effects of a Wurtz-type coupling side reaction. This occurs when a newly formed Grignard reagent (R-MgX) molecule, which is a potent nucleophile, reacts with a molecule of the unreacted organic halide (R-X) starting material.[1][2] This results in the formation of a homocoupled dimer (R-R), which not only consumes your valuable Grignard reagent but also complicates the purification of your final product.[1] The reaction is mechanistically distinct from the desired Grignard reaction with your electrophile (e.g., a ketone or aldehyde) and represents a major pathway for yield loss.
Q2: What are the primary factors that promote the formation of these Wurtz-type coupling byproducts?
Answer: A high yield of Wurtz coupling products is typically promoted by several key factors that you can control in your experimental setup:
-
High Local Concentration of Organic Halide: Rapid addition of the organic halide to the magnesium turnings can create localized areas of high concentration. This increases the statistical probability of a Grignard reagent molecule encountering and reacting with an organic halide molecule before it can react with your intended electrophile.[1][3]
-
Elevated Reaction Temperature: The formation of a Grignard reagent is an exothermic process.[4] If this exotherm is not carefully controlled, the resulting increase in temperature can significantly accelerate the rate of the Wurtz coupling reaction, favoring byproduct formation.[1][4]
-
Insufficient Magnesium Surface Area: The Grignard reagent forms on the surface of the magnesium metal. If the surface is limited or passivated (coated with magnesium oxide), the rate of Grignard formation will be slow. This leaves a higher concentration of unreacted organic halide in the solution for a longer period, providing more opportunity for Wurtz coupling to occur.[1]
-
Choice of Solvent: While etheric solvents are essential for stabilizing the Grignard reagent, their specific choice can influence the extent of Wurtz coupling. For certain substrates, such as benzylic halides, Tetrahydrofuran (THF) may promote more Wurtz coupling compared to other ethers like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[1][5]
Q3: My Grignard reagent formation is very slow to initiate, and I suspect this is leading to increased Wurtz coupling. How can I properly activate the magnesium?
Answer: Sluggish initiation is a common problem that directly contributes to Wurtz coupling by allowing the concentration of the organic halide to build up before the Grignard reagent formation is proceeding efficiently. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[6] Here are several effective methods for magnesium activation:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help to break them apart, exposing fresh, unoxidized magnesium surfaces.
-
Chemical Activation with Iodine: Adding a single, small crystal of iodine to the flask containing the magnesium is a classic and effective method.[1] The iodine reacts with the magnesium surface, chemically removing the oxide layer. You should see the characteristic purple color of the iodine disappear as it is consumed, indicating the magnesium is now active.[1]
-
Entrainment with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension. It reacts readily to form ethylene gas and MgBr₂, which helps to clean and activate the magnesium surface.
It is crucial to ensure all glassware is rigorously dried, typically by flame-drying under vacuum and cooling under an inert gas like argon or nitrogen, to prevent any moisture from deactivating the Grignard reagent as it forms.[3][7]
Troubleshooting Guide: A Decision-Making Workflow
When Wurtz-type coupling is suspected, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for Wurtz coupling.
Mechanistic Insight: Desired vs. Side Reaction
Understanding the competition between the Grignard formation and the Wurtz-type coupling is key to suppression.
Caption: Competing reaction pathways in Grignard synthesis.
Summary of Key Parameters for Minimizing Wurtz-Type Coupling
| Parameter | Recommendation for Minimizing Wurtz Coupling | Rationale |
| Addition Rate | Slow, dropwise addition of the organic halide.[1] | Maintains a low concentration of the organic halide, disfavoring the bimolecular Wurtz reaction.[3][5] |
| Temperature | Maintain temperature below 10°C using an ice bath.[1] | The Grignard formation is exothermic; controlling the temperature prevents acceleration of the side reaction.[4] |
| Solvent | Use 2-MeTHF or Et₂O, especially for reactive halides.[1] | These solvents can suppress Wurtz coupling compared to THF for certain substrates.[5] |
| Mg Activation | Use iodine or 1,2-dibromoethane to activate the Mg surface.[1] | Ensures rapid initiation and a fast rate of Grignard formation, consuming the organic halide quickly. |
| Concentration | Use a sufficient amount of anhydrous solvent.[8] | Dilution can help control the exotherm and reduce the frequency of intermolecular reactions leading to the dimer. |
Experimental Protocol: Synthesis of a Grignard Reagent with Minimal Wurtz Coupling
This protocol describes the formation of benzylmagnesium chloride, a reagent prone to Wurtz coupling, using optimized conditions.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Benzyl chloride
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Equip the flask with a magnetic stir bar.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]
-
Reagent Preparation: Prepare a solution of benzyl chloride in anhydrous 2-MeTHF in the addition funnel.
-
Reaction Initiation: Add a small aliquot (approx. 5-10%) of the benzyl chloride solution to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling, a slight warming, and the appearance of a gray, cloudy suspension.[1][9] If the reaction does not start, gentle warming may be applied.
-
Slow Addition: Once initiation is confirmed, cool the flask in an ice bath to maintain an internal temperature below 10°C. Begin the slow, dropwise addition of the remaining benzyl chloride solution from the addition funnel over a period of at least 40-60 minutes.[1] A steady but controlled reaction should be maintained.
-
Reaction Completion: After the addition is complete, allow the resulting gray suspension of the Grignard reagent to stir at 0°C for an additional 30 minutes to ensure complete conversion.[1]
-
Quantification (Optional but Recommended): Before use, the concentration of the prepared Grignard reagent should be determined by titration (e.g., with I₂ or a standardized solution of a secondary alcohol with an indicator).[6] This will ensure accurate stoichiometry in the subsequent reaction step.
By carefully controlling these parameters, you can significantly shift the reaction equilibrium away from the undesired Wurtz-type coupling pathway and towards the efficient formation of your desired Grignard reagent, maximizing the yield and purity of your final product.
References
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Benchchem. Preventing the formation of Wurtz coupling products in Grignard reactions.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Alfa Chemistry. Grignard Reaction.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Wikipedia. Wurtz reaction.
- Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? r/chemistry.
- Jasperse, J. Grignard Reaction. Chem 355.
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
- Benchchem. Minimizing by-product formation in Grignard reactions.
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- D'Hollander, R., & Anteunis, M. (1963). Studies on the Grignard reaction-VII (1) on the mechanism of the Grignard reagent formation and the Wurtz. Bulletin des Sociétés Chimiques Belges.
- Kharasch, M. S., & Reinmuth, O. (1956). Factors Influencing the Course and Mechanism of Grignard Reactions. XXII. The Reaction of Grignard Reagents with Alkyl Halides and Ketones in the Presence of Manganous Salts. The Journal of Organic Chemistry.
- Royal, J., Anselmi, E., Jaroschik, F., & Taillefer, M. (2020).
- Reddit. (2025, July 8). Wurtz coupling. r/Chempros.
- Nakatani, J., Nozoe, T., & Uenishi, J. (2021). Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl. Organic Process Research & Development.
- ResearchGate. (2019, January 12). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?
- Cahiez, G., & Avedissian, H. (2005). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
Stability and degradation issues of 3-Bromo-p-terphenyl upon storage
Technical Support Center: 3-Bromo-p-terphenyl
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we address common challenges related to the stability and degradation of this compound upon storage, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.
Troubleshooting Guide: Common Issues with this compound
This section delves into specific problems that may arise during the storage and use of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Discoloration of the Compound (From White to Yellowish/Brownish)
-
Question: My solid this compound, which was initially a white crystalline powder, has developed a yellow or brownish tint after a period of storage. What is the cause of this, and can I still use it?
-
Plausible Cause & Scientific Explanation: The discoloration is a common indicator of degradation. While p-terphenyls are generally thermally stable, the presence of the bromo-substituent can make the molecule susceptible to certain reactions, especially in the presence of light, air (oxygen), and trace moisture.[1] The color change likely results from the formation of oxidized species or minute amounts of debrominated byproducts. Aromatic compounds can undergo oxidation, and in the case of p-terphenyls, this can lead to more oxidized forms like quinones or phenols, which are often colored.[2][3][4]
-
Recommended Action Plan:
-
Purity Assessment: Before use, it is crucial to assess the purity of the discolored compound. The preferred method is High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to quantify the percentage of the parent compound and identify the major degradation products.
-
Recrystallization: If the purity is found to be compromised but the degradation is not extensive (e.g., >95% purity remaining), you may be able to purify the material by recrystallization from a suitable solvent like ethanol.[5]
-
Disposal: If significant degradation has occurred, it is best to dispose of the compound according to your institution's hazardous waste guidelines. Using a degraded reagent can lead to irreproducible results and the formation of unwanted side products in your reactions.
-
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Question: I am using this compound in a cross-coupling reaction, and I'm observing lower than expected yields and the formation of p-terphenyl as a significant byproduct. What could be the cause?
-
Plausible Cause & Scientific Explanation: The presence of p-terphenyl as a byproduct strongly suggests that a portion of your starting material has undergone hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can happen over time during storage, particularly if the compound has been exposed to reducing agents, certain metals, or even acidic/basic conditions in the presence of a hydrogen source.[6][7] The C-Br bond in aromatic compounds can be cleaved under various conditions, including catalytic hydrogenation.[8]
-
Recommended Action Plan:
-
Confirm Starting Material Purity: As with discoloration, the first step is to analyze your this compound stock using HPLC or GC-MS to quantify the amount of p-terphenyl impurity.
-
Optimize Storage Conditions: To prevent further degradation, ensure your this compound is stored under inert gas (argon or nitrogen), in a tightly sealed, amber glass vial to protect it from light and moisture, and at a reduced temperature as recommended by the supplier.[9][10]
-
Purification of Starting Material: If the level of p-terphenyl impurity is significant, consider purifying the bulk material via column chromatography on silica gel before use.[5]
-
Issue 3: Poor Solubility of the Compound Compared to a New Batch
-
Question: I've noticed that an older batch of this compound is less soluble in my reaction solvent compared to a freshly opened bottle. Why would this happen?
-
Plausible Cause & Scientific Explanation: A change in solubility can be indicative of the formation of insoluble polymeric byproducts or highly oxidized, less soluble derivatives.[2] Over time, exposure to air and light can induce polymerization or the formation of more complex, higher molecular weight species that have different physical properties, including solubility, compared to the parent compound.
-
Recommended Action Plan:
-
Visual Inspection: Examine the material under a microscope. The presence of amorphous particles alongside the crystalline solid can suggest polymerization.
-
Analytical Characterization: Utilize techniques like FTIR spectroscopy to look for changes in the chemical structure. The appearance of new peaks, for instance, in the carbonyl region, could suggest oxidation.
-
Use a Fresh Batch: Given the uncertainty of the composition of the older batch, it is highly recommended to use a new, unopened batch of this compound for your experiments to ensure consistency and reproducibility.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
-
A1: To maximize the shelf-life of this compound, it should be stored in a cool, dry, and dark place.[9] The container should be tightly sealed to prevent moisture ingress. For optimal long-term storage, it is recommended to store it under an inert atmosphere (argon or nitrogen) to minimize oxidation.[10]
-
-
Q2: How can I quickly check the quality of my this compound before setting up a large-scale reaction?
-
A2: A quick quality check can be performed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. A broad melting range or a melting point significantly lower than expected suggests the presence of impurities. For a more definitive assessment, a quick TLC (Thin Layer Chromatography) against a new standard can reveal the presence of impurities.
-
-
Q3: Are there any known incompatible materials that I should avoid storing with this compound?
-
Q4: What are the primary degradation pathways for this compound?
-
A4: The two most likely degradation pathways are hydrodehalogenation and oxidation .
-
Hydrodehalogenation: This involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond, leading to the formation of p-terphenyl.[12][13] This can be catalyzed by trace metals or occur in the presence of reducing agents.[6][7]
-
Oxidation: The terphenyl backbone can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of hydroxylated or quinone-like structures.[2][14]
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Reference |
| Storage Temperature | Cool, dry place (e.g., 2-8 °C) | [9][10] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | [10] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [9][11] |
| Molecular Weight | 309.20 g/mol | [11][15][16] |
| Appearance | White to off-white crystalline solid | [1] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products like p-terphenyl.
Objective: To determine the purity of a this compound sample and quantify the presence of p-terphenyl.
Materials:
-
This compound sample
-
p-Terphenyl standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks
-
Analytical balance
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the p-terphenyl standard and dissolve it in acetonitrile in a 100 mL volumetric flask. Dilute to the mark with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in acetonitrile in a 100 mL volumetric flask. Dilute to the mark with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile:water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for p-terphenyl.
-
Inject the this compound sample solution.
-
Identify the peaks based on their retention times. This compound will have a different retention time than p-terphenyl.
-
Quantify the amount of p-terphenyl in your sample using the calibration curve.
-
Calculate the purity of this compound by the area percentage method, assuming all components have a similar response factor at the chosen wavelength.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
-
Štengl, B., Sýkora, J., & Civiš, S. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 8(11), 536. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- Process for the catalytic debromination of halogenated monocyclic aromatic compounds. (1994).
-
Glass, R. S., Hug, G. L., & Ammam, M. (2010). Anodic oxidation of m-terphenyl thio-, seleno- and telluroethers: Lowered oxidation potentials due to chalcogen···π interaction. Pure and Applied Chemistry, 82(4), 835-844. [Link]
-
Sadowsky, D., McNeill, K., & Cramer, C. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904-10911. [Link]
-
Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental science & technology, 48(18), 10904–10911. [Link]
-
Liu, J. K. (2015). Structural diversity and biological activity of natural p-terphenyls. Journal of Asian Natural Products Research, 17(8), 875-899. [Link]
-
Li, Y., et al. (2024). Discovery of Oxidized p-Terphenyls as Phosphodiesterase 4 Inhibitors from Marine-Derived Fungi. Journal of Natural Products, 87(7), 1808-1816. [Link]
-
Li, Y., et al. (2024). Discovery of Oxidized p-Terphenyls as Phosphodiesterase 4 Inhibitors from Marine-Derived Fungi. Journal of Natural Products, 87(7), 1808–1816. [Link]
-
Various Authors. (2012-2022). Synthesis of Terphenyls. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-m-terphenyl. PubChem. [Link]
-
Capot Chemical Co., Ltd. (2018). MSDS of 4-Bromo-p-terphenyl. [Link]
-
Boron Molecular. (n.d.). This compound. [Link]
- The preparation of bromo-p- terphenyl derivatives. (1980).
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-p-terphenyl. PubChem. [Link]
Sources
- 1. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Oxidized p-Terphenyls as Phosphodiesterase 4 Inhibitors from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. capotchem.cn [capotchem.cn]
- 12. Dehalogenation of aromatics by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 13. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for 3-Bromo-p-terphenyl Purification
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-p-terphenyl. Here, we address common challenges and provide systematic approaches to optimize your purification strategy, ensuring high purity and recovery.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound, being a relatively nonpolar, rigid aromatic molecule, presents several purification challenges. The most common issues include selecting an appropriate recrystallization solvent, the tendency of the compound to "oil out" of solution rather than crystallize, and achieving high purity by effectively removing structurally similar impurities. Its low solubility in many common solvents at room temperature necessitates careful optimization of the recrystallization process.[1][2][3]
Q2: What is the guiding principle for selecting a recrystallization solvent for this compound?
A2: The fundamental principle is "like dissolves like".[4] this compound is a nonpolar aromatic hydrocarbon. Therefore, solvents with similar characteristics are likely to be effective. An ideal single solvent will dissolve the compound sparingly at room temperature but have a high solubility at elevated temperatures.[1][5] For a compound like this compound, a mixed-solvent system is often more practical. This typically involves a solvent in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble.[6][7]
Q3: What are some good starting points for single-solvent recrystallization?
A3: Based on the properties of the parent compound, p-terphenyl, which is soluble in hot aromatic solvents and very soluble in hot ethyl alcohol, good single solvents to investigate for this compound include toluene, xylene, or ethanol.[8] However, finding a single solvent with the ideal solubility profile can be challenging, and a mixed-solvent approach is often more successful.
Q4: How does a mixed-solvent recrystallization work for this compound?
A4: In a mixed-solvent system, you first dissolve the crude this compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble). Then, a "poor" or "anti-solvent" (one in which it is sparingly soluble) is added dropwise to the hot solution until turbidity (cloudiness) is observed. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal formation.[6][7][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: The compound "oils out" instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture or when there are significant impurities present that depress the melting point.[10] The high concentration of solute in the oil can trap impurities, leading to poor purification.
-
Solutions:
-
Increase the amount of the "good" solvent: This keeps the compound in solution at a slightly lower temperature, potentially below its melting point in the solvent mixture.[10]
-
Cool the solution more slowly: Rapid cooling can lead to a high degree of supersaturation, favoring oiling out. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a different solvent system: The interaction between the solute and the solvent plays a crucial role. Experiment with different solvent pairs.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like passing it through a short column of silica gel to remove gross impurities that may be promoting oiling out.
-
Problem 2: Poor or no crystal formation upon cooling.
-
Causality: This is often due to using an excessive amount of solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[3] It can also be due to supersaturation, where the solution is thermodynamically unstable but kinetically hindered from crystallizing.[3]
-
Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][11]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.[11]
-
-
Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[3][11]
-
Use an anti-solvent: If using a single solvent, carefully add a miscible anti-solvent to the cooled solution to decrease the solubility of the product and induce precipitation.
-
Problem 3: Low recovery of the purified product.
-
Causality: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent in which they have significant solubility.[2]
-
Solutions:
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[1]
-
Prevent premature crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent.[12]
-
Optimize washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a pure, cold anti-solvent to minimize dissolution of the product.[2]
-
Second crop: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrating the mother liquor and cooling it again may yield a "second crop" of crystals, which can be combined with the first if the purity is acceptable.
-
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable single or mixed-solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., hexane, toluene, ethyl acetate, ethanol, acetone, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold solvent.
-
If the compound is insoluble or sparingly soluble in the cold solvent, gently heat the test tube in a heating block or water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.
-
Observe the formation of crystals. An ideal single solvent will show low solubility at room temperature and high solubility at elevated temperatures, with good crystal formation upon cooling.[1]
-
For mixed-solvent systems, dissolve the compound in a minimal amount of a hot "good" solvent and then add a "poor" solvent dropwise until turbidity appears.[6][7]
Protocol 2: Purification of this compound via Mixed-Solvent Recrystallization
Objective: To purify crude this compound using a toluene-hexane mixed-solvent system.
Materials:
-
Crude this compound
-
Toluene ("good" solvent)
-
Hexane ("poor" solvent)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Heat toluene in a separate beaker on the hot plate.
-
Add the minimum amount of hot toluene to the flask containing the crude product to just dissolve it with stirring.
-
While the solution is still hot, add hexane dropwise until a faint cloudiness persists.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Allow the crystals to dry thoroughly under vacuum.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents
| Solvent | Polarity | Expected Solubility of this compound (Cold) | Expected Solubility of this compound (Hot) | Comments |
| Water | High | Insoluble | Insoluble | Unsuitable as a single solvent. |
| Ethanol | High | Sparingly Soluble | Soluble | Potential for single or mixed-solvent system. |
| Acetone | Medium | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery.[13] |
| Toluene | Low | Sparingly Soluble | Very Soluble | A good candidate for a primary solvent in a mixed-solvent system. |
| Hexane | Low | Insoluble | Sparingly Soluble | A good candidate for an anti-solvent. |
| Ethyl Acetate | Medium | Soluble | Very Soluble | May be too good of a solvent. |
Note: This table is based on general principles of solubility for nonpolar aromatic compounds and qualitative data for p-terphenyl.[8] Experimental verification is crucial.
Visualizations
Caption: Workflow for solvent selection in the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Recrystallization [wiredchemist.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. quora.com [quora.com]
- 8. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. youtube.com [youtube.com]
- 10. peptide.com [peptide.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
- 13. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allylic Rearrangement in Bromination Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during allylic bromination, with a focus on the formation of rearranged brominated intermediates. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose and solve problems effectively in your own work.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles governing allylic bromination and the associated rearrangement.
Q1: What is an allylic rearrangement in the context of bromination, and what is the underlying mechanism?
A: An allylic rearrangement, or allylic shift, is a reaction where a double bond in an allyl compound migrates to the adjacent carbon atom during a substitution reaction.[1][2] In the case of bromination, this means the bromine atom can add to a different carbon than the one that originally had the abstracted hydrogen, resulting in constitutional isomers.
This occurs because the reaction proceeds through a resonance-stabilized allylic radical intermediate.[3][4][5] After a bromine radical abstracts an allylic hydrogen, the resulting unpaired electron is delocalized across the C1 and C3 positions of the allyl system. The subsequent reaction with molecular bromine (Br₂) can then occur at either of these positions, leading to a mixture of products.[4]
Caption: Energy profile for kinetic vs. thermodynamic control in allylic bromination.
Problem 2: My reaction is sluggish or fails completely, and I recover my starting material.
A: This issue typically points to a problem with radical initiation or reagent purity.
-
Radical Initiation: The reaction requires a radical initiator to start the chain reaction. [6] * Light Source: If using photochemical initiation, ensure your lamp is emitting at the correct wavelength and is positioned close enough to the reaction vessel. An incandescent light is often recommended. [7] * Chemical Initiator: If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh. These reagents can degrade over time.
-
NBS Purity: Old or impure NBS can be ineffective. NBS decomposes over time, often appearing yellow or brown due to the presence of Br₂. [8]For best results, recrystallize the NBS from water before use. [8]3. Solvent Purity: The standard solvent is anhydrous carbon tetrachloride (CCl₄), which must be free of water. [6]Water can hydrolyze the product. Other non-polar solvents like benzene or cyclohexane can also be used.
-
Inhibitors: While often performed under an inert atmosphere, some radical reactions are paradoxically inhibited by the complete absence of oxygen. If all else fails, trying the reaction with a drying tube open to the air (rather than under a strict N₂ atmosphere) may help initiate the process. [7]
Problem 3: The product mixture changes composition during workup and purification.
A: Allylic bromides can be notoriously unstable. The product ratio you observe immediately post-reaction may not be what you isolate after purification.
-
Sensitivity to Acid: The allylic bromide products can isomerize via an SN1' mechanism if exposed to acidic conditions, which can be generated from trace HBr. [9]The workup should involve a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acid.
-
Thermal Instability: Heating the product mixture for extended periods, such as during solvent removal or distillation, can cause rearrangement to the thermodynamically more stable isomer.
-
Purification: Silica gel for chromatography can be slightly acidic and may promote rearrangement. Consider using deactivated (neutral) silica or alumina, or perform the chromatography quickly at a low temperature.
Caption: A logical workflow for troubleshooting common allylic bromination issues.
Part 3: Experimental Protocol
Standard Operating Procedure: Allylic Bromination of Cyclohexene with NBS
This protocol provides a general method for the selective bromination at the allylic position.
1. Reagent Preparation:
-
NBS Purification: If the N-bromosuccinimide is yellow or brown, recrystallize it from a large volume of preheated (90-95 °C) water (approx. 100 mL per 10 g NBS). [8]Collect the white crystals by filtration and dry them under vacuum. Store in a refrigerator, protected from light. [8]* Solvent: Use anhydrous carbon tetrachloride (CCl₄).
2. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexene (1.0 eq.).
-
Add anhydrous CCl₄ as the solvent.
-
Add the recrystallized NBS (1.0 eq.).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq.). [6]* The setup should be protected from moisture using a drying tube.
3. Reaction Execution:
-
Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. Alternatively, irradiate the flask with a high-intensity incandescent lamp. [6]* The reaction can be monitored by observing the progress of the reaction: solid NBS is denser than CCl₄ and will stay at the bottom, while the byproduct, succinimide, is less dense and will float to the top. The reaction is complete when all the dense solid has been replaced by the less dense solid. [7]* Monitor the disappearance of the starting material by TLC or GC-MS.
4. Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize HBr).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent in vacuo at a low temperature to avoid thermal rearrangement of the product.
5. Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. If using chromatography, consider using a neutral support or eluting quickly to minimize contact time and potential isomerization.
References
-
N-Bromosuccinimide. (2019, July 6). Vertex AI Search. [Link]
-
N-Bromosuccinimide - Wikipedia. (n.d.). Wikimedia Foundation. [Link]
-
Isomerization of the Molecular Ion of Allyl Bromide | The Journal of Physical Chemistry. (n.d.). American Chemical Society. [Link]
-
Kinetic and thermodynamic control in allylic systems. (n.d.). Química Organica.org. [Link]
-
14.4: Kinetic vs. Thermodynamic Control of Reactions. (2023, January 14). Chemistry LibreTexts. [Link]
-
Allylic rearrangement - Wikipedia. (n.d.). Wikimedia Foundation. [Link]
-
The fact that allylic halogenation results in formation of the mo... | Study Prep in Pearson+. (n.d.). Pearson. [Link]
-
Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]
-
Can someone help me distinguish between major & minor products in allylic bromination? (2019, November 19). Reddit. [Link]
-
N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. (n.d.). Slideshare. [Link]
-
Propose a detailed mechanism for the allylic bromination of the following. (n.d.). Study.com. [Link]
-
Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. (n.d.). National Institutes of Health. [Link]
-
Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
-
Unusual Rearrangement-Remercuration Reactions of Allylic Silanols. (n.d.). National Institutes of Health. [Link]
-
Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
4.4: Allylic Carbocations. (2019, July 24). Chemistry LibreTexts. [Link]
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (n.d.). ACS Publications. [Link]
-
Allylic rearrangement. (n.d.). Grokipedia. [Link]
-
Aromatic bromination with NBS. (2012, April 14). Sciencemadness Discussion Board. [Link]
-
What is allylic bromination? (2018, February 22). Quora. [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Tejosh Inc. [Link]
-
Trouble with NBS bromination. (2019, September 12). Reddit. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]
-
Allylic Bromination Continued. (n.d.). OpenOChem Learn. [Link]
-
Understanding Allylic Bromination Reactions. (2024, October 22). Coconote. [Link]
-
Allylic rearrangement. (2020, November 22). L.S.College, Muzaffarpur. [Link]
-
Allylic rearrangement. (n.d.). chemeurope.com. [Link]
-
Reactivity of NBS. (2021, May 16). Chemistry Stack Exchange. [Link]
-
Allylic Radical Bromination with NBS. (2020, January 28). YouTube. [Link]
-
Acyclic 1,4-Stereocontrol via the Allylic Diazene Rearrangement. (n.d.). ResearchGate. [Link]
-
Allylic Bromination. (n.d.). OpenOChem Learn. [Link]
-
Allylic Bromination Reaction. (2023, October 29). YouTube. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube. [Link]
-
Strategy for Predicting Products of Allylic Brominations. (n.d.). OpenOChem Learn. [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
-
A Rearrangement of Allylic Silanols. (n.d.). ChemRxiv. [Link]
-
UCF CHM2210 - Chapter10.10 - Skill5 - Allylic Bromination Reaction Mechanism. (2025, October 29). YouTube. [Link]
-
59 Allylic Rearrangements Alkane | B. Pharm 2nd Semester Organic Chemistry. (2022, March 24). YouTube. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Allylic_rearrangement [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. reddit.com [reddit.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of 3-Bromo-p-terphenyl: A Comparative Analysis of HPLC and Orthogonal Methods
Introduction
3-Bromo-p-terphenyl is a key intermediate and building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers.[1][2][3] The electronic and physical properties of these end-products are critically dependent on the purity of the starting materials. Even minute impurities can introduce charge-trapping sites, disrupt crystal packing, or alter photophysical properties, leading to diminished performance and device failure. Consequently, the robust and accurate determination of purity for this compound is not merely a quality control step but a foundational requirement for innovation.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the causality behind chromatographic design choices, present a validated, step-by-step HPLC protocol, and contrast its performance with orthogonal methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR). This multi-faceted approach ensures a self-validating system for purity analysis, equipping researchers and drug development professionals with the expertise to select and implement the most appropriate methodology for their needs.
Part 1: The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
Given its molecular structure—a non-polar, hydrophobic aromatic system—this compound is an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6] This technique separates molecules based on their hydrophobicity, making it perfectly suited for resolving the target compound from potential synthesis-related impurities.
The Rationale Behind Method Design
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.
-
Analyte Properties: this compound (C₁₈H₁₃Br, MW: 309.2 g/mol ) is a highly non-polar molecule, evidenced by a high calculated LogP of approximately 6.3.[7][8] It is practically insoluble in water but soluble in organic solvents like tetrahydrofuran (THF) and hot benzene.[9] Its terphenyl core provides a strong chromophore, making UV detection highly sensitive. The UV absorption maximum for the parent p-terphenyl is approximately 276-280 nm, which serves as an excellent starting point for detection wavelength selection.[10][11][12]
-
Column Selection (The Stationary Phase): For a non-polar analyte, a non-polar stationary phase is required.[13] A C18 (octadecylsilane) column is the industry standard and the logical first choice.[5][6] The long alkyl chains provide a highly hydrophobic surface, promoting strong retention of this compound through van der Waals interactions. This strong retention is crucial for allowing more polar impurities to elute first, while also providing the necessary resolution to separate structurally similar, non-polar impurities. A phenyl-based column could also be considered to leverage π-π interactions, potentially offering alternative selectivity for aromatic impurities.
-
Mobile Phase Selection: The mobile phase must be polar to facilitate elution from the non-polar C18 column.[13] A mixture of water and a water-miscible organic solvent is standard.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) for analyzing aromatic compounds. ACN's lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic analytes.
-
Elution Mode: Due to the high hydrophobicity of this compound, an isocratic elution would require a very high percentage of ACN (e.g., >85%), which may not effectively resolve early-eluting polar impurities. A gradient elution, starting with a lower concentration of ACN and ramping up, is superior. This approach ensures that polar impurities are well-retained and separated at the beginning of the run, while the main analyte and any non-polar impurities are efficiently eluted later, maintaining good peak shape and minimizing analysis time.
-
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the most powerful choice. It not only quantifies the analyte at the optimal wavelength (near 280 nm) but also captures the full UV-Vis spectrum for each peak. This is a self-validating feature: by analyzing the spectra across a single peak (peak purity analysis), one can detect the presence of co-eluting impurities that would be missed by a single-wavelength UV detector.
Detailed Experimental Protocol: HPLC-PDA
This protocol is designed as a robust starting point for the purity analysis of this compound.
1. Sample & Standard Preparation: a. Solvent (Diluent): Acetonitrile (HPLC Grade). b. Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. c. Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent. d. Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. e. Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
2. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent with PDA/DAD | | Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | | Mobile Phase A | Water (HPLC Grade) | | Mobile Phase B | Acetonitrile (HPLC Grade) | | Gradient Program | Time (min) | %B | | | 0.0 | 70 | | | 2.0 | 70 | | | 15.0 | 95 | | | 20.0 | 95 | | | 20.1 | 70 | | | 25.0 | 70 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | PDA/DAD: 280 nm. Spectral acquisition: 200-400 nm | | Run Time | 25 minutes |
3. Data Analysis: a. Identification: The principal peak in the sample chromatogram should have the same retention time as the principal peak in the standard chromatogram. b. Purity Calculation (Area Percent): Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 c. Peak Purity Analysis: Use the PDA software to evaluate the spectral purity of the main analyte peak to confirm the absence of co-eluting impurities.
Part 2: Orthogonal Methods for Comprehensive Purity Verification
Relying on a single analytical technique is insufficient for definitive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive and trustworthy evaluation.
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent orthogonal technique for volatile and thermally stable compounds. This compound, with a high boiling point but good thermal stability, is well-suited for high-temperature GC.
-
Causality & Expertise: The separation principle in GC is based on the compound's boiling point and its interaction with the stationary phase. This is fundamentally different from the polarity-based separation in RP-HPLC. A Flame Ionization Detector (FID) is used because it responds proportionally to the number of carbon atoms, providing a near-uniform response factor for the analyte and its potential organic impurities (e.g., unreacted starting materials, debrominated terphenyl, or isomers). This makes the area percent calculation in GC-FID a more accurate reflection of mass percent without needing response factors for every impurity.
-
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent like Toluene or Dichloromethane.
-
GC Conditions:
Parameter Setting GC System Agilent 8890 GC or equivalent with FID Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent Inlet Temperature 280 °C Injection Mode Split (50:1) Injection Volume 1 µL Carrier Gas Helium, Constant Flow @ 1.2 mL/min Oven Program Initial: 150 °C, hold 1 min. Ramp: 15 °C/min to 300 °C, hold 10 min. Detector FID | Detector Temp | 320 °C |
-
Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides an absolute measure of purity against a certified internal standard, without requiring a reference standard of the analyte itself.
-
Causality & Expertise: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, unique proton signal from the analyte with the integral of a known signal from a certified internal standard of known mass and purity, one can calculate the absolute purity of the analyte. This method is orthogonal to both HPLC and GC as it is a spectroscopic, not a separative, technique. It is particularly powerful for identifying and quantifying impurities that are structurally similar and may co-elute in chromatography.
-
Experimental Protocol: ¹H-qNMR
-
Preparation: a. Accurately weigh ~15 mg of this compound and ~5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial. b. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).
-
NMR Acquisition:
Parameter Setting Spectrometer Bruker 400 MHz or higher Solvent CDCl₃ Pulse Program Standard quantitative (e.g., zg30) Relaxation Delay (D1) ≥ 5 x T₁ (longest T₁ of analyte and standard; typically 30-60s) | Number of Scans | 16 or higher for good signal-to-noise |
-
Data Analysis: Calculate purity using the formula: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of standard.
-
Part 3: Performance Comparison and Method Selection
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantitation, or screening for specific types of impurities.
Quantitative Data Summary
| Feature | RP-HPLC-PDA | GC-FID | ¹H-qNMR |
| Principle | Separation by Polarity | Separation by Volatility | Spectroscopy (Nuclear Spin) |
| Primary Use | Routine QC, High Throughput | Volatile/Semi-volatile Impurities | Absolute Purity, Reference Standard Characterization |
| Resolution | Excellent for polar/non-polar impurities | Excellent for volatile isomers | No separation; relies on spectral resolution |
| Quantitation | Relative (Area %), External Standard | Relative (Area %), good mass correlation | Absolute (Primary Method) |
| Analysis Time | ~25 minutes per sample | ~25 minutes per sample | ~15 minutes per sample (acquisition) |
| LOD/LOQ | Low (ng range) | Low (ng range) | Higher (~0.1% w/w) |
| Key Advantage | Versatility, peak purity analysis | Excellent for volatile/isomeric impurities | No analyte reference standard needed |
| Key Limitation | Requires reference standard for identity | Not suitable for non-volatile impurities | Lower sensitivity, requires expensive equipment |
Workflow for Method Selection
The following decision tree provides a logical workflow for selecting the most appropriate analytical method for the purity determination of this compound.
Caption: Decision workflow for selecting the optimal purity analysis method.
Conclusion
The purity determination of this compound is a critical step that demands a rigorous and well-justified analytical approach. While RP-HPLC with PDA detection stands out as the most versatile and robust method for routine quality control, its power is fully realized when used within a self-validating system. By complementing HPLC data with orthogonal techniques like GC-FID for volatile impurities and the primary method of qNMR for absolute purity assessment, researchers can achieve an exceptionally high degree of confidence in their material's quality. This multi-pronged strategy, grounded in the fundamental physicochemical properties of the analyte, ensures that the this compound used in advanced applications is of the requisite purity to drive scientific and technological progress.
References
-
3-Bromo-m-terphenyl - C18H13Br. PubChem, National Institutes of Health.[Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.[Link]
-
Guide to Reversed Phase Columns for HPLC and UHPLC. YMC Europe.[Link]
-
Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online.[Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]
-
Reversed-phase chromatography. Wikipedia.[Link]
-
Moh, M. H., Yeo, S. C., & Tang, T. S. (2002). Determination of Partially Hydrogenated Terphenyls-Based Thermal Heating Fluid in Vegetable Oils by HPLC with Fluorescence Detection. Journal of the American Oil Chemists' Society, 79(4), 379–382. [Link]
-
4-Bromo-p-terphenyl - C18H13Br. PubChem, National Institutes of Health.[Link]
-
Moh, M. H., & Tang, T. S. (2000). A Direct High-Performance Liquid Chromatographic Method for the Determination of Therminol 66 Contamination in Commercial Glycerin and Fatty Acids. ResearchGate.[Link]
-
(PDF) Determination of partially hydrogenated terphenyls-based thermal heating fluid in vegetable oils by HPLC with fluorescence detection. ResearchGate.[Link]
-
This compound. Boron Molecular.[Link]
-
3-bromo-m-terphenyl (C18H13Br). PubChemLite.[Link]
-
Zhang, Q., et al. (2023). p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. Journal of Chromatography A, 1690, 463784. [Link]
- The preparation of bromo-p-terphenyl derivatives.
-
Synthesis of Terphenyls. ResearchGate.[Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon.[Link]
-
This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase.[Link]
-
Terphenyl. Wikipedia.[Link]
-
p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. ResearchGate.[Link]
-
3-bromophthalide. Organic Syntheses Procedure.[Link]
-
UV-Vis characteristic bands representing p-terphenyl in pure and pentacene-doped p. ResearchGate.[Link]
-
Liu, J. K. (2006). Natural p-terphenyls: a class of natural products with potent and broad biological activities. Natural Product Reports, 23(4), 673–698. [Link]
Sources
- 1. p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 6. chromtech.com [chromtech.com]
- 7. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 11. Absorption [P-Terphenyl] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Terphenyl Synthesis: A Comparative Analysis of Suzuki and Stille Coupling
The synthesis of terphenyls, a core structural motif in numerous functional materials, pharmaceuticals, and natural products, presents a common challenge in organic chemistry. The construction of the requisite carbon-carbon bonds to link the three phenyl rings is predominantly achieved through palladium-catalyzed cross-coupling reactions. Among the arsenal of available methods, the Suzuki-Miyaura and Stille couplings have emerged as the most robust and frequently employed strategies.
This guide provides an in-depth, objective comparison of these two powerful reactions for the synthesis of terphenyls. Drawing upon mechanistic insights and experimental data, we will explore the nuances of each method to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters (e.g., Phenylboronic acid) | Organostannanes (e.g., Tributylphenyltin) |
| Toxicity of Reagent | Generally low, considered "greener" | High toxicity of organotin reagents |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, often difficult to completely remove |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) | Often proceeds under neutral conditions |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and some functional groups can interfere with the basic conditions | Excellent, very broad functional group tolerance |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture |
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates a key difference in the transmetalation step.
The Suzuki coupling requires the activation of the organoboron compound with a base.[1] This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. In contrast, the Stille coupling does not typically require a base, as the organostannane is sufficiently activated for transmetalation under neutral conditions.[2]
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling often hinges on the specific substrates, desired functional group tolerance, and practical considerations such as toxicity and cost. A direct comparison of their performance in the synthesis of a simple p-terphenyl from 1,4-dibromobenzene highlights these differences.
| Parameter | Suzuki Coupling Example | Stille Coupling Example |
| Reaction | 1,4-dibromobenzene + 2.2 eq. phenylboronic acid | 1,4-dibromobenzene + 2.2 eq. phenyltrimethylstannane |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base/Additive | K₂CO₃ (2.0 eq.) | None |
| Solvent | Toluene/EtOH/H₂O | Toluene |
| Temperature | 80 °C | 100 °C |
| Yield | ~90-98%[3] | ~85-95% (representative) |
| Reference | [3] | Representative protocol based on[4][5] |
While both reactions can provide excellent yields of the desired terphenyl product, the Stille coupling's primary drawback is the toxicity of the organotin reagents and byproducts.[6] Conversely, the Suzuki coupling's reliance on a base can be problematic for substrates with base-sensitive functional groups.[7]
A study on the functionalization of diazocines provides further insight into the nuanced differences in performance.[8] In this work, the Stille coupling generally provided higher yields than the Suzuki coupling when coupling partners contained coordinating groups (e.g., aldehydes, esters, furans) or were sterically hindered. For example, the coupling with a furan derivative gave a 91% yield with the Stille reaction, while the Suzuki coupling only afforded a 59% yield.[8] This suggests that for complex terphenyl targets with challenging substitution patterns, the Stille coupling may offer a significant advantage in terms of reaction efficiency.
Practical Considerations and Experimental Protocols
Beyond the mechanistic and performance differences, practical considerations in the laboratory are paramount. The handling and disposal of reagents, as well as the purification of the final product, are critical aspects that influence the choice of synthetic route.
Experimental Protocol: Synthesis of p-Terphenyl via Suzuki Coupling
This protocol is adapted from literature procedures for the synthesis of symmetrical terphenyls.[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water (10 mL).
-
Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Protocol: Synthesis of p-Terphenyl via Stille Coupling
This protocol is a representative procedure based on general Stille coupling methods.[4][5]
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromobenzene (1.0 mmol) and degassed toluene (10 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reagent Addition: Add phenyltrimethylstannane (2.2 mmol) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup for Tin Removal: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) three times. A white precipitate of tributyltin fluoride may form and can be removed by filtration through Celite.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography. For enhanced removal of tin residues, a stationary phase of silica gel treated with 10% w/w potassium carbonate can be used, which has been shown to reduce organotin impurities to below 15 ppm.[6]
Conclusion: Making the Right Choice for Your Synthesis
Both the Suzuki and Stille couplings are formidable tools for the synthesis of terphenyls. The choice between them is not always straightforward and depends on a careful evaluation of the specific synthetic challenge.
The Suzuki coupling is often the first choice due to its use of less toxic and cheaper reagents, and the ease of byproduct removal.[9] It is particularly well-suited for the synthesis of simpler terphenyls and in large-scale applications where environmental and cost considerations are paramount.
The Stille coupling , despite the significant drawback of organotin toxicity, remains an indispensable method. Its key advantages are its exceptional functional group tolerance and its frequent success under neutral conditions where the Suzuki coupling may fail.[8] For the synthesis of complex, highly functionalized terphenyls, or when base-sensitive groups are present, the Stille coupling is often the superior choice. The development of efficient methods for the removal of tin byproducts has also made this reaction more amenable to modern synthetic workflows.[6]
Ultimately, a thorough understanding of the strengths and weaknesses of each reaction, as outlined in this guide, will enable the researcher to design a more efficient and successful synthesis of their target terphenyl molecules.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457-2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
Shandong Look Chemical. An efficient method for removing organotin impurities. 2020 . [Link]
-
Bao, Z.; Chan, W. K.; Yu, L. Synthesis of conjugated polymer by the Stille Coupling Reaction. Chemistry of Materials, 1993 , 5 (1), 2-3. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
BYJU'S. Suzuki coupling reaction. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Fiveable. Stille Coupling Definition - Organic Chemistry Key Term. [Link]
-
Taylor & Francis Online. Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. 2019 . [Link]
-
Taylor & Francis. Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. [Link]
-
ResearchGate. (PDF) Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. 2019 . [Link]
-
Kleoff, M. et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 2023 , 13, 16231-16237. [Link]
-
ResearchGate. Synthesis of Terphenyls. 2025 . [Link]
-
ResearchGate. A convenient and efficient one pot synthesis of unsymmetrically substituted p -terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. 2025 . [Link]
-
Organic Chemistry Portal. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]
-
ResearchGate. Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. 2025 . [Link]
-
ResearchGate. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. 2024 . [Link]
-
NCBI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. 2023 . [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. 2018 . [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.msu.edu [chemistry.msu.edu]
A Comparative Guide to the Reactivity of 3-Bromo-p-terphenyl versus Other Aryl Halides for Researchers and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of complex molecular construction. Aryl halides, in particular, serve as foundational pillars for the assembly of intricate architectures, largely through the power of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of 3-Bromo-p-terphenyl against a selection of commonly encountered aryl halides: bromobenzene, 4-bromobiphenyl, and the sterically encumbered 2-bromotoluene. Our analysis will traverse the key domains of Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, as well as the Ullmann condensation and Grignard reagent formation, furnishing researchers, scientists, and drug development professionals with actionable insights grounded in experimental data.
The Decisive Interplay of Steric and Electronic Factors
The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by a delicate balance of steric and electronic effects. The carbon-bromine (C-Br) bond's susceptibility to oxidative addition by a metal catalyst, a critical initiation step in many coupling cycles, is significantly influenced by the electronic environment of the aromatic ring and the steric hindrance around the halogen.
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition by making the ipso-carbon more electrophilic. Conversely, electron-donating groups can retard this step.
-
Steric Effects: Increased steric bulk around the C-Br bond, particularly from ortho-substituents, can hinder the approach of the bulky metal catalyst, thereby slowing down the reaction rate. However, recent studies have revealed that in some cases, steric hindrance can counterintuitively accelerate aryl halide activation through alternative mechanistic pathways.
This compound presents a unique case. The terphenyl backbone is electronically activating compared to bromobenzene due to extended π-conjugation. However, the presence of the two additional phenyl rings introduces significant steric bulk, which can modulate its reactivity in a nuanced manner compared to simpler aryl halides.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a quantitative basis for comparison, the following sections detail the relative performance of this compound and our selected cohort of aryl halides in pivotal synthetic transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and mild reaction conditions.[1] The reactivity of the aryl halide in this reaction is a critical determinant of reaction efficiency.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~95 |
| 4-Bromobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~98 |
| 2-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~85 |
| This compound | Pd/C (10 mol%) | K₂CO₃ | CH₃CN | 80 | 8 | 78-91 |
Data is compiled and representative of typical yields found in the literature.[2][3][4][5]
From the data, it is evident that while this compound is a viable substrate for Suzuki-Miyaura coupling, its reactivity is slightly tempered compared to the less sterically hindered bromobenzene and 4-bromobiphenyl, often requiring slightly longer reaction times or higher catalyst loadings to achieve comparable yields. The steric bulk of the terphenyl moiety likely impedes the oxidative addition step. In contrast, the ortho-methyl group in 2-bromotoluene significantly reduces the yield, highlighting the profound impact of direct steric hindrance adjacent to the reaction center.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) is suspended in a 4:1 mixture of acetonitrile and water. The mixture is degassed with argon for 15 minutes. Pd/C (10 mol%) is then added, and the reaction mixture is heated to 80°C for 8 hours.[2][3][4] After cooling to room temperature, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals and materials science.[6][7] The steric and electronic properties of the aryl halide play a crucial role in the efficiency of this transformation.
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination with Aniline
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | >95 |
| 4-Bromobiphenyl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | >95 |
| 2-Bromotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70 |
| This compound | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 110 | 18 | ~80-90 |
Data is compiled and representative of typical yields found in the literature.[8][9][10]
In Buchwald-Hartwig amination, this compound demonstrates good reactivity, affording high yields of the corresponding arylamine. The electronically rich nature of the terphenyl system can facilitate the reaction. Its reactivity appears to be comparable to or slightly less than that of bromobenzene and 4-bromobiphenyl. The significant drop in yield for 2-bromotoluene again underscores the detrimental effect of ortho-steric hindrance on the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., BrettPhos, 4 mol%), and NaOtBu (1.4 equiv). The tube is evacuated and backfilled with argon. This compound (1.0 equiv), aniline (1.2 equiv), and anhydrous toluene are then added via syringe. The reaction mixture is heated to 110°C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction provides a powerful method for the arylation of alkenes.[11][12] The success of this reaction is highly dependent on the nature of the aryl halide.
Table 3: Comparative Performance in the Heck Reaction with Styrene
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | ~85 |
| 4-Bromobiphenyl | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | ~90 |
| 2-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 120 | 24 | ~50 |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 130 | 18 | ~70-80 |
Data is compiled and representative of typical yields found in the literature.[13][14][15]
This compound exhibits moderate to good reactivity in the Heck reaction, although it may require higher temperatures and longer reaction times compared to the more reactive bromobenzene and 4-bromobiphenyl. The steric bulk of the terphenyl group likely slows the migratory insertion step of the catalytic cycle. As expected, the ortho-substituted 2-bromotoluene shows significantly diminished reactivity.
Ullmann Condensation: A Classic C-O and C-N Coupling
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O and C-N bonds, particularly for the synthesis of diaryl ethers and arylamines.[16] It typically requires harsher conditions than its palladium-catalyzed counterparts.
Table 4: Comparative Yields in the Ullmann Ether Synthesis with Phenol
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | CuI / Phenanthroline | Cs₂CO₃ | NMP | 180 | 24 | ~75 |
| 4-Bromobiphenyl | CuI / Phenanthroline | Cs₂CO₃ | NMP | 180 | 24 | ~80 |
| 2-Bromotoluene | CuI / TMEDA | K₂CO₃ | Pyridine | 160 | 48 | ~40 |
| This compound | CuI / DMEDA | K₂CO₃ | Dioxane | 110 | 24 | ~60-70 |
Data is compiled and representative of typical yields found in the literature.[17][18]
In the Ullmann reaction, this compound shows respectable reactivity, although it is generally less reactive than aryl bromides bearing electron-withdrawing groups. The steric hindrance of the terphenyl moiety can be a limiting factor, often necessitating the use of specialized ligands and higher temperatures. The significantly lower yield for 2-bromotoluene highlights the pronounced steric sensitivity of this reaction.
Grignard Reagent Formation: A Gateway to Nucleophilic Arylation
The formation of a Grignard reagent is a fundamental transformation, converting an electrophilic aryl halide into a potent nucleophile.[19] The ease of this reaction is influenced by the stability of the resulting organomagnesium species and the kinetics of the insertion of magnesium into the C-Br bond.
Table 5: Qualitative Comparison of Grignard Reagent Formation
| Aryl Halide | Ease of Formation | Typical Conditions |
| Bromobenzene | Readily formed | Mg turnings, anhydrous ether, reflux |
| 4-Bromobiphenyl | Readily formed | Mg turnings, anhydrous ether, reflux |
| 2-Bromotoluene | Slower formation | Requires activation (e.g., I₂, 1,2-dibromoethane) |
| This compound | Moderate formation | May require activation and longer initiation times |
Based on general principles of Grignard reagent formation.[20][21]
The formation of the Grignard reagent from this compound is expected to be more challenging than for bromobenzene or 4-bromobiphenyl. The increased steric bulk can hinder the interaction of the aryl halide with the magnesium surface. Activation of the magnesium and longer reaction times may be necessary to achieve good conversion. The ortho-substituent in 2-bromotoluene also impedes Grignard formation.
Experimental Protocol: Grignard Reagent Formation from this compound
All glassware must be rigorously dried. Magnesium turnings (1.2 equiv) are placed in a flask equipped with a reflux condenser and a dropping funnel, and the apparatus is flame-dried under a stream of argon. A small crystal of iodine is added. A solution of this compound (1.0 equiv) in anhydrous THF is added dropwise to initiate the reaction. Gentle heating may be required. Once the reaction has initiated (disappearance of the iodine color and gentle reflux), the remaining aryl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Conclusion and Future Outlook
This guide has systematically compared the reactivity of this compound with other common aryl halides across a spectrum of essential synthetic transformations. The overarching trend indicates that while this compound is a versatile and reactive substrate, its utility can be tempered by the steric influence of its bulky terphenyl framework. In general, its reactivity is slightly lower than that of the less hindered bromobenzene and 4-bromobiphenyl but significantly greater than the ortho-substituted 2-bromotoluene.
For researchers and professionals in drug development, this understanding is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes. The choice of catalyst, ligand, base, and solvent becomes even more critical when dealing with sterically demanding substrates like this compound. The continued development of more active and sterically tolerant catalyst systems will undoubtedly further expand the synthetic utility of this and other complex aryl halides, opening new avenues for the construction of novel molecular entities.
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2017. [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 2019. [Link]
-
Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv, 2021. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2016. [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 2019. [Link]
-
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Chemical Reviews, 2002. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 2022. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 2023. [Link]
-
ChemInform Abstract: Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. ResearchGate. [Link]
-
Grignard Reaction. University of Wisconsin-Madison. [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Supporting Information. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. [Link]
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate. [Link]
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Taylor & Francis Online. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
-
Aminations of Aryl Bromides in Water at Room Temperature. PMC, 2011. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC, 2022. [Link]
-
Heck reaction – Knowledge and References. Taylor & Francis Online. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, 2014. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications, 2018. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC, 2018. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC, 2002. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2023. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ResearchGate. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube, 2021. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 2021. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, 2013. [Link]
-
Recent Advancements in Ullmann Reaction. ResearchGate. [Link]
-
6-Chloro-1-hexene. Organic Syntheses. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube, 2015. [Link]
-
Grignard reagent formation. ResearchGate. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aminations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Palladium-Alternative Catalysts for 3-Bromo-p-terphenyl Coupling
For researchers, scientists, and professionals in drug development, the quest for efficient and sustainable synthetic methodologies is perpetual. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has traditionally been dominated by palladium catalysis. However, the inherent cost, toxicity, and environmental concerns associated with palladium have spurred the exploration of more earth-abundant and benign alternatives. This guide provides an in-depth comparison of nickel, copper, and iron-based catalytic systems as viable alternatives to palladium for the cross-coupling of 3-bromo-p-terphenyl, a sterically hindered and electronically deactivated substrate.
The Challenge: Coupling of this compound
The structure of this compound presents a significant challenge for cross-coupling reactions. The bromine atom is situated on a sterically encumbered central phenyl ring, flanked by two other phenyl groups. This steric hindrance can impede the approach of the catalyst and the coupling partner, often leading to low yields and sluggish reaction rates. Furthermore, the electron-donating nature of the terphenyl backbone can render the C-Br bond less reactive towards oxidative addition.
Palladium: The Benchmark
Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, have been the workhorses for Suzuki-Miyaura couplings. While effective, they are not without their drawbacks, primarily cost and the need to remove palladium residues from the final products, a critical consideration in pharmaceutical manufacturing.[1] A typical palladium-catalyzed Suzuki-Miyaura reaction for a similar p-terphenyl system might utilize Pd/C as a heterogeneous catalyst.[2]
Nickel: The Potent Contender
Nickel, being a first-row transition metal, is significantly more abundant and less expensive than palladium.[3][4] Nickel catalysts have demonstrated remarkable reactivity in cross-coupling reactions, often outperforming palladium for certain substrates, particularly challenging aryl chlorides and sterically hindered aryl bromides.[3][5]
Mechanistic Insights
The catalytic cycle of nickel in Suzuki-Miyaura couplings is generally believed to proceed through a Ni(0)/Ni(II) cycle, analogous to palladium. However, nickel has a greater propensity to access Ni(I) and Ni(III) oxidation states, which can open up alternative, radical-mediated pathways.[6][7] This ability to engage in single-electron transfer (SET) mechanisms can be advantageous for activating reluctant substrates like this compound.[8]
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: A Proposed Approach
Materials:
-
This compound
-
Arylboronic acid
-
NiCl2(PCy3)2 (precatalyst)[9]
-
K3PO4 (base)
-
2-Methyltetrahydrofuran (2-MeTHF) or t-Amyl alcohol (solvent)[9]
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), and NiCl2(PCy3)2 (5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 2-MeTHF or t-amyl alcohol.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper: The Economical and Versatile Alternative
Copper catalysis has a long history in cross-coupling reactions, with the Ullmann reaction being a classic example. Modern advancements have led to the development of highly efficient copper-catalyzed Suzuki-Miyaura type couplings that are both cost-effective and environmentally benign.[10] Copper catalysts are particularly attractive due to their low toxicity.[11]
Mechanistic Considerations
The mechanism of copper-catalyzed Suzuki-Miyaura coupling is still a subject of some debate but is generally thought to proceed through a Cu(I)/Cu(III) or a Cu(I) cluster-mediated pathway. The choice of ligand is often crucial for the success of these reactions, with diamines, amino acids, and oxalamides showing significant rate enhancements.[12][13] In some cases, ligand-free systems have also been reported to be effective.[14]
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-catalyzed biaryl coupling of heteroarenes and aryl halides/triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Mechanistic study of an improved Ni precatalyst for Suzuki-Miyaura rea" by Megan Mohadjer Beromi, Ainara Nova et al. [repository.lsu.edu]
- 7. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. mdpi.com [mdpi.com]
- 14. Ligand- and base-free copper(II)-catalyzed C-N bond formation: cross-coupling reactions of organoboron compounds with aliphatic amines and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Host Materials in Phosphorescent OLEDs: Benchmarking 3-Bromo-p-terphenyl Against Established Alternatives
Abstract
The performance of phosphorescent organic light-emitting diodes (PhOLEDs) is intrinsically linked to the properties of the host material within the emissive layer. This guide provides a detailed comparison of 3-Bromo-p-terphenyl, a representative of the emerging class of pure hydrocarbon (PHC) hosts, against established, heteroatom-containing materials such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA). While specific experimental data for this compound remains limited in publicly accessible literature, this analysis leverages data on closely related PHC materials to project its potential advantages, particularly in device stability. We will delve into the critical photophysical and thermal properties that govern host material efficacy, present a comparative analysis of established alternatives, and provide detailed experimental protocols for the fabrication and characterization of PhOLEDs.
Introduction: The Pivotal Role of the Host Material
In the architecture of a PhOLED, the emissive layer (EML) is typically composed of a host material doped with a phosphorescent guest emitter. The host material is not merely a passive matrix; it plays several critical roles that dictate the overall device efficiency, color purity, and operational lifetime. An ideal host material should possess the following characteristics:
-
High Triplet Energy (ET): The triplet energy of the host must be significantly higher than that of the phosphorescent dopant. This is to ensure efficient Förster and Dexter energy transfer from the host to the guest and to prevent back-energy transfer, which would quench the emission from the dopant.
-
Balanced Charge Transport: The host should facilitate the transport of both holes and electrons to the recombination zone within the EML. Balanced charge flux is crucial for achieving high recombination efficiency and preventing the accumulation of charge, which can lead to device degradation.
-
Appropriate HOMO and LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host should be aligned with the adjacent charge transport layers to ensure efficient charge injection with a low driving voltage.
-
High Thermal and Morphological Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are essential for maintaining the amorphous state of the thin film and preventing degradation during device operation, which generates heat.
The Contender: this compound and the Promise of Pure Hydrocarbon Hosts
This compound belongs to the class of pure hydrocarbon (PHC) host materials, which are composed solely of carbon and hydrogen atoms. This class of materials has garnered significant research interest as a potential solution to one of the most pressing challenges in PhOLEDs, particularly for blue emitters: operational stability.
The rationale behind the development of PHC hosts is the inherent instability of heteroatom-containing bonds (e.g., C-N, C-P) present in many conventional host materials. These bonds can be susceptible to dissociation under the high-energy exciton flux within the EML, leading to the formation of quenching species and irreversible degradation of the device. By eliminating heteroatoms, PHC hosts are hypothesized to offer greater chemical stability and, consequently, longer device lifetimes.
The Incumbents: A Comparative Analysis of Established Host Materials
To contextualize the potential of this compound, it is essential to compare it against well-characterized and widely used host materials. The following table summarizes the key properties of CBP, mCP, and TCTA.
| Property | CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) | mCP (1,3-bis(N-carbazolyl)benzene) | TCTA (tris(4-(9H-carbazol-9-yl)phenyl)amine) |
| Triplet Energy (ET) | ~2.6 eV[1] | ~2.9 eV[2] | Wide bandgap, suitable for green/red hosts[3][4] |
| HOMO Level | -6.0 eV[1][5] | -5.9 eV[2] | -5.83 eV[4] |
| LUMO Level | -2.9 eV[1][5] | -2.4 eV[2] | -2.43 eV[4] |
| Glass Transition (Tg) | ~110 °C | 65 °C | High thermal stability |
| Charge Transport | Predominantly hole-transporting | Bipolar character | Predominantly hole-transporting[3][4] |
| Primary Application | Green and Red PhOLEDs | Blue PhOLEDs | Hole-transport layer, electron-blocking layer, host[3][4] |
Analysis of Alternatives:
-
CBP has been a workhorse host material for green and red PhOLEDs due to its good hole-transporting properties and suitable triplet energy for these emitters. However, its triplet energy is generally insufficient for high-efficiency blue phosphorescent emitters like FIrpic (ET ≈ 2.65 eV)[6].
-
mCP offers a significantly higher triplet energy, making it a suitable host for blue PhOLEDs[2]. Its wide energy gap allows for efficient energy transfer to blue emitters. However, its relatively low Tg can be a concern for long-term operational stability.
-
TCTA is a versatile material often used as a hole-transporting and electron-blocking layer due to its high-lying LUMO level. While it can be used as a host, its primary role is often in managing charge carriers within the device stack[3][4].
Visualizing the Energetics: A Key to Device Performance
The relative energy levels of the different layers in an OLED are critical for efficient charge injection, transport, and recombination. The following diagram, generated using Graphviz, illustrates a typical energy level alignment for a PhOLED.
Caption: Energy level diagram of a typical blue PhOLED.
Experimental Methodologies: From Fabrication to Characterization
To ensure the scientific integrity of any comparative study, standardized experimental protocols are paramount. The following sections detail the typical procedures for fabricating and characterizing PhOLED devices.
OLED Fabrication via Thermal Evaporation
This protocol describes the fabrication of a multilayer PhOLED using a high-vacuum thermal evaporation system.
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
The organic layers and the metal cathode are deposited sequentially without breaking the vacuum.
-
The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance. Typical deposition rates for organic materials are 1-2 Å/s, and for the metal cathode, 5-10 Å/s.
-
A typical device architecture would be: ITO / Hole Injection Layer (HIL, e.g., TCTA, 30 nm) / Hole Transport Layer (HTL, e.g., TCTA, 20 nm) / Emissive Layer (EML, e.g., mCP doped with 8% FIrpic, 30 nm) / Electron Transport Layer (ETL, e.g., TPBi, 30 nm) / Lithium Fluoride (LiF, 1 nm) / Aluminum (Al, 100 nm).
-
-
Encapsulation:
-
After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Electroluminescence Characterization
The performance of the fabricated OLEDs is evaluated using the following procedures.
Step-by-Step Protocol:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
The device is driven by a source measure unit (e.g., Keithley 2400).
-
The current density (J) is measured as a function of the applied voltage (V).
-
The luminance (L) is simultaneously measured using a calibrated photodiode or a spectroradiometer.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
The EL spectra are recorded at various driving voltages using a spectroradiometer.
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color of the emitted light.
-
-
Efficiency Calculations:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Current Efficiency (cd/A): The luminance per unit current density.
-
Power Efficiency (lm/W): The luminous flux per unit input power.
-
-
Operational Lifetime:
-
The device is driven at a constant current density (e.g., to achieve an initial luminance of 1000 cd/m2), and the luminance is monitored over time.
-
The lifetime is typically reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for OLED fabrication and testing.
Caption: Workflow for OLED fabrication and characterization.
Conclusion and Future Outlook
The selection of an appropriate host material is a critical determinant of PhOLED performance. While established materials like CBP and mCP have enabled significant advancements in green, red, and blue PhOLEDs, they have limitations, particularly concerning the stability of blue devices.
Pure hydrocarbon hosts, represented here by this compound, offer a promising avenue for enhancing device longevity by eliminating potentially unstable heteroatomic bonds. However, a comprehensive evaluation of this compound and its derivatives is contingent on the availability of detailed experimental data. Future research should focus on the synthesis and thorough characterization of novel PHC hosts to quantify their photophysical properties and benchmark their performance in standardized device architectures. The insights gained from such studies will be invaluable for the rational design of the next generation of highly efficient and stable OLEDs for display and lighting applications.
References
-
Noctiluca. CBP | C36H24N2 | 58328-31-7 | OLED Host Materials Supplier. [Link]
-
Noctiluca. Understanding TCTA: A Key Material for OLED Innovation. [Link]
-
SPIE. Novel host materials for blue phosphorescent OLEDs. [Link]
-
Royal Society of Chemistry. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. [Link]
-
Fluxim AG. Characterization and Simulation of Organic and Perovskite LEDs. [Link]
-
MDPI. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. [Link]
-
Gather Lab and Humboldt Centre for Nano- and Biophotonics. How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. [Link]
-
Noctiluca. Host materials. [Link]
-
ResearchGate. Electroluminescence characterization a Schematic device structure of.... [Link]
Sources
- 1. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Navigating Structural Elucidation: A Comparative Guide to the Validation of 3-Bromo-p-terphenyl
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of methodologies for the structural validation of 3-Bromo-p-terphenyl, a versatile aromatic building block. While X-ray crystallography stands as the definitive method for resolving solid-state structures, a holistic approach incorporating spectroscopic techniques provides a more complete and robust characterization. This guide will delve into the practical and theoretical considerations of these techniques, offering researchers and drug development professionals the insights needed to make informed decisions in their analytical workflows.
The Gold Standard: Single-Crystal X-ray Diffraction
For the definitive determination of a molecule's atomic arrangement in the solid state, single-crystal X-ray diffraction is unparalleled. The technique provides precise bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's physical and chemical properties.
Experimental Protocol: X-ray Crystallography of an Analogous System
While the specific crystal structure of this compound is not publicly available as of this writing, the protocol for its analysis would closely follow that of its isomer, 2-Bromo-p-terphenyl, for which detailed crystallographic data has been published.[1]
Step 1: Crystal Growth
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For small organic molecules like bromo-p-terphenyls, slow evaporation of a suitable solvent is a common and effective method.
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Loosely cover the container to allow for slow evaporation of the solvent over several hours to days at a constant temperature.
-
Monitor for the formation of well-defined, transparent crystals.
Step 2: Data Collection
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Step 3: Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined against the experimental data to optimize the fit, resulting in the final, highly accurate molecular structure.
Complementary Spectroscopic Techniques
While X-ray crystallography provides an exact snapshot of the molecule in the solid state, spectroscopic methods offer valuable information about the molecule's structure and connectivity in solution and can be used for routine characterization and to corroborate the crystallographic findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would confirm the number and connectivity of the protons on the terphenyl backbone. The integration of the signals would correspond to the number of protons, and the splitting patterns would reveal adjacent proton relationships.
-
¹³C NMR: Would show the number of unique carbon environments in the molecule, confirming the presence of the three phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).
Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Unambiguous structure determination in the solid state. | Requires high-quality single crystals, which can be difficult to obtain. Provides no information about the structure in solution. |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, number of unique proton and carbon environments. | Provides structural information in solution, relatively fast and non-destructive. | Does not provide precise bond lengths or angles. Complex spectra can be difficult to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides no information about the 3D structure or connectivity. |
Conclusion
The structural validation of this compound, like any novel compound, necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for unambiguous solid-state structure determination, its successful application is contingent on the ability to grow high-quality crystals. Spectroscopic techniques such as NMR and mass spectrometry are indispensable for initial characterization, providing crucial information about molecular weight and atomic connectivity in a more routine and accessible manner. The convergence of data from these complementary techniques provides the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Moon, S.-H., Yoon, H., Kang, Y., & Lee, U. (2010). 2-Bromo-p-terphenyl. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1743. [Link]
Sources
A Comparative Study of Brominated Terphenyl Isomers in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Terphenyl scaffolds are prevalent in materials science and medicinal chemistry, and their functionalization often relies on robust cross-coupling methodologies. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-brominated terphenyl isomers in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig. By understanding the inherent reactivity differences dictated by steric and electronic factors, chemists can make more informed decisions in their synthetic design, optimizing reaction conditions and maximizing yields.
Introduction: The Significance of Isomeric Purity and Reactivity
The precise location of the bromine atom on the terphenyl backbone dramatically influences the molecule's three-dimensional structure and electronic properties. This, in turn, dictates its reactivity in palladium-catalyzed cross-coupling reactions. While the para-isomer offers a sterically unhindered and electronically accessible reaction site, the meta- and particularly the ortho-isomers present increasing challenges that necessitate a nuanced approach to catalyst and ligand selection. This guide will dissect these differences, providing both theoretical understanding and practical, data-driven insights.
Synthesis and Accessibility of Brominated Terphenyl Isomers
The ease of synthesis and commercial availability of the starting brominated terphenyl isomers are critical preliminary considerations for any synthetic campaign.
-
p-Bromoterphenyl: The para-isomer is the most readily accessible. It can be prepared by the bromination of commercially available p-terphenyl.[1] Its linear and symmetric nature simplifies its synthesis and purification. Several synthetic routes are available, often involving sequential coupling reactions.[2]
-
m-Bromoterphenyl: The synthesis of the meta-isomer is more complex. One approach involves the Suzuki-Miyaura coupling of a brominated biphenyl derivative with a suitable boronic acid or ester. For instance, 3′-bromo-N,N-diphenyl-[1,1′-biphenyl]-4-amine can be coupled with (4-(benzo[d]thiazol-2-yl)phenyl)boronic acid to yield a meta-terphenyl derivative.[3]
-
o-Bromoterphenyl: The ortho-isomer is the most challenging to synthesize due to steric hindrance around the bromine atom. Its preparation often requires specialized strategies to overcome the steric congestion.
The relative ease of synthesis generally follows the trend: para > meta > ortho. This accessibility should be factored into the overall synthetic strategy.
Comparative Performance in Cross-Coupling Reactions
The performance of each isomer is evaluated across three key cross-coupling reactions. The discussion integrates mechanistic principles with available experimental data to provide a comprehensive comparison.
Suzuki-Miyaura Coupling: A Tale of Steric Hindrance
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[4] However, its efficiency is highly dependent on the steric environment of the reaction center.
General Reactivity Trend: para > meta >> ortho
| Isomer | Typical Catalyst/Ligand | Typical Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Bromoterphenyl | Pd(PPh₃)₄ or Pd/C | K₂CO₃ | Acetonitrile | 80 | 8 | 78-91[5] |
| m-Bromoterphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | Overnight | Moderate to Good[3] |
| o-Bromoterphenyl | Specialized bulky phosphine ligands | Stronger bases (e.g., CsF) | THF | Room Temp - Elevated | Extended | Generally low to moderate |
Discussion:
-
p-Bromoterphenyl: This isomer exhibits the highest reactivity in Suzuki-Miyaura coupling. The bromine atom is sterically accessible, allowing for efficient oxidative addition to the palladium(0) catalyst. High yields can be achieved with standard catalysts like Pd(PPh₃)₄ or even ligand-free heterogeneous catalysts like Pd/C.[5]
-
m-Bromoterphenyl: The reactivity of the meta-isomer is slightly attenuated compared to the para-isomer. While steric hindrance is not a major issue, the electronic effects of the terphenyl moiety can influence the rate of oxidative addition. Good yields are generally achievable, though slightly more forcing conditions may be required.[3]
-
o-Bromoterphenyl: The ortho-isomer presents a significant challenge due to severe steric hindrance. The bulky terphenyl group shields the carbon-bromine bond, impeding the approach of the palladium catalyst for oxidative addition. This step in the catalytic cycle becomes significantly slower, often leading to low or no conversion with standard catalysts. To achieve successful coupling, specialized, sterically demanding phosphine ligands (e.g., Buchwald or Fu type ligands) are often necessary to promote the oxidative addition step.[6] Even with optimized conditions, yields are typically lower and reaction times longer compared to the other isomers.
Mechanistic Insight: The Oxidative Addition Step
The rate-determining step for sterically hindered aryl bromides in the Suzuki-Miyaura coupling is often the oxidative addition of the aryl halide to the Pd(0) complex. The bulky phenyl groups in the ortho position of o-bromoterphenyl create a congested environment around the C-Br bond, increasing the activation energy for this step.
Caption: Suzuki-Miyaura catalytic cycle highlighting the challenging oxidative addition step for sterically hindered isomers.
Stille Coupling: A More Tolerant Approach
The Stille reaction couples an organotin compound with an organohalide. A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups and its relative insensitivity to steric hindrance compared to the Suzuki-Miyaura reaction.[7][8]
General Reactivity Trend: para ≈ meta > ortho
| Isomer | Typical Catalyst/Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Bromoterphenyl | Pd(PPh₃)₄ | None | Toluene | 110 | 12 | Good to Excellent |
| m-Bromoterphenyl | Pd(PPh₃)₄ | None | Toluene | 110 | 12-24 | Good |
| o-Bromoterphenyl | Pd(PPh₃)₄ / Bulky Ligands | Cu(I) salts | DMF, NMP | 80-120 | 24-48 | Moderate |
Discussion:
-
p- and m-Bromoterphenyl: Both the para and meta isomers are excellent substrates for the Stille coupling. The reaction generally proceeds smoothly with standard catalysts like Pd(PPh₃)₄ to give high yields of the coupled products.[9]
-
o-Bromoterphenyl: While still more challenging than the other isomers, the Stille coupling is often more successful for ortho-substituted substrates than the Suzuki-Miyaura reaction. The use of more polar aprotic solvents like DMF or NMP and the addition of Cu(I) salts as co-catalysts can significantly enhance the reaction rate and yield.[10] The copper(I) salts are believed to facilitate the transmetalation step, which can be sluggish for sterically hindered substrates.
Mechanistic Insight: The Role of Additives
In the Stille reaction, the transmetalation step involves the transfer of the organic group from the organotin reagent to the palladium center. For sterically hindered substrates, this step can be slow. The addition of Cu(I) salts can accelerate this process through a Cu-mediated transmetalation pathway.
Caption: Stille catalytic cycle, indicating the beneficial effect of Cu(I) additives on the transmetalation step.
Buchwald-Hartwig Amination: Navigating Steric and Electronic Effects
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[11] This reaction is highly sensitive to both steric hindrance and the electronic nature of the substrates and the ligand.[12]
General Reactivity Trend: para > meta > ortho
| Isomer | Typical Catalyst/Ligand | Typical Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Bromoterphenyl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High |
| m-Bromoterphenyl | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100-110 | 24 | Good |
| o-Bromoterphenyl | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 110 | 24-48 | Low to Moderate |
Discussion:
-
p-Bromoterphenyl: The para-isomer is an excellent substrate for Buchwald-Hartwig amination, readily coupling with a wide range of primary and secondary amines using modern catalyst systems.[13]
-
m-Bromoterphenyl: The meta-isomer also undergoes Buchwald-Hartwig amination efficiently. The choice of ligand can be crucial in optimizing the yield, with bulky, electron-rich phosphine ligands generally providing the best results.
-
o-Bromoterphenyl: Similar to other cross-coupling reactions, the ortho-isomer is the most challenging substrate. The steric bulk not only hinders the initial oxidative addition but also the subsequent reductive elimination step. Successful amination of ortho-bromoterphenyl often requires highly specialized and sterically demanding ligands like BrettPhos, which are designed to facilitate reactions at congested sites. The choice of base and solvent is also critical, with weaker bases and polar, high-boiling point solvents sometimes proving more effective.
Mechanistic Insight: The Importance of Ligand Design
For the Buchwald-Hartwig amination of sterically hindered aryl bromides, the ligand plays a critical role in both the oxidative addition and the reductive elimination steps. Bulky, electron-rich ligands stabilize the palladium center, promote the difficult oxidative addition, and facilitate the final C-N bond-forming reductive elimination.
Caption: Buchwald-Hartwig amination cycle, emphasizing the sterically demanding oxidative addition and reductive elimination steps.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of p-Bromoterphenyl
This protocol is a representative example for the coupling of the more reactive para-isomer.
Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add p-bromoterphenyl (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Add Pd/C (10 mol%) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Outlook
The choice of brominated terphenyl isomer has profound implications for the outcome of cross-coupling reactions. The para-isomer is generally the most reactive and versatile substrate, amenable to a wide range of standard reaction conditions. The meta-isomer exhibits slightly reduced reactivity but is still a viable substrate for most applications. The ortho-isomer, however, presents a significant synthetic challenge due to steric hindrance, necessitating the use of specialized and often expensive catalyst systems.
Future research in this area will likely focus on the development of more active and universal catalysts that can overcome the steric challenges posed by ortho-substituted biaryls and terphenyls. The exploration of alternative coupling strategies, such as C-H activation, may also provide more direct and efficient routes to functionalized terphenyls, bypassing the need for pre-bromination. For researchers in materials science and drug discovery, a thorough understanding of these isomeric effects is crucial for the rational design of synthetic routes and the efficient construction of novel terphenyl-based molecules.
References
- The preparation of bromo-p- terphenyl derivatives - Google P
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
meta-Terphenyl linked donor–π–acceptor dyads: intramolecular charge transfer controlled by electron acceptor group tuning - PubMed Central. (URL: [Link])
-
Suzuki-Miyaura Coupling - Organic Synthesis. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Buchwald-Hartwig coupling - YouTube. (URL: [Link])
-
The Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])
-
2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. (URL: [Link])
-
Buchwald-Hartwig cross-coupling reaction - YouTube. (URL: [Link])
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
-
Stille reaction - Wikipedia. (URL: [Link])
-
The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides - Organic Chemistry Portal. (URL: [Link])
-
10 - Organic Syntheses Procedure. (URL: [Link])
-
Org. Synth. 2011, 88, 197. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore - PMC - NIH. (URL: [Link])
-
Stille Coupling - Organic Chemistry Portal. (URL: [Link])
-
The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate. (URL: [Link])
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (URL: [Link])
-
Stille reaction | Brief theory, double cross-coupling - YouTube. (URL: [Link])
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (URL: [Link])
-
(PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - ResearchGate. (URL: [Link])
-
9H-Fluorene, 9-bromo-9-phenyl - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. meta-Terphenyl linked donor–π–acceptor dyads: intramolecular charge transfer controlled by electron acceptor group tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in 3-Bromoquinoline Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in synthesizing a vast array of biologically active compounds. The strategic installation of substituents at the 3-position of the quinoline ring via palladium-catalyzed cross-coupling reactions is a powerful tool in medicinal chemistry.[1][2] The success of these transformations—influencing yield, reaction time, and functional group tolerance—is paramount and hinges critically on the choice of the phosphine ligand.[3][4]
This guide provides an in-depth comparative analysis of various phosphine ligands for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 3-bromoquinoline. Moving beyond a simple recitation of protocols, we will explore the causality behind ligand selection, grounding our recommendations in the interplay of steric and electronic properties that govern catalytic efficacy.
The Decisive Role of the Phosphine Ligand
Phosphine ligands are fundamental to modern cross-coupling chemistry. They are not passive spectators in the catalytic cycle; they actively control the catalyst's properties and reactivity.[5][6] By coordinating to the palladium center, they modulate its electronic character and steric environment, directly impacting the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Two primary characteristics of a phosphine ligand dictate its performance:
-
Electronic Properties : This refers to the ligand's ability to donate electron density to the metal center. Electron-rich ligands (typically alkylphosphines) enhance the rate of oxidative addition, the crucial first step where the aryl halide (3-bromoquinoline) binds to the Pd(0) catalyst.[6][7]
-
Steric Properties : This relates to the physical bulk of the ligand, often quantified by its cone angle. Bulky ligands promote the final reductive elimination step by favoring the formation of coordinatively unsaturated, three-coordinate intermediates, from which the product is released, regenerating the active catalyst.[6][9]
The most successful ligands for challenging substrates, like heteroaromatics, are often those that possess a combination of being both electron-rich and sterically hindered.[5][10]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of 3-bromoquinoline with a wide variety of aryl- and heteroarylboronic acids. The choice of ligand is crucial for achieving high yields, especially when dealing with the potentially coordinating nitrogen of the quinoline ring.[1]
Bulky, electron-donating monophosphine ligands from the Buchwald dialkylbiaryl phosphine family, such as XPhos and SPhos, are generally highly effective for these challenging substrates.[1][11] Bidentate ligands like dppf also provide robust and reliable catalyst systems.[12]
Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O | 80–90 | High | A widely used, reliable system. The bidentate nature of dppf provides good catalyst stability.[1][12] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | High | A bulky, electron-rich monophosphine ligand that excels with sterically demanding or electron-poor aryl halides.[1][13] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT–100 | High | Similar to XPhos, SPhos is highly active and has been shown to facilitate the coupling of bromoquinolines even at room temperature.[11][13] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90–110 | Moderate | A classic, readily available ligand. While effective, it is generally less active than modern dialkylbiaryl phosphines for challenging substrates.[1] |
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The phosphine ligand (L) plays a critical role in stabilizing the palladium center and facilitating each step of the cycle. Electron-rich ligands accelerate the initial oxidative addition, while bulky ligands promote the final, product-forming reductive elimination.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals. For heteroaromatics like 3-bromoquinoline, the reaction can be challenging due to potential catalyst inhibition by the basic quinoline nitrogen.[14] Success is therefore highly dependent on the use of sterically hindered, electron-rich phosphine ligands that promote a rapid catalytic turnover, outcompeting catalyst deactivation pathways.[9][15]
Comparative Performance of Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Pd Source / Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| XPhos | Pd(OAc)₂ or G3-XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80–120 | High | The steric bulk and electron-rich nature of XPhos are ideal for promoting both oxidative addition and reductive elimination in C-N coupling.[1] |
| RuPhos | Pd₂ (dba)₃ or G4-RuPhos | K₂CO₃, Cs₂CO₃ | t-BuOH, Toluene | 80–110 | High | Another highly effective Buchwald ligand, often used for coupling with a wide range of primary and secondary amines, including challenging examples.[16] |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100–110 | Good–High | Ferrocene-based ligands like Josiphos, developed by Hartwig, are also very active, providing good stability and high turnover numbers.[9] |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | Moderate | An older generation bidentate ligand. While effective in some cases, it is often superseded by bulky monophosphine ligands for difficult substrates.[16] |
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, bulky and electron-rich ligands are essential. They facilitate the formation of the key palladium-amido intermediate and accelerate the final C-N bond-forming reductive elimination step.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful pathway to install alkynyl groups at the 3-position of the quinoline core, creating valuable intermediates for further functionalization or as final products in drug discovery.[3] This reaction typically employs a dual-catalyst system of palladium and copper(I). The phosphine ligand's role is to facilitate the oxidative addition of 3-bromoquinoline to the palladium center and the subsequent steps leading to product formation.
Comparative Performance of Phosphine Ligands in Sonogashira Coupling
| Ligand | Pd Source | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | RT–80 | Good–High | Triphenylphosphine is the most classic and widely used ligand for Sonogashira couplings, often providing reliable results.[3][17] | |
| XPhos | Pd(OAc)₂ | CuI | Cs₂CO₃ | Dioxane | 100 | High | For more challenging or sterically hindered substrates, bulky ligands like XPhos can improve yields and reaction rates. |
| P(t-Bu)₃ | Pd₂(dba)₃ | CuI | i-Pr₂NH | DMF | RT–60 | High | Electron-rich trialkylphosphines are highly active, often allowing for lower reaction temperatures and catalyst loadings. |
| AsPh₃ | PdCl₂ | CuI | Et₃N | Toluene | 80 | Good | Triphenylarsine can sometimes be a useful alternative to triphenylphosphine, offering different solubility and reactivity profiles. |
Self-Validating Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are generalized procedures adapted from authoritative literature and should be optimized for specific substrates and scales.[1][12]
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline
-
Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%), and powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[12]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction : Heat the reaction mixture to 90°C in a pre-heated oil bath with vigorous stirring for 12–18 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation : In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.).[1]
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.
-
Reagent Addition : Add 3-bromoquinoline (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.), followed by anhydrous toluene (5 mL).
-
Reaction : Seal the Schlenk tube and heat the mixture in a pre-heated oil bath at 100-110°C for 16-24 hours.
-
Workup & Purification : After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[1]
Visualizing the Workflow
A systematic approach is critical for success and reproducibility in cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- Doyle, A. G., & Wu, K. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- BenchChem. (n.d.). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29). ACS Publications.
- Capriati, V. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central.
- Palladium-Catalyzed Synthesis of Quinolines From Cyclopropanols. (n.d.).
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025, August 5).
- Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester.
- Palladium in Quinoline Synthesis. (n.d.). ScienceDirect.
- Carrow, B. P., & Buechler, J. T. (2016, February 25). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. ACS Publications.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Jurčík, V., & Wright, W. R. H. (2021, February 19). The chemistry of phosphines in constrained, well-defined microenvironments. Royal Society of Chemistry.
- Table 3 from Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. (n.d.). Semantic Scholar.
- Absalan, Y., Shad, N. N., Gholizadeh, M., Mahmoudi, G., Sarvestani, H. S., Strashnov, P., Ghandi, K., & Kovalchukova, O. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
- BenchChem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- BenchChem. (n.d.). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis.
- Gessner Group. (n.d.). Phosphine ligands and catalysis.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2025, December 15). Semantic Scholar.
- The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2025, August 5). ResearchGate.
- Luo, J. (2017, January 20). Palladium-Catalyzed Synthesis Of Substituted Quinoline/Isoquinoline Derivatives And Mechanism Study. Globe Thesis.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- Zhang, Z., Wang, S., Wang, C., & Zhang, S. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PubMed Central.
- Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. (2025, August 6). ResearchGate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025, August 10). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
- Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. (n.d.). ResearchGate.
- Onundi, Y. B., & Omondi, B. (n.d.). Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. National Institutes of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. gessnergroup.com [gessnergroup.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elemental Analysis for Purity Confirmation of Synthesized Fumaronitrile Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds is a daily reality. Among these, fumaronitrile derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science. However, the elegant design of a synthetic route and the successful isolation of a product are only preliminary steps. The crucial, non-negotiable next stage is the rigorous confirmation of the compound's purity and molecular formula. The presence of impurities, even in trace amounts, can drastically alter the compound's physicochemical and biological properties, leading to misleading experimental results and jeopardizing the integrity of your research.
This guide provides an in-depth comparison of analytical techniques for the elemental analysis of fumaronitrile derivatives, with a primary focus on the industry-standard combustion analysis. We will explore the causality behind experimental choices, present illustrative experimental data, and provide a detailed protocol to ensure you can confidently and accurately assess the purity of your synthesized compounds.
The Indispensable Role of Elemental Analysis in Compound Validation
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural elucidation, elemental analysis provides a fundamental and quantitative measure of a compound's elemental composition.[1][2] It serves as a primary method to confirm the empirical formula of a newly synthesized compound and is a critical component of the comprehensive characterization required for publication in reputable scientific journals.[1][2] For fumaronitrile derivatives, which are rich in nitrogen, accurate determination of the carbon, hydrogen, and nitrogen content is paramount.
A Comparative Overview of Elemental Analysis Techniques
While several methods exist for elemental analysis, their applicability varies depending on the sample type and the elements of interest.
| Feature | Combustion Analysis (CHN/O/S) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | The sample is combusted in a high-temperature, oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the elemental composition.[3][4][5] | The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by mass-to-charge ratio and quantified. |
| Elements Detected | Primarily C, H, N, S, and O.[6] | A wide range of elements, including metals and some non-metals, at trace levels. |
| Sample Type | Solids, liquids, volatile, and viscous samples.[6][7] | Typically liquid samples; solids require digestion. |
| Sensitivity | Typically in the percentage (%) range. | High sensitivity, capable of detecting elements at parts-per-billion (ppb) to parts-per-trillion (ppt) levels. |
| Primary Application for Fumaronitrile Derivatives | Purity confirmation and empirical formula determination. | Analysis of trace metal impurities. |
For the purpose of confirming the purity and empirical formula of synthesized fumaronitrile derivatives, combustion analysis is the gold standard due to its high precision and direct measurement of the key organic elements.
Deep Dive: Combustion Analysis for Fumaronitrile Derivatives
Combustion analysis, also known as CHN analysis, is a robust and reliable technique for determining the elemental composition of organic compounds.[3] The underlying principle is the complete combustion of a precisely weighed sample in a high-oxygen environment, converting the constituent elements into simple, quantifiable gases.[4][5]
The Workflow of a Modern CHN Analyzer
The process can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Figure 1: Workflow of a CHN Combustion Analyzer
Interpreting the Data: A Case Study with Fumaronitrile Derivatives
The ultimate goal of elemental analysis is to compare the experimentally determined elemental percentages with the theoretical values calculated from the proposed molecular formula. A widely accepted criterion for purity in academic publications is a deviation of no more than ±0.4% for each element.[1][2]
Below is a table of theoretical and simulated experimental data for a series of hypothetical fumaronitrile derivatives.
| Compound | Molecular Formula | Theoretical %C | Experimental %C | Deviation %C | Theoretical %H | Experimental %H | Deviation %H | Theoretical %N | Experimental %N | Deviation %N | Purity Assessment |
| FN-1 | C₁₀H₆N₂O₂ | 62.50 | 62.35 | -0.15 | 3.15 | 3.20 | +0.05 | 14.58 | 14.65 | +0.07 | Pass |
| FN-2 | C₁₁H₈N₂O₂ | 61.68 | 61.95 | +0.27 | 3.76 | 3.55 | -0.21 | 13.08 | 13.39 | +0.31 | Pass |
| FN-3 | C₁₀H₅N₃O₄ | 51.96 | 52.48 | +0.52 | 2.18 | 2.25 | +0.07 | 18.18 | 18.05 | -0.13 | Fail (C) |
| FN-4 | C₁₂H₁₀N₂O | 68.56 | 68.33 | -0.23 | 4.79 | 5.25 | +0.46 | 13.33 | 13.41 | +0.08 | Fail (H) |
Analysis of the Data:
-
FN-1 and FN-2: The experimental values for Carbon, Hydrogen, and Nitrogen are all within the ±0.4% tolerance of the theoretical values. This provides strong evidence for the proposed molecular formula and indicates a high degree of purity.
-
FN-3: The deviation for Carbon (+0.52%) exceeds the acceptable limit. This suggests the presence of a carbon-rich impurity or that the proposed molecular formula is incorrect.
-
FN-4: The deviation for Hydrogen (+0.46%) is outside the acceptable range. This could indicate the presence of a hydrogen-rich impurity, such as residual solvent or water.
Experimental Protocol for CHN Analysis of Fumaronitrile Derivatives
This protocol is a generalized procedure and may require optimization based on the specific instrumentation and the nature of the fumaronitrile derivative.
1. Sample Preparation:
-
Homogenization: Ensure the sample is homogeneous. If it is crystalline, gently grind it to a fine powder using a clean agate mortar and pestle.
-
Drying: The sample must be completely dry, as residual solvent or moisture will significantly impact the hydrogen and carbon content.[6][8] Dry the sample under high vacuum for several hours or in a vacuum oven at a temperature well below its melting or decomposition point.
-
Sample Weighing:
-
Using a microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule.[7]
-
Record the weight to at least three decimal places.
-
Crimp the tin capsule to ensure it is tightly sealed.
-
2. Instrument Setup and Calibration:
-
Ensure the CHN analyzer is properly calibrated according to the manufacturer's instructions. A common calibration standard is acetanilide.
-
The combustion furnace should be at a temperature of at least 900°C, and the reduction furnace at approximately 600-700°C.[5]
-
The carrier gas (typically helium) and combustion gas (oxygen) should be of high purity.
3. Analysis:
-
Place the sealed tin capsule into the autosampler.
-
Enter the sample weight and identification into the instrument's software.
-
Run the analysis. The instrument will automatically combust the sample and detect the resulting gases.
4. Data Processing:
-
The instrument's software will calculate the percentage of Carbon, Hydrogen, and Nitrogen based on the detected signals and the sample weight.
-
Calculate the theoretical elemental percentages for your proposed molecular formula.
-
Compare the experimental and theoretical values and determine the deviation for each element.
Troubleshooting Common Issues in CHN Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Experimental values consistently deviate by more than ±0.4% | Impure sample (residual starting materials, byproducts, solvents). | Re-purify the sample (e.g., recrystallization, column chromatography) and ensure it is thoroughly dried. |
| Inaccurate molecular formula | The proposed structure is incorrect. | Re-evaluate other analytical data (NMR, MS) to confirm the molecular structure. |
| High nitrogen content in fumaronitrile derivatives leading to incomplete combustion | Insufficient oxygen or combustion temperature. | Increase the oxygen flow rate or the combustion furnace temperature. The use of a combustion catalyst may also be beneficial. |
| Poor reproducibility | Inhomogeneous sample. | Ensure the sample is finely ground and well-mixed before weighing. |
| Instrumental drift | Changes in gas flow, temperature, or detector response. | Recalibrate the instrument with a certified standard. |
Conclusion
Elemental analysis by combustion is a powerful and indispensable tool for confirming the purity and empirical formula of synthesized fumaronitrile derivatives. By understanding the principles of the technique, adhering to a meticulous experimental protocol, and critically evaluating the data against established criteria, researchers can ensure the integrity of their work and the reliability of their subsequent findings. While a deviation of ±0.4% is a widely accepted benchmark, it is crucial to consider the results of elemental analysis in conjunction with other spectroscopic data for a comprehensive and irrefutable characterization of your synthesized compounds.
References
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Elemental Analysis – Sample preparation. (n.d.). EPFL. Retrieved from [Link]
-
Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]
-
ELEMENTAL ANALYSIS. (n.d.). EOLSS. Retrieved from [Link]
-
Standard Operating Procedure. (2018, May 25). The Safety Net. Retrieved from [Link]
-
ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). McGraw-Hill Education. Retrieved from [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Retrieved from [Link]
-
Sample preparation in elemental analysis - drying, grinding, weighing, wrapping... (2015, August 28). SlideShare. Retrieved from [Link]
-
Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). LinkedIn. Retrieved from [Link]
-
How Does a CHNSO Analyzer Work? (2023, November 2). AZoM. Retrieved from [Link]
-
Chemists Debate the Value of Elemental Analysis. (2022, December 14). ACS Central Science. Retrieved from [Link]
-
Fumaronitrile. (n.d.). NIST WebBook. Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
ASTM D4929 Standard Test Method for Determination of Organic Chloride Content in Crude Oil. (n.d.). Analytik Jena. Retrieved from [Link]
-
Subcommittee D02.03 on Elemental Analysis. (n.d.). ASTM. Retrieved from [Link]
-
Elemental Combustion Analyzer Standards for Chlorine, Nitrogen and Sulfur. (n.d.). Agilent. Retrieved from [Link]
-
ASTM: D5790: Purgeable Organic Compounds in Water. (n.d.). National Environmental Methods Index. Retrieved from [Link]
-
Elemental Analysis and Chemical Properties. (n.d.). Clariant Analytical Sciences. Retrieved from [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH. Retrieved from [Link]
-
Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. BS ISO 29541:2010 Solid mineral fuels. Determination of total carbon, hydrogen and nitrogen content. Instrumental method [en-standard.eu]
- 2. researchgate.net [researchgate.net]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. matestlabs.com [matestlabs.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. chem.ubc.ca [chem.ubc.ca]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. Standard - Solid mineral fuels - Determination of total carbon, hydrogen and nitrogen content - Instrumental method ISO 29541:2010 - Swedish Institute for Standards, SIS [sis.se]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-p-terphenyl: A Guide for Laboratory Professionals
The proper management and disposal of halogenated aromatic compounds like 3-Bromo-p-terphenyl are critical for ensuring laboratory safety and environmental protection.[1] These compounds necessitate stringent safety protocols due to their potential hazards.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety practices for halogenated hydrocarbons.
Disclaimer: This document serves as a guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal.[1]
Hazard Assessment and Immediate Safety Protocols
Understanding the potential hazards of this compound is the foundation of its safe management. Halogenated aromatic hydrocarbons as a class can present various health risks, including skin and eye irritation, respiratory issues, and potential long-term health effects.[2]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, Barrier®). | To prevent skin contact, which can lead to irritation.[4][5] |
| Body Protection | A lab coat, apron, or coveralls. | To prevent contamination of personal clothing and skin.[4] |
| Respiratory Protection | Use within a certified chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[4][6] |
In Case of Exposure: Immediate Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] |
In all cases of exposure, seek immediate medical attention.[4][7]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. Halogenated organic waste must be collected separately from non-halogenated waste.[1][9]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste.[1][4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[1]
-
Collection of Waste:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container using appropriate tools to minimize dust generation.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should also be placed in the hazardous waste container.
-
Rinsate: When cleaning contaminated glassware, rinse with a suitable solvent (e.g., acetone) within a chemical fume hood.[1] This rinsate must be collected as hazardous waste in the same designated container.[1]
-
-
Container Storage: Keep the waste container tightly closed and store it in a well-ventilated, designated waste accumulation area, away from incompatible materials.[4][10]
Disposal Methodology: Incineration as the Preferred Route
The recommended disposal method for halogenated aromatic compounds like this compound is through a licensed hazardous waste disposal company, which will typically utilize high-temperature incineration.[5][11]
Why Incineration?
High-temperature incineration in facilities equipped with scrubbers and emission control systems is the preferred method because it can effectively destroy the compound while capturing harmful by-products, thus preventing environmental contamination.[11] Land disposal of halogenated organic compounds is often restricted due to their persistence in the environment.[12]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.[4]
-
Contain: For larger spills, use an inert absorbent material like sand or vermiculite to contain the spread.[3]
-
Clean-up: Carefully sweep or scoop up the spilled material and absorbent, and place it into a designated hazardous waste container.[3][5]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your institution's EHS office.
Regulatory Context
The disposal of halogenated organic compounds is governed by strict regulations to protect human health and the environment.[11] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[13] Similarly, in the European Union, the European Chemicals Agency (ECHA) oversees regulations concerning hazardous substances, with a focus on persistent, bioaccumulative, and toxic (PBT) compounds, a category that many brominated aromatic compounds fall into.[14][15] Always adhere to your local, state, and federal regulations for hazardous waste disposal.[11]
References
- Benchchem.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
- Benchchem.
- The Acta Group. (2023, March 21).
- Thermo Fisher Scientific. (2025, December 18).
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Yale University.
- P2 InfoHouse.
- CDH Fine Chemical. (2025, December 18).
- Fisher Scientific. (2010, June 7).
- TCI Chemicals. (2025, March 24).
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. U.S. EPA.
- ECHEMI.
- Fluorochem. (2024, December 19).
- European Chemicals Agency. (2024, December 18).
- Thermo Fisher Scientific. (2025, September 5).
- Chem-Impex International, Inc. (2018, December 7). MSDS of 4-Bromo-p-terphenyl.
- Cornell Law School Legal Information Institute. 40 CFR § 721.
- ChemicalBook. (2025, August 30).
- Stockholm Convention. (2008, July 9). The 9 New POPs.
- Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. capotchem.cn [capotchem.cn]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. fishersci.com [fishersci.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. p2infohouse.org [p2infohouse.org]
- 13. epa.gov [epa.gov]
- 14. actagroup.com [actagroup.com]
- 15. All news - ECHA [echa.europa.eu]
A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-p-terphenyl
Navigating the complexities of novel drug development and material science requires not only innovative thinking but also an unwavering commitment to safety. As a Senior Application Scientist, I've seen firsthand how seemingly routine laboratory operations can pose significant risks if not approached with diligence and a deep understanding of the materials involved. 3-Bromo-p-terphenyl, a halogenated aromatic hydrocarbon, is a valuable building block in organic synthesis, but its handling demands a rigorous and well-understood safety protocol.
This guide is designed to provide you, my fellow researchers and scientists, with the essential, immediate safety and logistical information needed to handle this compound with confidence. We will move beyond a simple checklist to understand the causality behind each safety measure, ensuring every protocol is a self-validating system for laboratory safety.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the inherent risks of a chemical is the foundational step in developing safe handling procedures. This compound, like many halogenated aromatic compounds, presents several health hazards that must be respected.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5]
The causality behind these hazards lies in the molecule's structure. The aromatic rings contribute to its lipophilicity, potentially allowing it to interact with cell membranes, while the bromine atom can influence its metabolic pathways and reactivity within a biological system. It is crucial to handle this compound with the assumption that it can readily cause local irritation upon contact and systemic effects if absorbed.
For a comprehensive risk assessment, it's essential to be aware of the compound's physical properties and established occupational exposure limits for similar substances.
| Property/Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₃Br | [3][4] |
| Molecular Weight | 309.2 g/mol | [3][4] |
| Appearance | White to light-yellow solid/powder | [6][7] |
| Melting Point | ~232°C | [7] |
| Solubility | Insoluble in water | [6] |
| Occupational Exposure Limit (OEL) | NIOSH REL: C 5 mg/m³ (0.5 ppm) OSHA PEL: C 9 mg/m³ (1 ppm) (Note: These limits are for Terphenyls as a class and should be used as a conservative guideline) | [2][8] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable.[1] The selection of PPE is not merely about wearing it, but about choosing the correct type to create an effective barrier between you and the chemical hazard.
| Protection Type | Specific Recommendation | Rationale & Causality |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | This compound is a known severe eye irritant.[5][9] Standard safety glasses have gaps where dust or splashes can enter.[10] Chemical splash goggles provide a seal around the eyes, and a face shield is mandatory when handling larger quantities or when there is a significant splash risk.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][5] | The compound causes skin irritation upon contact.[3] Nitrile gloves offer good protection against a range of chemicals and are a standard in many labs. Always check the manufacturer's glove compatibility charts. A lab coat prevents incidental contact with skin and personal clothing.[11] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][5] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an N95, R95, or P95 filter for particulates is required.[2][12] | Inhalation of the dust can cause respiratory tract irritation.[3][4] A chemical fume hood is the most effective engineering control to minimize airborne concentrations.[13] If the potential exists to exceed the OEL, or if weighing fine powders outside of a containment hood, a respirator is essential. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. This protocol is designed to be a self-validating system, with checks and balances at each stage.
Part A: Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1] Pay close attention to hazard statements, precautionary measures, and emergency procedures.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational, with the sash at the appropriate height. Ensure the work area is clean and free of clutter.[13]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents within the fume hood to minimize movement in and out of the controlled workspace.
-
Don Appropriate PPE: Equip yourself with the full PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use.[11][12]
Part B: Safe Handling Procedures
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of this compound. Use anti-static weigh boats if dealing with a fine powder. Perform all transfers over a tray or spill mat within the fume hood to contain any potential spills.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.[1]
-
Maintain Awareness: Avoid direct contact with the chemical. Use proper glove removal techniques to prevent cross-contamination.[12] Do not eat, drink, or smoke in the laboratory area.[14]
Part C: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area, including any equipment used. Wipe down the surfaces of the fume hood with an appropriate solvent and cleaning agent.
-
Waste Segregation: All disposable materials that have come into contact with this compound (gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[15][16]
-
Doffing PPE: Remove PPE in the correct order to avoid contaminating yourself. Typically, this involves removing gloves first, followed by the face shield, goggles, and finally the lab coat.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[5][17]
Emergency Response Protocol: Plan for the Unexpected
Even with the best precautions, accidents can happen. An immediate and correct response is critical to mitigating harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[17][19] If skin irritation occurs or persists, get medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5][19] If the person is not breathing, give artificial respiration.[17] Seek medical attention if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Call a poison center or doctor immediately.[15]
-
Minor Spill: For a small spill of solid material, carefully sweep it up without creating dust and place it into a suitable, closed container for disposal.[11][12] Clean the spill area thoroughly.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) office immediately.[18]
Waste Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling workflow. Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Collection: Collect all this compound waste, including surplus chemical and contaminated disposables, in a dedicated, clearly labeled, and sealed hazardous waste container.[15][16]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending pickup.
-
Professional Disposal: Arrange for disposal through your institution's EHS office or a licensed professional waste disposal service.[16] Do not pour chemical waste down the drain or dispose of it in the regular trash.[5][11]
Visualization: The Safe Handling Workflow
To provide a clear, at-a-glance overview of the entire process, the following workflow diagram illustrates the critical steps and decision points for safely handling this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Terphenyl [cdc.gov]
- 3. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. TERPHENYLS (O-, M-, P- ISOMERS) | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. capotchem.cn [capotchem.cn]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. benchchem.com [benchchem.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 19. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
